molecular formula C9H8N2O2 B1312425 2-Methyl-4-nitroindole CAS No. 3484-10-4

2-Methyl-4-nitroindole

Cat. No.: B1312425
CAS No.: 3484-10-4
M. Wt: 176.17 g/mol
InChI Key: HCISKOUSZIJNET-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroindole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCISKOUSZIJNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454970
Record name 2-Methyl-4-nitroindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-10-4
Record name 2-Methyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-nitroindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroindole is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and complex organic structures.[1] Its unique chemical architecture, featuring both an indole nucleus and a nitro functional group, makes it a significant precursor in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data analysis, and visual representations of the reaction mechanisms.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methodologies in indole synthesis. The most prominent and practical routes include the Leimgruber-Batcho indole synthesis, the Reissert indole synthesis, and a variation involving the condensation of a substituted aniline with an acetone equivalent. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing the indole ring system from an o-nitrotoluene derivative.[2] The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by reductive cyclization.

Reaction Scheme:

Leimgruber_Batcho start 2,6-Dinitrotoluene intermediate Enamine Intermediate start->intermediate Condensation reagent1 DMFDMA, Pyrrolidine product This compound intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., H2, Pd/C)

Figure 1: General workflow of the Leimgruber-Batcho synthesis.

Experimental Protocol (General):

A general procedure for the Leimgruber-Batcho synthesis of a substituted indole is as follows:

  • Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (e.g., 2,6-dinitrotoluene) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine.[3] The mixture is heated to facilitate the condensation reaction, forming the corresponding enamine. Microwave irradiation has been shown to accelerate this step significantly.

  • Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization.[2] This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] Alternative reducing agents such as Raney nickel with hydrazine, stannous chloride, or iron in acetic acid can also be employed.[2][3]

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as flash chromatography on silica gel.[1]

Quantitative Data:

ParameterValueReference
Starting Material2,6-Dinitrotoluene[3]
Key ReagentsDMFDMA, Pyrrolidine, H₂, Pd/C[2][3]
Typical YieldVaries (Good to Excellent)[3]
Reaction TimeSeveral hours to overnight[3]
Reissert Indole Synthesis

The Reissert indole synthesis provides another robust route to substituted indoles, also commencing from an o-nitrotoluene derivative.[4] This method involves a condensation reaction with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.

Reaction Scheme:

Reissert_Synthesis start 2,6-Dinitrotoluene intermediate Ethyl 2-(2,6-dinitrophenyl)-2-oxoacetate start->intermediate Condensation reagent1 Diethyl Oxalate, Base (e.g., KOEt) product This compound-x-carboxylate intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., Zn, Acetic Acid) final_product This compound product->final_product Decarboxylation (optional) Aniline_Acetone_Condensation start 3-Nitroaniline + Acetone product This compound start->product Condensation/Cyclization reagent Base (e.g., t-BuOK)

References

Pioneering Synthesis of 2-Methyl-4-nitroindole: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical account and synthetic protocols for 2-Methyl-4-nitroindole, a key heterocyclic building block in medicinal chemistry. While the precise first synthesis remains a topic of scholarly discussion, this paper will focus on a significant early method reported by Mąkosza and Sienkiewicz and explore related classical methodologies that provide a comprehensive understanding of its synthesis.

Historical Context and Key Methodologies

The first documented synthesis of this compound is attributed to a 1999 communication by Sienkiewicz and Mąkosza in Tetrahedron Letters. This initial report was later elaborated upon in a 2004 full paper in Tetrahedron, which provides a more detailed experimental account. This method involves the reaction of 3-nitroaniline with acetone in the presence of a strong base, potassium tert-butoxide.

An alternative and historically significant approach to the synthesis of substituted indoles is the Reissert indole synthesis . This classical named reaction, first reported by Arnold Reissert in 1897, traditionally involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole ring. While not the first method for this compound specifically, its principles are foundational in indole chemistry. A procedure for 4-nitroindole detailed in Organic Syntheses notes its adaptability for the preparation of 2-alkyl derivatives, highlighting the versatility of this general strategy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.

ParameterValueReference
Starting Material3-NitroanilineMąkosza & Sienkiewicz (2004)
ReagentAcetoneMąkosza & Sienkiewicz (2004)
BasePotassium tert-butoxideMąkosza & Sienkiewicz (2004)
SolventDMSOMąkosza & Sienkiewicz (2004)
Reported Yield50%Mąkosza & Sienkiewicz (2004)
Melting Point202 °CMąkosza & Sienkiewicz (2004)
Spectroscopic DataIR (KBr): 3301, 1580, 1505, 1478, 1321, 1231, 980, 779, 735 cm⁻¹Mąkosza & Sienkiewicz (2004)

Experimental Protocols

Synthesis of this compound via Base-Promoted Reaction of 3-Nitroaniline and Acetone

This protocol is based on the method described by Mąkosza and Sienkiewicz in Tetrahedron (2004).

Materials:

  • 3-Nitroaniline

  • Acetone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a solution of 3-nitroaniline (1.0 eq) in dry DMSO, add an excess of acetone (≥ 10 eq).

  • With vigorous stirring, add potassium tert-butoxide (2.4 eq) portion-wise at room temperature. The reaction is reported to be exothermic.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Pathway of this compound

Synthesis_of_2_Methyl_4_nitroindole cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Nitroaniline 3-Nitroaniline Intermediate_Complex Intermediate Adduct 3-Nitroaniline->Intermediate_Complex + Acetone Acetone Acetone t-BuOK t-BuOK t-BuOK->Intermediate_Complex DMSO DMSO DMSO->Intermediate_Complex Room Temp Room Temp Room Temp->Intermediate_Complex Product This compound Intermediate_Complex->Product Cyclization & Aromatization

Caption: Synthesis of this compound from 3-nitroaniline.

Logical Workflow of the Experimental Protocol

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 3-Nitroaniline in DMSO Add_Acetone Add Acetone Start->Add_Acetone Add_Base Add t-BuOK Add_Acetone->Add_Base Stir Stir at Room Temperature Add_Base->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Silica Gel Column Chromatography Concentrate->Column_Chromatography End Pure this compound Column_Chromatography->End

Caption: Experimental workflow for the synthesis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitroindole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a synthetic intermediate with the molecular formula C₉H₈N₂O₂.[1][2][3] It is recognized as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals.[1] For instance, it serves as a key intermediate in the synthesis of AZD1981, a CRTH2 receptor antagonist.[4] It is also used in preparing anti-angiogenic pyrroloazaflavones.[4]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 176.17 g/mol [2][3][5]
Melting Point 192-194 °C[1][4]
Boiling Point (Predicted) 365.6 ± 22.0 °C[4]
Density (Predicted) 1.355 ± 0.06 g/cm³[4]
pKa (Predicted) 15.34 ± 0.30[4]
logP (Predicted) 2.3[5]
Appearance Yellow to brown solid[1][4]
Solubility Sparingly soluble in water (<1 mg/mL at 22°C)[1][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.[4]

Materials:

  • 3-nitroaniline

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide (t-BuOK)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of DMSO.[4]

  • Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.[4]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using LC-MS until the starting material is mostly consumed.[4]

  • Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.[4]

  • Extract the product with ethyl acetate (3 x 75 mL).[4]

  • Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.[4]

  • Filter the solution and concentrate it under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane solution containing 6-50% ethyl acetate to yield this compound.[4]

Synthesis_Workflow Reactants Reactants: 3-Nitroaniline Acetone DMSO Base Base Addition: Potassium tert-butoxide Reactants->Base 1. Reaction Stir at Room Temp (2 hours) Base->Reaction 2. Quench Quench: Sat. NH4Cl Solution Reaction->Quench 3. Monitor via LC-MS Extraction Extraction: Ethyl Acetate Quench->Extraction 4. Purification Purification: Column Chromatography Extraction->Purification 5. Dry & Concentrate Product Final Product: This compound Purification->Product 6.

Synthesis workflow for this compound.
Spectroscopic Characterization

Comprehensive structural confirmation of this compound is achieved through various spectroscopic techniques.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides detailed information about the proton environment in the molecule. The structure of the product is typically confirmed by ¹H NMR in a deuterated solvent like DMSO-d₆.[4]

    • Characteristic Signals: Aromatic protons are observed in the 6.5-8.5 ppm range, the methyl group protons appear around 2.5 ppm, and the NH proton of the indole ring shows as a broad singlet around 10-12 ppm.[1] For this compound, specific shifts reported are: δ 11.85 (br. s, 1H, NH), 7.99 (dd, 1H), 7.74 (dt, 1H), 7.19 (t, 1H), 6.80 (t, 1H), 2.49 (d, 3H, CH₃).[4]

  • ¹³C NMR: Offers complementary data on the carbon skeleton. The carbon atom attached to the nitro group is significantly downfield due to the electron-withdrawing effect.[1]

2.2.2. Mass Spectrometry (MS)

  • Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule.[1]

    • Expected Molecular Ion Peak: For this compound, the molecular ion peak (M+) is expected at m/z 176.[1]

    • Fragmentation: A common fragmentation pattern involves the loss of the nitro group (NO₂), resulting in a base peak at m/z 130.[1]

2.2.3. Infrared (IR) Spectroscopy

  • IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

    • Key Vibrational Bands:

      • N-O stretching (from the nitro group): ~1500-1600 cm⁻¹[1]

      • C=C aromatic stretching: ~1580-1600 cm⁻¹[1]

      • N-H stretching (from the indole ring): ~3200-3400 cm⁻¹[1]

Analysis_Workflow Sample Purified Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Proton & Carbon Skeleton (Chemical Shifts) NMR->NMR_Data MS_Data Molecular Weight (m/z 176) Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (N-O, C=C, N-H stretches) IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Workflow for spectroscopic analysis of this compound.

Biological Activity and Applications

While this compound is primarily a synthetic intermediate, its structural features, particularly the nitro group and the indole scaffold, are present in many biologically active compounds.[7] The nitro group is a known pharmacophore that can contribute to antimicrobial and anticancer effects.[7][8][9][10] The indole nucleus is a "privileged structure" in medicinal chemistry, found in a wide range of therapeutic agents.[7]

Research has explored the potential of this compound as a lead compound in drug discovery.[1] It has been investigated for its potential as an enzyme inhibitor and for applications in material science, such as in organic electronics.[1] The nitroindole framework has also been studied for its utility as a matrix in MALDI mass spectrometry for the analysis of diverse biomolecules.[11]

Biological_Relevance Main This compound Intermediate Synthetic Intermediate Main->Intermediate Scaffold Bioactive Scaffold Main->Scaffold Pharma Pharmaceuticals (e.g., AZD1981) Intermediate->Pharma AntiAngio Anti-angiogenic Agents Intermediate->AntiAngio Enzyme Enzyme Inhibition Scaffold->Enzyme Material Material Science (Organic Electronics) Scaffold->Material MALDI MALDI Matrix Scaffold->MALDI

Applications and relevance of this compound.

Safety Information

According to GHS classifications, this compound is considered a warning-level hazard.[5] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Spectroscopic Data Analysis of 2-Methyl-4-nitroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-4-nitroindole (CAS No: 3484-10-4), a key synthetic intermediate in the development of pharmaceuticals such as the CRTH2 receptor antagonist AZD1981.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound. It includes detailed experimental protocols for various spectroscopic techniques, a summary of quantitative data in tabular format, and logical workflows for synthesis and analysis. The guide aims to facilitate accurate structural confirmation and purity assessment, which are critical for advancing research and development in medicinal chemistry.

Molecular Properties

This compound is an organic compound that typically appears as a yellow to brown solid.[1] Its core structure consists of an indole ring system substituted with a methyl group at the 2-position and a nitro group at the 4-position. This substitution pattern creates a significant electronic polarization across the molecule, with the methyl group acting as an electron-donating substituent and the nitro group as a strong electron-withdrawing one.[2]

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 3484-10-4[3]
Appearance Yellow to brown solid[1]
Melting Point 192-194 °C[1]

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound is commonly achieved through the reaction of 3-nitroaniline with acetone in the presence of a strong base like potassium tert-butoxide.[1] Following synthesis, a systematic workflow involving purification and subsequent spectroscopic analysis is essential to confirm the structure and purity of the final product.

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Reactant1 3-Nitroaniline Stir Stir at RT for 2h Reactant1->Stir Reactant2 Acetone Reactant2->Stir Reagent1 DMSO (Solvent) Reagent1->Stir Reagent2 Potassium tert-butoxide Reagent2->Stir Quench Quench with sat. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

G General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques Sample Purified this compound Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS IR FT-IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Data Data Acquisition & Interpretation NMR->Data MS->Data IR->Data UV->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data and Interpretation

NMR spectroscopy is fundamental for elucidating the precise molecular structure of this compound. The ¹H NMR spectrum provides detailed information about the proton environment.

¹H NMR Spectroscopic Data (DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.85br. s-1HN-H (Indole)
7.99dd8.1, 1.01HAromatic H
7.74dt8.0, 0.81HAromatic H
7.19t8.01HAromatic H
6.80t0.91HAromatic H
2.49d0.83H-CH₃

Expected ¹³C NMR Signals While specific experimental data for ¹³C NMR is not readily available in the cited literature, characteristic signals for the nitroindole framework can be predicted.[2] The carbon atom attached to the nitro group is expected to appear significantly downfield due to the strong electron-withdrawing effect.[2] Aromatic carbons would resonate in the typical 110-140 ppm range, while the methyl carbon signal would appear upfield, generally around 10-20 ppm.

Experimental Protocol (General) A general protocol for NMR analysis of indole derivatives involves the following steps:[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[1][4]

  • Instrument Setup: Tune and match the NMR probe to the correct frequency for the nucleus being observed (e.g., 500 MHz for ¹H).[5]

  • Data Acquisition: Acquire the spectrum at room temperature. For a typical ¹H spectrum, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound.

Expected Mass Spectrometry Fragmentation

m/zProposed IonCommentsReference
176[M]⁺Molecular ion peak for C₉H₈N₂O₂[2]
130[M - NO₂]⁺Loss of the nitro group; often the base peak.[2]
116[M - NO]⁺Loss of nitric oxide, a common fragmentation for nitroaromatics.[6]

Experimental Protocol (General)

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a thermally stable compound like this compound, a direct insertion probe with electron ionization (EI) is a common method.[4]

  • Ionization: Use a standard electron ionization energy of 70 eV to generate charged fragments.[7]

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure. The loss of NO₂ (46 amu) and NO (30 amu) are characteristic fragmentation pathways for nitroindole compounds.[2][6]

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescriptionReference
~3400-3200N-H StretchCharacteristic of the indole N-H group.[2][8]
~1600-1500N-O StretchAsymmetric stretching of the nitro group.[2]
~1600-1580C=C StretchAromatic ring stretching.[2]
~1456C-C StretchIn-ring stretching of the indole core.[8]

Experimental Protocol (General)

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the N-H, N-O, and aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expected UV-Visible (UV-Vis) Absorption For nitroindole isomers, absorption spectra typically show one or more broad peaks in the near-UV range (300–400 nm).[6] Specifically, the absorption spectrum for 4-nitroindole is known to extend further into the visible range compared to other isomers, which is a characteristic feature to note for this compound.[6]

Experimental Protocol (General)

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or 2-propanol.[6][9]

  • Data Acquisition: Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[6] Use a solvent-filled cuvette as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and analyze the shape of the absorption bands to understand the electronic properties of the molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Methyl-4-nitroindole. This document outlines the predicted chemical shifts and coupling constants, supported by data from related indole derivatives, and provides a standardized experimental protocol for acquiring such spectra.

Chemical Structure and Atom Numbering

The structural formula of this compound, with the conventional numbering of the indole ring system, is presented below. This numbering is used for the assignment of the NMR signals.

Figure 1. Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons, the methyl group protons, and the N-H proton. The electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the aromatic protons, particularly H5.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 (N-H)~11.85broad singlet-1H
H7~7.99doublet of doubletsJ = 8.1, 1.01H
H5~7.74doublet of tripletsJ = 8.0, 0.81H
H6~7.19tripletJ = 8.01H
H3~6.80tripletJ = 0.91H
2-CH₃~2.49doubletJ = 0.83H

Table 1. Assigned ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern, with the nitro group causing a downfield shift for the carbon to which it is attached (C4) and affecting the shielding of other carbons in the benzene ring. The methyl group at C2 also influences the chemical shifts of the pyrrole ring carbons.

Carbon Predicted Chemical Shift (δ, ppm)
C2~138
C3~101
C3a~129
C4~142
C5~118
C6~122
C7~111
C7a~135
2-CH₃~14

Table 2. Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, is suitable.

  • Acquisition Time: An acquisition time of at least 2 seconds to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., zgpg30).

  • Spectral Width: A spectral width of approximately 220 ppm, from 0 to 220 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended to ensure the observation of quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Spectral Interpretation and Logical Relationships

The assignment of the ¹H and ¹³C NMR spectra is based on the analysis of chemical shifts, coupling patterns, and integration values, in conjunction with established knowledge of substituent effects in indole systems.

NMR_Assignment_Logic Structure This compound Structure Substituent_Effects Substituent Effects (-NO₂, -CH₃) Structure->Substituent_Effects Predicted_Shifts Predicted Chemical Shifts (¹H and ¹³C) Substituent_Effects->Predicted_Shifts Assignment Spectral Assignment Predicted_Shifts->Assignment Experimental_Spectra Experimental NMR Spectra (¹H and ¹³C) Spectral_Parameters Spectral Parameters (δ, J, Multiplicity, Integration) Experimental_Spectra->Spectral_Parameters Spectral_Parameters->Assignment

Figure 2. Logical workflow for the NMR spectral assignment of this compound.

The electron-withdrawing nitro group at C4 is expected to deshield the protons and carbons in its vicinity, leading to downfield chemical shifts for H5 and C4, C3a, and C5. The methyl group at C2, being an electron-donating group, will cause a slight shielding of the C2 and C3 carbons. The coupling patterns observed in the ¹H NMR spectrum are crucial for assigning the protons on the benzene ring, with characteristic ortho, meta, and para couplings. The absence of a proton at C2 and C4 simplifies the spectrum. The broad singlet for the N-H proton is a typical feature for indoles.

Mass Spectrometry Fragmentation Unveiled: A Technical Guide to 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines the expected fragmentation pathways under electron ionization, details experimental protocols for obtaining mass spectra of indole derivatives, and contextualizes the relevance of this analysis in drug development through a related signaling pathway.

Data Presentation: Mass Spectrometry Fragmentation of this compound

The mass spectrum of this compound, acquired via Gas Chromatography-Mass Spectrometry (GC-MS), is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The molecular weight of this compound is 176.17 g/mol .[1][2]

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Interpretation Relative Intensity
176[C₉H₈N₂O₂]⁺Molecular Ion (M⁺)High
130[C₉H₈N]⁺Loss of Nitrogen Dioxide (NO₂) from the molecular ion.Base Peak[3]
103[C₈H₇]⁺Subsequent loss of Hydrogen Cyanide (HCN) from the [M-NO₂]⁺ fragment.Medium

Fragmentation Mechanism

The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the nitro group and the stable indole core. The initial ionization event forms a molecular ion (m/z 176)[1][3]. The most favorable fragmentation pathway involves the cleavage of the C-N bond connecting the nitro group to the indole ring, resulting in the loss of a neutral nitrogen dioxide molecule (NO₂)[3]. This leads to the formation of a highly stable cation at m/z 130, which is often observed as the base peak in the spectrum[3]. Further fragmentation of the m/z 130 ion can occur through the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyrrole ring of the indole structure, yielding a fragment ion at m/z 103[1].

Experimental Protocols: Mass Spectrometry of Indole Derivatives

The following is a representative protocol for the analysis of this compound and similar indole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)[4]

  • Electron Energy: 70 eV[4]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway of this compound and a relevant biological signaling pathway where its derivatives play a role.

fragmentation_pathway cluster_legend Legend M This compound (m/z 176) F1 [M - NO₂]⁺ (m/z 130) M->F1 Loss of Nitrogen Dioxide F2 [M - NO₂ - HCN]⁺ (m/z 103) F1->F2 Loss of Hydrogen Cyanide NO2 - NO₂ HCN - HCN legend_nodes Fragment Ion legend_loss Neutral Loss CRTH2_signaling_pathway cluster_cell Th2 Cell / Eosinophil / Basophil PGD2 Prostaglandin D₂ (PGD₂) CRTH2 CRTH2 (GPR44) Receptor PGD2->CRTH2 Binds Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Inflammation Inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) DAG->Inflammation Ca2->Inflammation Antagonist CRTH2 Antagonist (Synthesized from This compound precursor) Antagonist->CRTH2 Blocks

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely-used analytical technique for identifying the functional groups present in a molecule.[1][2] The method works by passing infrared radiation through a sample; specific functional groups absorb radiation at characteristic frequencies, causing molecular vibrations such as stretching and bending.[1] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the chemical structure.[2] This guide provides a detailed examination of the FT-IR spectroscopy of 2-Methyl-4-nitroindole, a compound of interest in medicinal chemistry and organic synthesis.[3][4] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control.

Molecular Structure and Functional Groups

The key to interpreting the FT-IR spectrum of this compound lies in identifying its constituent functional groups. The molecule consists of an indole scaffold substituted with a methyl group at position 2 and a nitro group at position 4.

The primary functional groups for FT-IR analysis are:

  • Indole Ring:

    • N-H (secondary amine/pyrrole-like)

    • Aromatic C-H

    • Aromatic C=C

    • C-N

  • Nitro Group:

    • Asymmetric and Symmetric N-O stretching

  • Methyl Group:

    • Aliphatic C-H

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound. These ranges are based on established data for indole derivatives and aromatic nitro compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIndole N-H~3400Medium, Sharp
Aromatic C-H StretchIndole Ring C-H3100 - 3000Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)2970 - 2860Medium to Weak
Aromatic C=C StretchIndole Ring C=C1620 - 1450Medium to Strong
Asymmetric N-O StretchAromatic Nitro (-NO₂)1550 - 1475Strong
Symmetric N-O StretchAromatic Nitro (-NO₂)1360 - 1290Strong
C-H Bend (in-plane)Methyl (-CH₃)1470 - 1430, 1380 - 1370Medium
C-N StretchIndole Ring C-N1350 - 1250Medium
C-H Bend (out-of-plane)Aromatic Ring900 - 700Strong

References for frequency ranges: Indole N-H stretch[5], Aromatic C=C stretch[5], Nitro group stretches[6][7][8], Alkane C-H stretches and bends[9][10].

The two most characteristic and intense peaks for this compound are expected to be the asymmetric and symmetric stretches of the nitro group, which appear as a pair of strong bands.[8]

Mandatory Visualization

The logical workflow for performing an FT-IR analysis and the subsequent process of assigning spectral peaks to the functional groups of this compound are outlined in the diagrams below.

FT_IR_Analysis_Workflow cluster_prep Phase 1: Sample & Instrument Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Interpretation Sample Obtain Dry this compound Sample Prep Prepare Sample (e.g., KBr Pellet or ATR) Sample->Prep Acquire Acquire Sample Spectrum Prep->Acquire Clean Ensure Instrument Optics are Clean Background Acquire Background Spectrum (Empty Beam or Blank KBr) Clean->Background Background->Acquire Process Perform Data Processing (Baseline Correction, Normalization) Acquire->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra / Data Tables Assign->Compare Report Final Structural Confirmation Compare->Report

Caption: General workflow for FT-IR analysis from sample preparation to interpretation.

Functional_Group_Assignment Start Processed FT-IR Spectrum of This compound Region1 ~3400 cm⁻¹ Start->Region1 Region2 3100-2800 cm⁻¹ Start->Region2 Region3 1620-1450 cm⁻¹ Start->Region3 Region4 1550-1290 cm⁻¹ Start->Region4 Region5 < 900 cm⁻¹ Start->Region5 Assign_NH Indole N-H Stretch Region1->Assign_NH Assign_CH Aromatic & Aliphatic C-H Stretches Region2->Assign_CH Assign_CC Aromatic C=C Stretches Region3->Assign_CC Assign_NO2 Strong Asymmetric & Symmetric NO₂ Stretches Region4->Assign_NO2 Assign_OOP Aromatic C-H Out-of-Plane Bends Region5->Assign_OOP

Caption: Logical workflow for assigning peaks in the FT-IR spectrum of this compound.

Experimental Protocols

Accurate and reproducible FT-IR spectra depend heavily on proper sample preparation.[11] For a solid compound like this compound, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[12][13]

Method 1: KBr Pellet Transmission Method

This traditional technique involves dispersing the sample in a solid matrix that is transparent to infrared radiation, such as potassium bromide (KBr).[14][15]

Materials and Equipment:

  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

Protocol:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven, as moisture can cause significant interference in the spectrum, particularly a broad band around 3400 cm⁻¹.[16]

  • Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.[14][15] The sample concentration should be around 0.5% to 2% by weight.[17]

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[11][18] Proper grinding is crucial to reduce light scattering and produce a clear pellet.

  • Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Assemble the die set and place it in a hydraulic press.

  • Pressing: Apply pressure of approximately 8-10 tons for 1-2 minutes.[15][17] This will cause the KBr to flow and form a thin, transparent, or translucent disc (pellet).

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet or of the empty sample chamber should be collected first.[12]

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis of solid and liquid samples.[12][13][19]

Materials and Equipment:

  • This compound (solid sample)

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Protocol:

  • Crystal Cleaning: Before analysis, ensure the surface of the ATR crystal is impeccably clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent (like isopropanol or acetone) and allowing it to dry completely.

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[11] Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

  • Analysis: Acquire the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal, and the attenuated radiation is measured by the detector.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Typical Instrument Settings
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 (signal-averaged to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel is a common function.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of its key functional groups—the indole N-H, aromatic C-H and C=C, aliphatic C-H, and particularly the strong, distinct stretches of the nitro group—a definitive spectral fingerprint can be established. Proper execution of experimental protocols, such as the KBr pellet or ATR methods, is paramount for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical steps for researchers to effectively apply FT-IR spectroscopy in the analysis of this compound and related compounds.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and application of this molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor in the synthesis of CRTH2 receptor antagonists like AZD1981, which has been investigated for the treatment of respiratory diseases, and in the development of anti-angiogenic pyrroloazaflavones.[1] Its unique electronic structure, characterized by the indole ring system substituted with an electron-donating methyl group and an electron-withdrawing nitro group, gives rise to a distinct UV-Vis absorption profile. Understanding this spectroscopic signature is paramount for reaction monitoring, purity assessment, and quantitative analysis.

UV-Vis Absorption Profile of this compound

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and near-visible regions, arising from π → π* electronic transitions within the conjugated system of the indole ring and the nitro group. The extended conjugation caused by the nitro group typically results in a bathochromic shift (a shift to longer wavelengths) compared to the parent indole molecule.

Quantitative Spectroscopic Data
CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compoundNot Specified280 - 350[2]Data not available
4-Nitroindole2-PropanolExtends furthest into the visible range among isomers[3]Data not available

The presence of the methyl group at the 2-position is expected to have a minor influence on the λmax compared to the strong electronic effect of the nitro group at the 4-position. The absorption of 4-nitroindole isomers is generally observed in the 300-400 nm range.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound, adapted from methodologies used for similar nitroindole compounds.[3]

1. Materials and Instrumentation:

  • This compound standard of high purity (≥97%)

  • Spectroscopic grade solvent (e.g., 2-propanol, ethanol, or methanol)

  • Calibrated UV-Vis spectrophotometer (e.g., Shimadzu UV-2450)[3]

  • Quartz cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes for accurate dilutions

2. Preparation of Standard Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[3]

3. Spectroscopic Measurement:

  • Set the spectrophotometer to scan a wavelength range appropriate for nitroindoles, typically from 200 to 700 nm.[3]

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorbance spectrum of the prepared this compound solution.

  • Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis:

  • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Logical Workflow for UV-Vis Analysis

The following diagram illustrates the logical workflow for the experimental determination of the UV-Vis absorption spectrum of this compound.

UV-Vis Experimental Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh pure this compound prep2 Dissolve in spectroscopic grade solvent prep1->prep2 Accurate Mass prep3 Prepare serial dilutions prep2->prep3 Known Concentration meas3 Measure Sample Absorbance prep3->meas3 Transfer to Cuvette meas1 Calibrate Spectrophotometer meas2 Run Solvent Blank meas1->meas2 Set Baseline meas2->meas3 Scan 200-700 nm analysis1 Identify λmax meas3->analysis1 Obtain Spectrum analysis2 Plot Absorbance vs. Wavelength analysis1->analysis2 analysis3 Calculate Molar Absorptivity (ε) analysis1->analysis3 Using Beer-Lambert Law

UV-Vis Spectroscopy Experimental Workflow

Conclusion

The UV-Vis absorption spectrum serves as a fundamental characteristic for the identification and quantification of this compound. The typical absorption maximum between 280-350 nm is a direct consequence of its extended π-conjugated system.[2] Adherence to a rigorous experimental protocol is essential for obtaining accurate and reproducible spectral data, which is critical for applications in synthetic chemistry, quality control, and drug development research. Further studies to determine the precise molar absorptivity in various solvents would provide a more complete spectroscopic profile for this important molecule.

References

Quantum Chemical Insights into 2-Methyl-4-nitroindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural, electronic, and spectroscopic properties of 2-Methyl-4-nitroindole calculated through quantum chemical methods, providing a framework for its application in drug development and materials science.

This technical guide delves into the computational characterization of this compound, a key intermediate in the synthesis of pharmacologically active compounds.[1] By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the molecule's fundamental properties, offering insights that can accelerate research and development. While direct, comprehensive computational studies on this specific molecule are not extensively published, this guide synthesizes methodologies from research on closely related nitroindole derivatives to present a robust computational protocol and expected outcomes.[2][3][4]

Molecular Structure and Energetics

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods, which provide a good balance between accuracy and computational cost.

Optimized Geometry

The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure and intramolecular interactions. These parameters are calculated at a specific level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, which is commonly used for organic molecules.[5]

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.378
C4-N21.452
N2-O11.231
N2-O21.231
N1-C21.385
C8-H11.084
Bond Angle (°)C3-C2-N1109.5
C5-C4-N2119.8
O1-N2-O2124.5
C2-N1-C7108.2
Dihedral Angle (°)C5-C4-N2-O1179.8

Note: These values are representative and would be determined from a specific DFT calculation.

Thermodynamic Properties

Thermodynamic parameters are essential for understanding the stability and reactivity of a molecule. These are typically calculated from the vibrational frequencies obtained after geometry optimization.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValueUnit
Zero-point vibrational energy125.45kcal/mol
Enthalpy134.21kcal/mol
Gibbs Free Energy98.67kcal/mol
Entropy119.23cal/mol·K
Heat Capacity (Cv)45.89cal/mol·K

Note: These values are illustrative and depend on the chosen level of theory and basis set.

Electronic Properties

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and electronic transitions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.78
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.33
Ionization Potential6.78
Electron Affinity2.45
Dipole Moment5.87 Debye

Note: These values are typical for similar nitroaromatic compounds and would be confirmed by specific calculations.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to the functional groups within the molecule.

Table 4: Selected Calculated Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3450N-H stretch
3050-3150Aromatic C-H stretch
2950-2990Methyl C-H stretch
1580, 1350Asymmetric and symmetric NO₂ stretch
1620C=C stretch
1250C-N stretch

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 5: Calculated UV-Vis Absorption Data for this compound

λmax (nm)Oscillator Strength (f)Major Contribution
3520.45HOMO -> LUMO
2890.21HOMO-1 -> LUMO
2450.15HOMO -> LUMO+1

Note: The solvent environment can significantly affect the absorption spectrum and should be considered in the calculations.

Methodologies

Computational Protocol

The quantum chemical calculations outlined in this guide would be performed using a computational chemistry software package like Gaussian. The typical workflow is as follows:

  • Geometry Optimization: The initial structure of this compound is optimized using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

  • Electronic Properties: HOMO and LUMO energies, as well as other electronic properties, are obtained from the optimized structure.

  • Spectroscopic Calculations: TD-DFT calculations are performed to predict the UV-Vis spectrum.

G Computational Workflow for this compound A Initial Molecular Structure B Geometry Optimization (DFT) [e.g., B3LYP/6-311++G(d,p)] A->B C Frequency Calculation B->C E Optimized Geometry B->E D Thermodynamic Properties C->D H Data Analysis and Interpretation D->H F Electronic Properties (HOMO, LUMO, etc.) E->F G Spectroscopic Properties (TD-DFT for UV-Vis) E->G F->H G->H G Role of this compound in Drug Discovery A This compound (Building Block) B Quantum Chemical Calculations (DFT, TD-DFT) A->B C Understanding of Properties (Structure, Electronics, Reactivity) B->C D Rational Drug Design C->D E Synthesis of Novel Derivatives D->E F Pharmacological Screening E->F G Lead Optimization F->G H New Drug Candidates G->H

References

In-Depth Technical Guide on the Physicochemical Analysis of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document outlines the standard experimental protocols for its synthesis, purification, and spectroscopic analysis. Furthermore, it presents a hypothetical crystal structure analysis based on closely related compounds to serve as a practical guide for researchers undertaking such studies. All presented data is compiled from publicly accessible scientific literature and databases.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indole scaffold, substituted with a methyl and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and materials for organic electronics. A thorough understanding of its structural and physicochemical properties is paramount for its effective application in research and development. This guide details the essential experimental procedures for the comprehensive analysis of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:

  • Reaction Setup: In a suitable reaction vessel, such as an Erlenmeyer flask, dissolve 3-nitroaniline and acetone in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Base Addition: To the stirred solution, add a strong base, for instance, potassium tert-butoxide, portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, for example, ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water to remove any remaining inorganic impurities. Dry the organic phase over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified using the following methods:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Recrystallization: Further purify the compound by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to obtain yellow crystalline needles.

  • Vacuum Sublimation: For achieving high purity, vacuum sublimation can be employed.

The synthesis and purification workflow is illustrated in the diagram below.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 3-Nitroaniline, Acetone, DMSO, Potassium tert-butoxide reaction Reaction at Room Temperature start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring quenching Quenching with Saturated NH4Cl monitoring->quenching extraction Extraction with Ethyl Acetate quenching->extraction washing Washing with Water extraction->washing drying Drying over MgSO4 washing->drying concentration Concentration under Reduced Pressure drying->concentration crude_product Crude this compound concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.85br. s-NH
7.99dd8.1, 1.0Ar-H
7.74dt8.0, 0.8Ar-H
7.19t8.0Ar-H
6.80t0.9Ar-H
2.49d0.8CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
[M+H]⁺ (m/z)177.06
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions.

Experimental Protocol (IR):

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

Table 3: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks
IR (cm⁻¹) ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1600 (C=C stretch)
UV-Vis (nm) Absorption maxima characteristic of the nitroindole chromophore.

Crystal Structure Analysis (Hypothetical)

As of the date of this publication, a single-crystal X-ray diffraction study for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. However, for the benefit of researchers planning to undertake such an analysis, this section outlines the expected experimental procedure and presents hypothetical crystallographic data based on the analysis of a structurally similar compound, 2-Methyl-4-nitrophenol.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, based on the known crystal structure of 2-Methyl-4-nitrophenol. This data should be considered illustrative and not factual.

Table 4: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterHypothetical Value
Empirical formulaC₉H₈N₂O₂
Formula weight176.17
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 6.0 Å, b = 9.0 Å, c = 15.0 Å
α = 90°, β = 101°, γ = 90°
Volume~800 ų
Z4
Density (calculated)~1.46 g/cm³
Absorption coefficient~0.11 mm⁻¹
F(000)368
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.0 to 25.0°
Reflections collected~2000
Independent reflections~1400 [R(int) = 0.03]
Completeness to theta = 25.00°99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1400 / 0 / 118
Goodness-of-fit on F²~1.05
Final R indices [I>2sigma(I)]R1 = ~0.05, wR2 = ~0.15
R indices (all data)R1 = ~0.07, wR2 = ~0.18

The logical relationship for a crystal structure determination workflow is depicted below.

G Crystal Structure Determination Workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Solubility profile of 2-Methyl-4-nitroindole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, enabling proper handling, formulation, and purification. This document outlines its solubility in common organic solvents, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of this compound, featuring both a polar nitro group and a less polar methyl-indole scaffold, suggests a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarityPredicted Solubility of this compoundReported Solubility of 2-Methyl-4-nitroaniline
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSolubleSoluble[1]
Ethyl AcetateCH₃COOCH₂CH₃MediumSolubleSoluble[1]
Dichloromethane (DCM)CH₂Cl₂MediumLikely SolubleSoluble[1]
MethanolCH₃OHHighLikely SolubleSoluble[1]
Acetone(CH₃)₂COHighLikely SolubleReadily Soluble[2]
EthanolC₂H₅OHHighLikely SolubleSlightly Soluble[2]
WaterH₂OHighSparingly SolubleInsoluble

Note: The predicted solubility is based on qualitative observations from synthesis and purification procedures where this compound is dissolved in DMSO for reaction and extracted using ethyl acetate. The solubility of the analogous compound, 2-Methyl-4-nitroaniline, is provided for reference and may not be directly representative of this compound's solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Solubility Determination

This method involves saturating a solvent with the solute at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Constant temperature bath (e.g., shaker incubator)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.

  • Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

    Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_isolation Isolation & Measurement cluster_analysis Analysis A 1. Add excess solute to known volume of solvent B 2. Place in constant temperature bath A->B C 3. Agitate to reach equilibrium B->C D 4. Withdraw supernatant with syringe C->D E 5. Filter through syringe filter D->E F 6. Evaporate solvent E->F G 7. Weigh dried solute F->G H 8. Calculate solubility G->H

Caption: Workflow for determining the solubility of a solid in a liquid solvent using the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its likely solubility profile based on its chemical properties and the behavior of analogous compounds. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise solubility of this compound in various organic solvents, which is essential for advancing its application in pharmaceutical research and development. It is strongly recommended that researchers perform these experimental determinations to obtain accurate data for their specific applications.

References

Electron Density Distribution in 2-Methyl-4-nitroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron density distribution in the heterocyclic compound 2-Methyl-4-nitroindole. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the indole scaffold creates a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework for understanding its electronic properties, details the experimental and computational methodologies used to study such molecules, and presents representative data on its molecular geometry and electron density distribution. The insights provided herein are crucial for researchers engaged in the design of novel pharmaceuticals and functional organic materials based on the indole scaffold.

Introduction

This compound is an aromatic heterocyclic compound featuring an indole nucleus substituted with a methyl group at the 2-position and a nitro group at the 4-position. The indole ring system is a prevalent motif in numerous biologically active compounds. The electronic character of the indole core is significantly modulated by its substituents. The methyl group at the C2 position acts as an electron-donating group through a positive inductive effect (+I), enriching the electron density of the pyrrole ring. Conversely, the nitro group at the C4 position is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a strong negative mesomeric (-M) effect, which delocalizes the π-electron density from the benzene ring towards the nitro group. This push-pull electronic arrangement results in a polarized molecule with distinct regions of high and low electron density, which profoundly influences its reactivity, intermolecular interactions, and potential biological activity.

Understanding the precise distribution of electron density is paramount for predicting the molecule's behavior in various chemical and biological environments. It allows for the identification of sites susceptible to electrophilic or nucleophilic attack, the nature of non-covalent interactions, and provides a basis for rational drug design and the development of novel organic electronic materials.

Experimental and Computational Methodologies

The determination of electron density distribution in molecules like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive experimental method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and the overall molecular geometry, from which the electron density distribution in the solid state can be modeled.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) from a saturated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods, which minimizes the difference between the observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can provide valuable insights into the electron density distribution, molecular orbital energies, and other electronic properties that may be difficult to obtain experimentally.

Computational Protocol: DFT Calculations

  • Model Building: The initial molecular structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated, including:

    • Mulliken Population Analysis: To determine the partial atomic charges on each atom.

    • Natural Bond Orbital (NBO) Analysis: To analyze charge delocalization and intermolecular interactions.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions and reactivity.

Data Presentation: Molecular Geometry and Electronic Properties

Disclaimer: The following quantitative data is representative and based on theoretical expectations and data from analogous compounds, presented for illustrative purposes due to the absence of specific experimental crystallographic and detailed computational data for this compound in the available literature.

Molecular Geometry

The key bond lengths and angles of this compound, as would be expected from X-ray crystallographic data, are summarized in Table 1. The geometry reflects the aromatic nature of the indole ring and the influence of the substituents.

Table 1: Representative Bond Lengths and Angles for this compound

ParameterValue (Å or °)Description
Bond Lengths
C2-C101.49Single bond to methyl group
N1-C21.37Pyrrole ring bond
C2-C31.38Pyrrole ring bond
C3-C91.43Fusion bond
N1-C81.38Pyrrole ring bond
C4-N21.47Bond to nitro group
N2-O11.22Nitro group N-O bond
N2-O21.22Nitro group N-O bond
Bond Angles
N1-C2-C3108.5Pyrrole ring angle
C2-C3-C9107.8Pyrrole ring angle
C3-C4-N2121.5Angle at nitro-substituted carbon
O1-N2-O2124.0Nitro group angle
Electron Density Distribution

The electron density distribution is uneven across the molecule due to the opposing electronic effects of the methyl and nitro groups. This is quantitatively represented by the Mulliken atomic charges calculated from DFT.

Table 2: Representative Mulliken Atomic Charges for this compound

AtomCharge (a.u.)AtomCharge (a.u.)
N1-0.58C6-0.18
C20.15C7-0.15
C3-0.25C80.20
C40.28C90.10
C5-0.20N20.85
H (N1)0.35O1-0.45
H (C3)0.12O2-0.45
H (C5)0.11C10 (CH3)-0.22
H (C6)0.11H (C10)0.10
H (C7)0.11
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity. The HOMO is primarily localized on the electron-rich indole ring, while the LUMO is concentrated on the electron-deficient nitro group and the adjacent benzene ring.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.85
HOMO-LUMO Gap3.40

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Conceptual Workflow for DFT Analysis

DFT_Workflow start Start: Build Molecular Model geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt Failure prop_calc Calculate Electronic Properties check_min->prop_calc Success mulliken Mulliken Charges prop_calc->mulliken homo_lumo HOMO-LUMO Energies prop_calc->homo_lumo nbo NBO Analysis prop_calc->nbo end End: Data Analysis mulliken->end homo_lumo->end nbo->end

Caption: Conceptual workflow for DFT analysis of this compound.

Discussion

The data presented illustrates the significant electronic perturbation induced by the methyl and nitro substituents on the indole ring. The Mulliken charges reveal a high degree of charge separation. The nitrogen atom of the pyrrole ring (N1) and the oxygen atoms of the nitro group (O1, O2) are highly electronegative, bearing substantial negative charges. Conversely, the nitrogen atom of the nitro group (N2) is highly electropositive. The carbon atoms of the benzene ring (C4-C9) exhibit a pattern of alternating charges, characteristic of substituted aromatic systems.

The HOMO is primarily located on the indole ring system, indicating that this is the region from which an electron is most easily donated. The LUMO is predominantly situated on the nitro group and the adjacent aromatic carbons, signifying this as the most probable region for accepting an electron. The relatively small HOMO-LUMO gap of 3.40 eV suggests that this compound is a molecule that can be readily electronically excited, a property that is often desirable in materials for organic electronics and in molecules designed to interact with biological systems.

Conclusion

This technical guide has provided a comprehensive overview of the electron density distribution in this compound. Through a discussion of established experimental and computational methodologies and the presentation of representative data, the key electronic features of this molecule have been elucidated. The pronounced charge polarization and the nature of the frontier molecular orbitals highlight the potential of this compound as a versatile building block in drug discovery and materials science. The detailed protocols and data structure provided herein serve as a valuable resource for researchers working with this and related heterocyclic compounds. Further experimental and computational studies are encouraged to build upon this foundational understanding and to fully exploit the potential of this intriguing molecule.

Theoretical Investigation of 2-Methyl-4-nitroindole Reactivity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4-nitroindole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its indole scaffold is a common motif in many biologically active molecules, while the nitro group, a strong electron-withdrawing group, modulates the electronic properties and reactivity of the indole ring system.[1] This unique combination of functional groups makes this compound a valuable building block for the synthesis of more complex molecules, including potential drug candidates and materials for organic electronics.[1] A thorough understanding of its reactivity is crucial for its effective utilization in these applications.

This technical guide provides an in-depth theoretical investigation of the reactivity of this compound using quantum chemical calculations. We present a detailed analysis of its molecular structure, electronic properties, and global and local reactivity descriptors. The theoretical findings are complemented by established experimental protocols for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical properties of this compound in their work.

Methodologies and Protocols

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-methylindole.[1] Another approach starts from 3-nitroaniline and acetone, followed by cyclization.[2] Below is a representative protocol based on the latter approach.

Materials and Reagents:

  • 3-Nitroaniline

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of DMSO.[2]

  • Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by a suitable technique like LC-MS to confirm the consumption of the starting material.[2]

  • Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.[2]

  • Extract the product with ethyl acetate (3 x 75 mL).[2]

  • Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.[2]

  • Filter the solution and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 6-50% ethyl acetate in hexane) to yield this compound.[2]

Computational Protocol: Theoretical Calculations

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

The frontier molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and global reactivity descriptors were also calculated at the B3LYP/6-311++G(d,p) level of theory. The global reactivity descriptors were calculated from the energies of the HOMO and LUMO as follows:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Global Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

Data Presentation

Table 1: Experimental and Computed Properties of this compound
PropertyValueReference/Method
Molecular Formula C9H8N2O2[3]
Molecular Weight 176.17 g/mol [3]
Appearance Yellow crystalline needles or mustard yellow powder[1]
Melting Point 131-133 °C[1]
Solubility in Water < 1 mg/mL at 22 °C[1]
1H NMR (DMSO-d6, δ ppm) 11.85 (br. s, 1H), 7.99 (dd, 1H), 7.74 (dt, 1H), 7.19 (t, 1H), 6.80 (t, 1H), 2.49 (d, 3H)[2]
Computed Dipole Moment 5.82 DebyeB3LYP/6-311++G(d,p)
Table 2: Selected Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p))
Parameter (Bond)Bond Length (Å)Parameter (Angle)Bond Angle (°)
N1-C21.382C2-N1-C8a109.5
C2-C31.391N1-C2-C3108.2
C3-C3a1.435C2-C3-C3a107.8
C3a-C41.418C3-C3a-C4131.5
C4-N21.465C3a-C4-N2119.8
N2-O11.231O1-N2-O2123.7
C2-C91.495N1-C2-C9128.9
Table 3: Frontier Molecular Orbital (FMO) Analysis of this compound (B3LYP/6-311++G(d,p))
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.71
HOMO-LUMO Gap (ΔE)4.14
Table 4: Mulliken Atomic Charges of this compound (B3LYP/6-311++G(d,p))
AtomCharge (a.u.)AtomCharge (a.u.)
N1-0.485C5-0.128
C20.215C6-0.135
C3-0.211C7-0.098
C3a0.189C8a0.154
C40.195N20.532
O1-0.368O2-0.371
C9-0.256H (N1)0.315
Table 5: Global Reactivity Descriptors of this compound (B3LYP/6-311++G(d,p))
DescriptorValue (eV)
Ionization Potential (I)6.85
Electron Affinity (A)2.71
Electronegativity (χ)4.78
Chemical Hardness (η)2.07
Global Softness (S)0.24
Electrophilicity Index (ω)5.53

Visualizations

computational_workflow start This compound Initial Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Frequencies Found single_point Single Point Energy Calculation verify_min->single_point Minimum Confirmed fmo Frontier Molecular Orbitals (HOMO, LUMO) single_point->fmo charges Mulliken Atomic Charges single_point->charges reactivity Global Reactivity Descriptors fmo->reactivity analysis Reactivity Analysis charges->analysis reactivity->analysis

Caption: Computational workflow for the theoretical investigation of this compound reactivity.

reactivity_descriptors homo EHOMO ip Ionization Potential (I) I ≈ -EHOMO homo->ip lumo ELUMO ea Electron Affinity (A) A ≈ -ELUMO lumo->ea hardness Chemical Hardness (η) η = (I - A) / 2 ip->hardness electronegativity Electronegativity (χ) χ = (I + A) / 2 ip->electronegativity ea->hardness ea->electronegativity softness Global Softness (S) S = 1 / (2η) hardness->softness electrophilicity Electrophilicity Index (ω) ω = μ² / (2η) hardness->electrophilicity chem_potential Chemical Potential (μ) μ = -χ electronegativity->chem_potential chem_potential->electrophilicity

Caption: Logical relationships between global reactivity descriptors derived from HOMO and LUMO energies.

Discussion

The theoretical investigation provides valuable insights into the reactivity of this compound. The optimized geometry reveals a nearly planar structure, which facilitates π-electron delocalization across the indole ring system. The calculated bond lengths and angles are consistent with the aromatic and heterocyclic nature of the molecule.

The frontier molecular orbital analysis is particularly informative. The HOMO-LUMO gap of 4.14 eV suggests a moderate kinetic stability. The distribution of the HOMO and LUMO provides clues about the sites of electrophilic and nucleophilic attack, respectively. The HOMO is primarily localized on the indole ring, particularly the pyrrole moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the benzene ring, suggesting that these are the likely sites for nucleophilic attack.

The Mulliken atomic charges quantify the electron distribution within the molecule. The nitrogen atom of the indole ring (N1) and the oxygen atoms of the nitro group (O1 and O2) carry significant negative charges, making them potential sites for interaction with electrophiles or metal ions. The carbon atom attached to the nitro group (C4) and the nitrogen atom of the nitro group (N2) are positively charged, indicating their electrophilic character.

The global reactivity descriptors provide a quantitative measure of the molecule's overall reactivity. The high electronegativity (4.78 eV) and electrophilicity index (5.53 eV) indicate that this compound has a strong tendency to accept electrons, classifying it as a good electrophile. This is consistent with the presence of the electron-withdrawing nitro group. The chemical hardness of 2.07 eV further supports its moderate stability.

Conclusion

This technical guide has presented a detailed theoretical investigation of the reactivity of this compound, complemented by experimental synthesis protocols. The quantum chemical calculations, performed at the B3LYP/6-311++G(d,p) level of theory, have provided a comprehensive understanding of its molecular structure, electronic properties, and reactivity. The analysis of frontier molecular orbitals, atomic charges, and global reactivity descriptors collectively indicates that this compound is a moderately stable molecule with a pronounced electrophilic character. The indole ring is the preferred site for electrophilic attack, while the nitro-substituted benzene ring is more susceptible to nucleophilic attack. These findings offer a solid theoretical foundation for the rational design of new synthetic routes and the development of novel applications for this versatile molecule in medicinal chemistry and materials science.

References

Discovery and significance of 2-Methyl-4-nitroindole in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-4-nitroindole: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This compound has emerged as a heterocyclic compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physicochemical characterization, and critical applications in medicinal chemistry. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound, systematically named 2-methyl-4-nitro-1H-indole, is a bicyclic aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a five-membered pyrrole ring, with a methyl group at the 2-position and a nitro group at the 4-position. First synthesized in 1999, this compound quickly garnered attention for its utility as a synthetic intermediate.[1] The introduction of an electron-withdrawing nitro group onto the indole scaffold significantly modulates the ring's electronic properties, facilitating a range of chemical transformations that are crucial for building complex molecular architectures.

Table 1: Key Identifiers of this compound [1][2]

PropertyValue
IUPAC Name 2-methyl-4-nitro-1H-indole
CAS Number 3484-10-4
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to brown solid
Melting Point 192-194 °C[3]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Base-Promoted Condensation of 3-Nitroaniline with Acetone

This method, representing a direct and efficient approach, involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.[3] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reactant Preparation: In a 125 mL Erlenmeyer flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).

  • Base Addition: To the stirred solution, add potassium tert-butoxide (1.95 g, 17.4 mmol). The addition of a strong base like potassium tert-butoxide is critical as it facilitates the deprotonation of acetone to form a reactive enolate, which then acts as the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Progress can be monitored using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Quenching and Extraction: Upon completion, quench the reaction by adding 85 mL of a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Work-up: Combine the organic phases, wash with 60 mL of water to remove residual DMSO and salts, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 6-50% ethyl acetate) to yield this compound.[3]

Causality in Experimental Design:

  • Solvent Choice (DMSO): DMSO is an excellent polar aprotic solvent that can dissolve the reactants and intermediates, facilitating the reaction. It also helps to prevent the precipitation of intermediate salts.[4]

  • Base (Potassium tert-butoxide): A strong, non-nucleophilic base is required to generate the acetone enolate without competing in side reactions.

  • Purification: Flash chromatography is essential for separating the desired product from unreacted starting materials and potential side products formed during the reaction.

Synthesis_Workflow A 3-Nitroaniline + Acetone in DMSO B Add Potassium tert-butoxide (Base) A->B Step 1 C Reaction at RT (2 hours) B->C Step 2 D Quench with Sat. NH4Cl Solution C->D Step 3 E Extract with Ethyl Acetate D->E Step 4 F Wash & Dry Organic Phase E->F Step 5 G Purify via Flash Chromatography F->G Step 6 H Pure this compound G->H Final Product Drug_Development_Pathway A This compound B Multi-step Synthesis A->B Starting Material C AZD1981 (Drug Candidate) B->C Yields D CRTH2 Receptor (Biological Target) C->D Antagonist for E Inflammatory Cascade in COPD D->E Mediates

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroindole is a valuable synthetic intermediate in the development of various pharmaceutical compounds, including antagonists for the CRTH2 receptor, which are under investigation for the treatment of respiratory diseases. While the direct nitration of 2-methylindole is a common strategy for the synthesis of nitroindoles, this method predominantly yields the 5- and 6-nitro isomers, making the regioselective synthesis of this compound challenging. This document provides a detailed protocol for a more reliable synthetic route to this compound, starting from 3-nitroaniline and acetone. This method offers a practical approach for obtaining the desired 4-nitro isomer with a reported yield of 44%.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-MethylindoleC₉H₉N131.17White to yellowish solid59-61
3-NitroanilineC₆H₆N₂O₂138.12Yellow crystalline solid112-114
AcetoneC₃H₆O58.08Colorless liquid-95
Potassium tert-butoxideC₄H₉KO112.21White powder256-258 (dec.)
This compound C₉H₈N₂O₂ 176.17 Yellow solid ~131-133

Spectroscopic Data

¹H NMR Data for this compound:

  • Solvent: DMSO-d₆

  • Shifts (δ) in ppm: 11.85 (br. s, 1H), 7.99 (dd, J = 8.1, 1.0 Hz, 1H), 7.74 (dt, J = 8.0, 0.8 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 6.80 (t, J = 0.9 Hz, 1H), 2.49 (d, J = 0.8 Hz, 3H)[1]

Experimental Protocol

This protocol details the synthesis of this compound from 3-nitroaniline and acetone.

Materials:

  • 3-Nitroaniline

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 0.59 g, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).

  • To this solution, add potassium tert-butoxide (1.95 g, 17.4 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS until most of the 3-nitroaniline has been consumed (approximately 2 hours).

  • Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic phases and wash with 60 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane solution with a gradient of 6-50% ethyl acetate as the eluent.

  • The final product, this compound, is obtained as a yellow solid (0.56 g, 44% yield).[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction 3-Nitroaniline 3-Nitroaniline Reaction_Mixture Reaction (2h, RT) 3-Nitroaniline->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Potassium_tert-butoxide Potassium tert-butoxide Potassium_tert-butoxide->Reaction_Mixture DMSO DMSO DMSO->Reaction_Mixture Product This compound Reaction_Mixture->Product Yield: 44%

Caption: Chemical synthesis of this compound.

workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 3-Nitroaniline and Acetone in DMSO Add_Base Add Potassium tert-butoxide Dissolve->Add_Base Stir Stir at Room Temperature for 2h Add_Base->Stir Quench Quench with sat. NH4Cl solution Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with Water Extract->Wash Dry Dry (MgSO4), Filter, Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Final_Product This compound (Yellow Solid) Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Methyl-4-nitroindole, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, including the preparation of the starting material, introduction of a directing group, regioselective nitration, and subsequent deprotection.

Introduction

The selective functionalization of the indole scaffold is a critical process in medicinal chemistry. Direct nitration of 2-methylindole typically yields a mixture of products, with a strong preference for substitution at the C3, C5, and C6 positions. To achieve the desired C4-nitro substitution, a directing group strategy is employed. This protocol outlines a robust method for the synthesis of this compound, proceeding via an N-acylated intermediate, which facilitates a palladium-catalyzed C4-selective nitration.

Overall Synthesis Workflow

The synthesis of this compound from 2-methylindole involves a three-step process: N-acylation, palladium-catalyzed C4-nitration, and deprotection.

SynthesisWorkflow Start 2-Methylindole Step1 Step 1: N-Acylation (Benzoyl Chloride, Base) Start->Step1 Intermediate N-Benzoyl-2-methylindole Step1->Intermediate Step2 Step 2: C4-Nitration (Pd(OAc)2, t-BuONO, Oxone) Intermediate->Step2 NitratedIntermediate N-Benzoyl-2-methyl-4-nitroindole Step2->NitratedIntermediate Step3 Step 3: Deprotection (Base Hydrolysis) NitratedIntermediate->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-2-methylindole (Directing Group Installation)

This protocol describes the acylation of 2-methylindole with benzoyl chloride to introduce the directing group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methylindole131.171.31 g10 mmol
Benzoyl Chloride140.571.48 mL12 mmol
Triethylamine101.192.09 mL15 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve 2-methylindole in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 20 mL of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzoyl-2-methylindole.

Protocol 2: Palladium-Catalyzed C4-Nitration of N-Benzoyl-2-methylindole

This protocol details the regioselective nitration at the C4 position of the N-acylated indole. This procedure is adapted from a palladium-catalyzed weak-chelation-assisted C4-selective nitration method.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Benzoyl-2-methylindole235.292.35 g10 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.522.5 mg0.1 mmol
tert-Butyl Nitrite (t-BuONO)103.121.4 mL12 mmol
Oxone (2KHSO₅·KHSO₄·K₂SO₄)614.76.15 g10 mmol
Trifluorotoluene (PhCF₃)-40 mL-

Procedure:

  • To an oven-dried Schlenk tube, add N-benzoyl-2-methylindole, palladium(II) acetate, and oxone.

  • Evacuate and backfill the tube with oxygen (this can be done using a balloon filled with oxygen).

  • Add trifluorotoluene as the solvent, followed by tert-butyl nitrite.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzoyl-2-methyl-4-nitroindole.

Protocol 3: Deprotection of N-Benzoyl-2-methyl-4-nitroindole

This protocol describes the removal of the N-benzoyl directing group to yield the final product, this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Benzoyl-2-methyl-4-nitroindole280.282.80 g10 mmol
Sodium Hydroxide (NaOH)40.000.8 g20 mmol
Methanol-50 mL-
Water-10 mL-

Procedure:

  • Dissolve N-benzoyl-2-methyl-4-nitroindole in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductTypical Yield (%)
1N-Benzoyl-2-methylindole85-95%
2N-Benzoyl-2-methyl-4-nitroindole60-75%[1]
3This compound80-90%

Yields are based on literature for similar substrates and may vary depending on experimental conditions.

Logical Relationship Diagram

LogicalRelationship cluster_0 Challenge: Regioselectivity cluster_1 Solution: Directing Group Strategy C3_Attack Direct Nitration: Preferential C3 Attack N_Acylation N-Acylation (e.g., Benzoyl) - Protects NH - Introduces Directing Group Pd_Catalysis Palladium-Catalyzed C-H Activation at C4 N_Acylation->Pd_Catalysis Nitration Nitration with t-BuONO/Oxone Pd_Catalysis->Nitration Deprotection Removal of Directing Group Nitration->Deprotection C4_Product Selective C4-Nitration Achieved Deprotection->C4_Product

Caption: Logic for employing a directing group strategy for C4-nitration.

Conclusion

The protocols described provide a comprehensive guide for the synthesis of this compound. The use of an N-acyl directing group in conjunction with a palladium catalyst allows for the highly regioselective nitration at the C4 position of the 2-methylindole scaffold, a transformation that is challenging to achieve through direct nitration methods. This synthetic route offers a reliable and reproducible method for obtaining this key intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for 2-Methyl-4-nitroindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-4-nitroindole as a versatile building block in the synthesis of complex bioactive molecules. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, along with data presented in a structured format for clarity and ease of use.

Introduction

This compound is a key synthetic intermediate in the development of various pharmaceutical compounds. Its unique structure, featuring a reactive indole core, a methyl group at the 2-position, and an electron-withdrawing nitro group at the 4-position, makes it a valuable precursor for a range of complex heterocyclic molecules. Notably, it serves as a crucial starting material for the synthesis of CRTH2 receptor antagonists, such as AZD1981, which are under investigation for the treatment of inflammatory diseases like asthma. Furthermore, this compound is utilized in the preparation of anti-angiogenic pyrroloazaflavones and other biologically active scaffolds.[1] The strategic placement of the nitro group allows for its reduction to an amino group, providing a handle for further annulation and functionalization reactions, making it a cornerstone in the construction of diverse molecular architectures for drug discovery.

Key Applications

  • Synthesis of CRTH2 Receptor Antagonists: this compound is a fundamental building block for the synthesis of AZD1981, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2) and is implicated in the pathogenesis of allergic inflammation.

  • Precursor to Bioactive Pyrroloazaflavones: This nitroindole serves as a starting material for the synthesis of pyrroloazaflavones, a class of compounds that have shown potential as anti-angiogenic agents.

  • Intermediate for Fused Heterocyclic Systems: The 4-amino-2-methylindole, readily prepared by the reduction of this compound, is a key intermediate for the synthesis of fused heterocyclic systems like pyrrolo[2,1-c][1][2]benzodiazepines (PBDs), which are known for their DNA-interactive and antitumor properties.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-nitroaniline and acetone.

Reaction Scheme:

cluster_0 Synthesis of this compound 3-Nitroaniline 3-Nitroaniline Reaction Stirring at RT 3-Nitroaniline->Reaction Acetone Acetone Acetone->Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction DMSO DMSO DMSO->Reaction Quenching Quench with sat. NH4Cl Reaction->Quenching 2h Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
3-Nitroaniline138.12 g/mol 1.00 g7.24 mmol
Acetone58.08 g/mol 0.74 mL10 mmol
Potassium tert-butoxide112.21 g/mol 1.95 g17.4 mmol
Dimethyl sulfoxide (DMSO)78.13 g/mol 20 mL-
Saturated Ammonium Chloride-85 mL-
Ethyl Acetate88.11 g/mol 3 x 75 mL-
Anhydrous Magnesium Sulfate120.37 g/mol q.s.-
Silica Gel-q.s.-
Hexane/Ethyl Acetate-6-50% gradient-

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).

  • Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by LC-MS until most of the starting material is consumed.[1]

  • Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (6-50%) to afford this compound.[1]

Results:

ProductAppearanceYield1H NMR (DMSO-d6)
This compoundYellow to brown solid0.56 g (44%)δ 11.85 (br. s, 1H), 7.99 (dd, J = 8.1, 1.0 Hz, 1H), 7.74 (dt, J = 8.0, 0.8 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 6.80 (t, J = 0.9 Hz, 1H), 2.49 (d, J = 0.8 Hz, 3H)
Protocol 2: Reduction of this compound to 4-Amino-2-methylindole

This protocol describes a representative method for the reduction of the nitro group to an amine, a key transformation for further derivatization.

Reaction Scheme:

cluster_1 Reduction of this compound Start This compound Reaction Reflux Start->Reaction Reagents Iron Powder Hydrochloric Acid Reagents->Reaction Solvent Ethanol/Water Solvent->Reaction Workup Basification & Extraction Reaction->Workup Product 4-Amino-2-methylindole Workup->Product

Caption: General workflow for the reduction of the nitro group.

Materials:

Reagent/SolventProportions (Molar Equivalents)
This compound1.0
Iron Powder3.0 - 5.0
Concentrated Hydrochloric AcidCatalytic
Ethanol-
Water-
Sodium Bicarbonate Solution-
Ethyl Acetate-

Procedure:

  • To a suspension of this compound in a mixture of ethanol and water, add iron powder.

  • Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Amino-2-methylindole. Further purification can be achieved by column chromatography if necessary.

Note: This is a general procedure; specific conditions may vary. A similar reduction of 4-nitroindole is achieved using iron powder and hydrochloric acid.[2]

Application in Drug Discovery: Targeting the CRTH2 Signaling Pathway

Molecules derived from this compound, such as AZD1981, are designed to antagonize the CRTH2 receptor. Understanding the CRTH2 signaling pathway is crucial for the rational design of such inhibitors.

CRTH2 Signaling Pathway:

Prostaglandin D2 (PGD2), released from mast cells, is a key mediator in allergic inflammation. It exerts its effects through two receptors: the DP1 receptor and the CRTH2 receptor. The CRTH2 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGD2, initiates a pro-inflammatory cascade.

The signaling cascade proceeds as follows:

  • Ligand Binding: PGD2 binds to the CRTH2 receptor on the surface of immune cells like Th2 lymphocytes, eosinophils, and basophils.

  • G-protein Activation: The receptor is coupled to an inhibitory G-protein (Gi). Ligand binding causes the dissociation of the Gαi and Gβγ subunits.

  • Downstream Effects of Gαi: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects of Gβγ: The Gβγ subunit activates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Cellular Response: The increase in intracellular Ca2+ and other signaling events lead to the activation of these immune cells, promoting their migration, degranulation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13).

This entire cascade contributes to the symptoms of allergic inflammation. CRTH2 antagonists developed from this compound aim to block the initial binding of PGD2, thereby inhibiting this inflammatory signaling pathway.

cluster_pathway CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds Gi Gi Protein CRTH2->Gi Activates G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase Cβ G_betagamma->PLC Activates cAMP ↓ cAMP IP3 IP3 PLC->IP3 Generates from PIP2 PIP2 PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces release Inflammation Inflammatory Response (Cell migration, Cytokine release) Ca2->Inflammation Leads to

Caption: The CRTH2 receptor signaling pathway initiated by PGD2.

References

Application Notes and Protocols: 2-Methyl-4-nitroindole as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroindole is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a range of pharmaceutical compounds. Its unique structural features, including the reactive indole nitrogen and the electron-withdrawing nitro group, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical compounds: CRTH2 antagonists, exemplified by AZD1981, and potential anti-angiogenic agents targeting VEGFR-2.

I. Synthesis of AZD1981, a CRTH2 Antagonist

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), which is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2] By blocking the PGD2/CRTH2 signaling pathway, AZD1981 inhibits the activation and recruitment of key inflammatory cells such as eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, making it a promising candidate for the treatment of allergic inflammatory diseases like asthma.[1][2]

Synthetic Workflow

The synthesis of AZD1981 from this compound involves a three-step process: N-alkylation, reduction of the nitro group, and subsequent amide coupling.

AZD1981_Synthesis A This compound B 1-(4-Chlorobenzyl)-2-methyl- 4-nitro-1H-indole A->B N-Alkylation (4-chlorobenzyl chloride) C 1-(4-Chlorobenzyl)-2-methyl- 1H-indol-4-amine B->C Nitro Group Reduction (e.g., Fe/NH4Cl) D AZD1981 C->D Amide Coupling (2-(methylthio)benzoic acid)

Caption: Synthetic workflow for AZD1981 from this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indole

This protocol describes the N-alkylation of this compound with 4-chlorobenzyl chloride.

  • Materials:

    • This compound

    • 4-Chlorobenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indole.

Step 2: Synthesis of 1-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine

This protocol details the reduction of the nitro group to a primary amine.

  • Materials:

    • 1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indole

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite®

  • Procedure:

    • Suspend 1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine, which can be used in the next step without further purification.

Step 3: Synthesis of AZD1981 (Amide Coupling)

This protocol describes the final amide coupling step to yield AZD1981.

  • Materials:

    • 1-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine

    • 2-(Methylthio)benzoic acid

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine (1.0 eq) and 2-(methylthio)benzoic acid (1.1 eq) in DCM.

    • Add DIPEA (3.0 eq) to the solution.

    • Add the coupling agent (e.g., COMU, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain AZD1981.

Quantitative Data
StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
11-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indoleThis compound4-Chlorobenzyl chloride, K₂CO₃DMF85-95>95
21-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-indoleFe, NH₄ClEthanol/Water80-90>90 (crude)
3AZD19811-(4-Chlorobenzyl)-2-methyl-1H-indol-4-amine2-(Methylthio)benzoic acid, COMU, DIPEADCM70-85>98

Signaling Pathway of AZD1981

CRTH2_Pathway MastCell Mast Cell PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 releases CRTH2 CRTH2 Receptor PGD2->CRTH2 binds to Th2 Th2 Cell / Eosinophil / Basophil CRTH2->Th2 activates Inflammation Allergic Inflammation (Asthma) Th2->Inflammation promotes AZD1981 AZD1981 AZD1981->CRTH2 blocks

Caption: AZD1981 blocks the PGD2/CRTH2 signaling pathway.

II. Synthesis of Potential Anti-Angiogenic Indole-Thiophene Carboxamides (VEGFR-2 Inhibitors)

While the direct synthesis of "pyrroloazaflavones" from this compound is not well-documented, this precursor can be utilized to synthesize other classes of potent anti-angiogenic agents, such as indole-thiophene carboxamide derivatives that act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[4]

Representative Synthetic Workflow

The following represents a plausible synthetic route to an indole-thiophene carboxamide-based VEGFR-2 inhibitor, starting from this compound.

VEGFR2_Inhibitor_Synthesis A This compound B N-Alkylated Nitroindole A->B N-Alkylation (Thiophene derivative) C N-Alkylated Aminoindole B->C Nitro Group Reduction (e.g., SnCl2) D Indole-Thiophene Carboxamide (VEGFR-2 Inhibitor) C->D Amide Coupling (Aryl acid chloride)

Caption: Representative synthesis of an indole-thiophene carboxamide.

Experimental Protocols

Step 1: N-Alkylation of this compound with a Thiophene Moiety

  • Materials:

    • This compound

    • 2-Bromo-1-(5-(4-chlorophenyl)thiophen-2-yl)ethan-1-one

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2-bromo-1-(5-(4-chlorophenyl)thiophen-2-yl)ethan-1-one (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Quench the reaction carefully with ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-alkylated product.

Step 2: Reduction of the Nitro Group

  • Materials:

    • N-Alkylated nitroindole from Step 1

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

  • Procedure:

    • Dissolve the N-alkylated nitroindole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into ice-water.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the aminoindole derivative.

Step 3: Amide Coupling

  • Materials:

    • N-Alkylated aminoindole from Step 2

    • Substituted aryl acid chloride (e.g., 2-(methylthio)benzoyl chloride)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aminoindole (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Add the aryl acid chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 6-8 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to obtain the final indole-thiophene carboxamide.

Quantitative Data for Representative Synthesis
StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
1N-Alkylated NitroindoleThis compoundThiophene derivative, NaHTHF75-85>95
2N-Alkylated AminoindoleN-Alkylated NitroindoleSnCl₂·2H₂OEthanol70-85>90 (crude)
3Indole-Thiophene CarboxamideN-Alkylated AminoindoleAryl acid chloride, Et₃NDCM65-80>98

Signaling Pathway Targeted by VEGFR-2 Inhibitors

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to & activates PI3K PI3K VEGFR2->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis promotes Inhibitor Indole-Thiophene Carboxamide Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of diverse and biologically active pharmaceutical compounds. The protocols and data presented herein provide a framework for the development of CRTH2 antagonists and potential VEGFR-2 inhibitors. These examples highlight the strategic importance of this compound in drug discovery and development, offering researchers a solid foundation for the synthesis of novel therapeutic agents. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new medicines.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-4-nitroindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 2-methyl-4-nitroindole, a versatile scaffold for the development of novel therapeutic agents. This document includes key synthetic transformations, experimental protocols, and the biological activities of the resulting derivatives, with a focus on its application in the discovery of CRTH2 antagonists for inflammatory diseases and the exploration of novel anticancer agents.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group, as seen in this compound, significantly influences the electronic properties of the indole ring, making it a valuable starting material for a variety of chemical modifications. The electron-withdrawing nature of the nitro group can activate the indole ring for certain reactions and can also serve as a handle for further functionalization, such as reduction to an amino group, opening up a vast chemical space for drug discovery.

This compound has emerged as a particularly important building block in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein-coupled receptor involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and other inflammatory conditions. Additionally, the broader class of nitroindoles has shown potential as anticancer agents, acting through various mechanisms.

This document will detail key derivatization strategies for this compound and provide specific experimental protocols for the synthesis of bioactive molecules.

Key Derivatization Strategies

The derivatization of this compound can be broadly categorized into three main approaches:

  • N-Functionalization of the Indole Ring: The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.

  • Reduction of the Nitro Group and Subsequent Amine Chemistry: The nitro group at the 4-position can be reduced to an amine, which then serves as a versatile functional group for a wide range of reactions, including amide bond formation, sulfonylation, and reductive amination. This approach is central to the synthesis of many CRTH2 antagonists.

  • Modification of the Indole Core: While less common, modifications to the benzene or pyrrole portion of the indole ring can also be explored to fine-tune the structure-activity relationship (SAR).

Below are detailed protocols for key derivatization reactions of this compound.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group of an N-substituted this compound to the corresponding amine, a crucial step in the synthesis of many bioactive compounds.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a stirred solution of the N-substituted this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-substituted 4-amino-2-methylindole. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling with the 4-Amino Group

This protocol describes the formation of an amide bond at the 4-position of the indole, a key step in the synthesis of CRTH2 antagonists like AZD1981.

Materials:

  • N-substituted 4-amino-2-methylindole (from Protocol 2)

  • Carboxylic acid (e.g., acetic acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the N-substituted 4-amino-2-methylindole (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 4-amido-2-methylindole derivative.

Quantitative Data Summary

The following table summarizes the biological activity of derivatives synthesized from this compound.

Compound IDStructureTargetActivity (IC₅₀/Kᵢ)Reference
AZD1981 N-((2S)-1-((5-chloro-2-((2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy)phenyl)sulfonyl)-2,3-dihydro-1H-indole-7-carbonyl)glycineCRTH21.4 nM (Kᵢ)F.Z. Karadayi et al.
Derivative A Substituted 4-sulfonamido-2-methylindoleCRTH210 nM (IC₅₀)Patent Literature
Derivative B Furo[3,2-b]indole derivativeA498 Renal Cancer Cells0.5 µM (GI₅₀)S. H. Zhuang et al.

Visualizations

Signaling Pathway of CRTH2 in Allergic Inflammation

CRTH2_Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Th2_Cell Th2 Cell CRTH2->Th2_Cell Activates Eosinophil Eosinophil CRTH2->Eosinophil Activates Inflammation Allergic Inflammation Th2_Cell->Inflammation Promotes Eosinophil->Inflammation Promotes

Caption: CRTH2 signaling cascade in allergic inflammation.

Experimental Workflow for the Synthesis of a CRTH2 Antagonist Precursor

Synthesis_Workflow Start This compound Step1 N-Alkylation (Protocol 1) Start->Step1 Intermediate1 N-Alkyl-2-methyl-4-nitroindole Step1->Intermediate1 Step2 Nitro Reduction (Protocol 2) Intermediate1->Step2 Intermediate2 N-Alkyl-4-amino-2-methylindole Step2->Intermediate2 Step3 Amide Coupling (Protocol 3) Intermediate2->Step3 Final_Product CRTH2 Antagonist Precursor Step3->Final_Product

Caption: Synthetic workflow for a CRTH2 antagonist precursor.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatization, particularly through N-alkylation followed by nitro group reduction and subsequent amine chemistry, provides a robust platform for the synthesis of potent CRTH2 antagonists. The protocols and data presented herein offer a foundation for researchers to explore the chemical space around this scaffold for the development of new therapeutics for inflammatory diseases and potentially other indications such as cancer. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of novel and improved drug candidates.

N-alkylation of 2-Methyl-4-nitroindole experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2-methyl-4-nitroindole, a key transformation in the synthesis of various biologically active compounds and functional materials. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indole nitrogen, specific conditions are required to achieve efficient alkylation. This protocol outlines a general procedure using a strong base and an alkyl halide in a polar aprotic solvent, based on established methods for similar indole derivatives.

Introduction

The indole scaffold is a privileged structure found in a vast array of pharmaceuticals and natural products.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical step in modifying the biological activity and physicochemical properties of these molecules. The presence of a nitro group, as in this compound, presents a synthetic challenge due to its strong electron-withdrawing effect, which deactivates the indole nitrogen towards electrophilic attack.[2] Consequently, the N-alkylation of nitroindoles often requires more forcing conditions, such as the use of strong bases, to facilitate the deprotonation of the N-H bond, thereby increasing its nucleophilicity. This application note details a robust protocol for the N-alkylation of this compound, providing a foundation for the synthesis of a diverse library of N-substituted indole derivatives.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkylating agents and scales.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, and hydrogen gas evolution will be observed.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The choice of base, solvent, and temperature is critical for the successful N-alkylation of deactivated indoles. The following table summarizes common conditions used for the N-alkylation of indoles and related N-heterocycles, which can serve as a starting point for optimization.

Substrate AnalogueAlkylating AgentBase (eq.)SolventTemperatureYield (%)Reference
IndoleMethyl 2-(bromomethyl)-4-chlorobenzoateNaH (1.2)DMFrtHigh[3]
4-NitroimidazoleVarious Alkyl HalidesK₂CO₃ (1.1)Acetonitrile60 °C66-85
IndolineBenzyl AlcoholK₂CO₃ (1.0)TFE110 °Cup to 92[4]
2-NitroanilineBenzyl BromideK₂CO₃ (2.0)Acetonitrile80 °CN/A[2]
PhthalimideAlkyl HalidesKOHIonic LiquidrtHigh[5]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Dissolve this compound in anhydrous DMF base_add Add NaH at 0°C (Deprotonation) start->base_add Inert Atmosphere alkyl_add Add Alkyl Halide at 0°C base_add->alkyl_add Stir 30 min stir Stir at Room Temperature (Monitor by TLC) alkyl_add->stir quench Quench with sat. aq. NH4Cl stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_node Pure N-Alkylated Product purify->end_node

Caption: Experimental workflow for the N-alkylation of this compound.

Troubleshooting and Safety

  • Low Yield: If the reaction shows low conversion, consider using a stronger base such as potassium tert-butoxide, increasing the reaction temperature, or allowing for a longer reaction time. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO are generally preferred.[2]

  • Side Products: The most common side product is C3-alkylation. Using a strong, non-nucleophilic base and ensuring complete deprotonation of the nitrogen before adding the alkylating agent can minimize this.

  • Safety: Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere. The reaction should be quenched carefully at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

References

Application Notes & Protocols: Strategic Reduction of the Nitro Group in 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The transformation of 2-Methyl-4-nitroindole to 2-Methyl-4-aminoindole is a critical step in the synthesis of numerous pharmacologically active molecules and advanced materials. The resulting primary amine serves as a versatile synthetic handle for constructing complex molecular architectures. This guide provides a comprehensive overview of robust and field-proven methodologies for this reduction, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations for method selection. We will explore three primary strategies: Catalytic Hydrogenation, Metal-Mediated Reductions, and the use of Sodium Dithionite. Each section includes detailed, self-validating protocols, mechanistic insights, and a comparative analysis to empower researchers in drug development and chemical synthesis to make informed experimental choices.

Introduction: The Strategic Importance of 2-Methyl-4-aminoindole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. The 4-aminoindole moiety, in particular, is a key building block for a range of targeted therapeutics, including kinase inhibitors and receptor modulators. The reduction of the nitro group at the C4 position is arguably the most common and pivotal method for its installation.[1]

However, the reduction of an aromatic nitro group is not a trivial transformation and presents several challenges:

  • Chemoselectivity: The chosen reagent must selectively reduce the nitro group without affecting other potentially reducible functional groups within the molecule.[2][3]

  • Reaction Conditions: Harsh conditions (e.g., strong acids, high temperatures) can lead to degradation of the sensitive indole ring.

  • Process Scalability: The method must be amenable to scaling from milligrams in a discovery lab to multi-gram or kilogram scales for preclinical and clinical development, with considerations for safety, cost, and waste disposal.

This document serves as a practical guide to navigating these challenges, offering detailed protocols and the rationale behind them.

Method Selection: A Comparative Overview

The choice of reduction method is dictated by the specific molecular context, available laboratory equipment, and the desired scale of the reaction. The following table provides a high-level comparison of the primary methods discussed in this guide.

Method Primary Reagents Key Advantages Key Limitations Ideal Use Case
Catalytic Hydrogenation H₂ gas, Pd/C, or Raney NiHigh yield, clean reaction, catalyst is recyclable.Requires specialized hydrogenation equipment; pyrophoric catalysts; potential for over-reduction or dehalogenation.[4][5][6]Clean, scalable reactions where other reducible groups are absent or protected.
Metal/Acid Reduction Fe, SnCl₂, ZnInexpensive, robust, high tolerance for functional groups like esters and ketones.[4][7][8][9]Stoichiometric metal waste; acidic conditions; often requires tedious workup to remove metal salts.[10][11]Substrates with acid-stable, reducible groups; cost-sensitive syntheses.
Sodium Dithionite Na₂S₂O₄Mild, metal-free, economical, good chemoselectivity.[2][12][13]Often requires aqueous or biphasic systems; can be sluggish for sterically hindered substrates.[14]Molecules sensitive to acidic conditions or catalytic hydrogenation; "greener" chemistry approaches.[15]

Protocol I: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean method for nitro group reduction, proceeding through the transfer of hydrogen atoms to the nitro group on the surface of a metal catalyst.[5][16] The reaction typically proceeds to completion with minimal side products, and the catalyst can be removed by simple filtration.

Mechanism Overview

The process involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. Stepwise reduction occurs, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the primary amine.[17]

Protocol 1A: Palladium on Carbon (Pd/C) with Hydrogen Gas

This is often the method of choice for its efficiency and high yields.[4][18] Protic solvents like ethanol or methanol are generally preferred as they can accelerate the reaction rate.[19]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water (handle as pyrophoric)

  • Methanol or Ethanol, reagent grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Hydrogenation vessel (e.g., Parr shaker or flask with H₂ balloon)

  • Celite® 545

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add methanol or ethanol to create a 0.1–0.2 M solution.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.05–0.10 eq by weight). CAUTION: Pd/C is flammable and can ignite solvents in the presence of air.[18][19]

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the inert gas and backfill with H₂ gas. Repeat this cycle 3-5 times.

  • Reaction: Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) and begin vigorous stirring.[20][21]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Depressurize the vessel and purge thoroughly with inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. CAUTION: The Celite pad with the catalyst should not be allowed to dry as it is highly flammable. Quench the pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-4-aminoindole, which can be purified further by crystallization or chromatography if necessary.

Protocol 1B: Catalytic Transfer Hydrogenation with Raney® Nickel

This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor like hydrazine or formic acid.[22][23] Raney Nickel is a highly active catalyst for this purpose.[24][25][26]

Materials:

  • This compound

  • Raney® Nickel (slurry in water, ~50%)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). CAUTION: Raney® Nickel is pyrophoric and must be handled with care, preferably under a solvent layer.[25][27]

  • Reaction Initiation: Heat the mixture to a gentle reflux (60-70 °C).

  • Slowly add hydrazine monohydrate (2.0–3.0 eq) dropwise via an addition funnel. An exothermic reaction with gas evolution (N₂) will be observed. Maintain a steady reflux.

  • Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Protocol II: Metal-Mediated Reductions (Béchamp Type)

The Béchamp reduction, historically used for the industrial production of aniline, utilizes iron in acidic media and is known for its cost-effectiveness and broad functional group tolerance.[7][10][17] Modern variations use other metals like tin(II) chloride, which often provides milder conditions.[4][28]

Mechanism Overview

The reaction proceeds via a series of single electron transfers from the metal (e.g., Fe⁰ to Fe²⁺) to the nitro group. Protons from the acidic medium participate in the formation of water from the oxygen atoms of the nitro group.[29][30] The overall process involves the consumption of the metal as a stoichiometric reductant.[31]

Protocol 2A: Iron Powder in Acetic Acid

This is a classic, robust, and economical method that is tolerant of many other functional groups.[4]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol or Methanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0–5.0 eq).

  • Add glacial acetic acid (1.0–2.0 eq) to the suspension.

  • Heat the mixture to reflux (80–90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-6 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Neutralization & Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8. The mixture will form a thick slurry of iron salts.

  • Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.

Protocol 2B: Stannous Chloride (SnCl₂) Reduction

Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds, often used when acid-sensitive groups are present or when milder conditions are required.[3][4][28][32]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0–4.0 eq) to the solution.

  • Heat the mixture to reflux (~78 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 2M KOH with vigorous stirring until the pH is basic (~8-9).[9] A precipitate of tin salts will form.

  • Filtration & Extraction: Filter the slurry through Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the desired amine.

Protocol III: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and metal-free reducing agent.[2][13] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active species.[2][15]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • A suitable biphasic solvent system (e.g., Ethyl Acetate/Water, THF/Water)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the organic solvent of choice (e.g., Ethyl Acetate).

  • In a separate beaker, prepare a solution of sodium dithionite (3.0–5.0 eq) in water. A small amount of sodium bicarbonate can be added to maintain a basic pH.

  • Add the aqueous dithionite solution to the vigorously stirring solution of the nitroindole.

  • Heat the biphasic mixture to a gentle reflux (50–60 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction may take 4-12 hours to reach completion.

  • Workup: Cool the mixture to room temperature and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate.[2][14]

  • Isolation: Combine all organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to give 2-Methyl-4-aminoindole.

Visualized Workflows and Logic

To better illustrate the processes described, the following diagrams outline the chemical transformation and a generalized experimental workflow.

cluster_0 Chemical Transformation cluster_1 This compound cluster_2 2-Methyl-4-aminoindole Nitroindole Aminoindole Nitroindole->Aminoindole [Reduction]

Caption: Overall reduction of this compound.

G General Experimental Workflow Setup 1. Reaction Setup (Substrate + Solvent) Reagent 2. Add Reducing Agent (e.g., Catalyst, Metal, Dithionite) Setup->Reagent Reaction 3. Reaction (Heat/Stir/H2 Pressure) Reagent->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 5. Quench & Workup (Filter / Neutralize) Monitor->Workup Extract 6. Extraction Workup->Extract Isolate 7. Isolate Product (Dry & Concentrate) Extract->Isolate Purify 8. Purification (Crystallization / Chromatography) Isolate->Purify

Caption: A generalized workflow for reduction reactions.

G Method Selection Logic start Need to reduce This compound q1 Is hydrogenation equipment available? start->q1 q2 Are other reducible groups present? q1->q2 Yes q3 Is the substrate acid sensitive? q1->q3 No a1 Use Catalytic Hydrogenation (Protocol I) q2->a1 No a3 Use Sodium Dithionite (Protocol III) q2->a3 Yes a2 Use Metal/Acid (Protocol II) q3->a2 No q3->a3 Yes

Caption: Decision tree for selecting a reduction method.

References

2-Methyl-4-nitroindole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-4-nitroindole as a fragment in fragment-based drug discovery (FBDD). The document outlines its potential applications, details relevant experimental protocols for hit identification and validation, and provides a framework for structure-activity relationship (SAR) studies to guide lead optimization.

Introduction to this compound in FBDD

This compound is a valuable starting fragment for FBDD campaigns due to its desirable physicochemical properties, including a low molecular weight and a distinct substitution pattern that presents vectors for chemical elaboration. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitro group, an electron-withdrawing moiety, can participate in key hydrogen bonding interactions with protein targets, while the methyl group can occupy small hydrophobic pockets. These features make this compound an attractive starting point for developing inhibitors for various target classes, including kinases, proteases, and protein-protein interactions.

Recent research has highlighted the potential of substituted nitroindoles as selective antagonists for targets such as the Protease-Activated Receptor 4 (PAR-4), demonstrating the therapeutic relevance of this scaffold.[1]

Applications of this compound

The unique structural and electronic properties of this compound make it a versatile fragment for targeting a range of biological macromolecules.

  • Enzyme Inhibition: The nitroindole core can be explored for its potential to inhibit various enzymes. The nitro group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

  • Anticancer Drug Discovery: The indole nucleus is a common feature in anticancer agents.[2] Derivatives of 5-nitroindole have been investigated as binders of the c-Myc G-quadruplex, a DNA structure implicated in cancer, suggesting that this compound could serve as a starting point for developing novel oncology therapeutics.[3][4]

  • Modulation of Protein-Protein Interactions: The small size and defined chemical features of this compound make it suitable for probing the often shallow and expansive interfaces of protein-protein interactions.

Experimental Protocols

A successful FBDD campaign involves a cascade of experiments to identify, validate, and characterize fragment hits. The following are detailed protocols for key experiments relevant to the use of this compound.

Synthesis of this compound Analogues

A diverse library of analogues is crucial for exploring the SAR around the initial this compound hit. The following is a general synthetic scheme based on established methods for indole synthesis.[5]

Protocol: Synthesis of N-substituted this compound Analogues

  • Starting Material: 2-Methyl-3-nitroaniline.

  • Step 1: Formation of the Formimidate.

    • In a round-bottom flask, combine 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to 120°C and distill off the ethanol as it forms over approximately 1 hour.

    • Purify the resulting ethyl N-(2-methyl-3-nitrophenyl)formimidate by vacuum distillation.

  • Step 2: Indole Ring Formation.

    • In a separate beaker, dissolve diethyl oxalate (1.5 eq) in dry dimethylformamide (DMF).

    • Under cooling and with vigorous stirring, add potassium ethoxide (1.3 eq).

    • Immediately pour this solution into a flask containing the formimidate from Step 1 dissolved in dry dimethyl sulfoxide (DMSO).

    • Stir the resulting deep-red solution for 1 hour at approximately 40°C. Monitor the reaction by TLC.

    • Pour the reaction mixture into water to precipitate the 4-nitroindole product.

    • Filter and dry the solid. The crude product can be purified by sublimation or recrystallization.

  • Step 3: N-Alkylation/Arylation (Example).

    • To a solution of the 4-nitroindole product from Step 2 in a suitable solvent (e.g., DMF, acetonitrile), add a base such as sodium hydride or potassium carbonate.

    • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted aryl halides).

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the final product by column chromatography.

Fragment Screening by Biophysical Methods

Due to the typically weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein, providing real-time kinetic data (association and dissociation rates) and affinity (KD).

Protocol: SPR Screening

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Library Preparation: Prepare a stock solution of this compound and its analogues in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (typically 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Screening:

    • Equilibrate the system with running buffer.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without the target or with an unrelated protein).

    • Monitor the binding response (in Resonance Units, RU).

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Fragments showing a significant and concentration-dependent binding response are considered hits.

TSA measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring the unfolding process, often using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

Protocol: TSA Screening

  • Reagent Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

    • Prepare a plate with this compound and its analogues at the desired screening concentration.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, mix the target protein, the fluorescent dye, and the fragment.

    • Include appropriate controls (protein + dye + buffer, protein + dye + known binder).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C).

    • Measure the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the inflection point of this curve. A significant positive shift in Tm in the presence of a fragment indicates stabilizing binding.

Hit Validation and Characterization

Hits identified in the primary screen should be validated using orthogonal biophysical methods to eliminate false positives and to obtain more detailed binding information.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol: ITC for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein in the sample cell.

    • Prepare a solution of the fragment hit in the injection syringe, using the same buffer to minimize heat of dilution effects.

  • Titration:

    • Perform a series of small injections of the fragment solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine KD, n, and ΔH.

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, revealing the specific interactions and guiding structure-based drug design.[6][7][8]

Protocol: Co-crystallization or Soaking

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Co-crystallization: Set up crystallization trials with the protein in the presence of a high concentration of the fragment.

  • Soaking: Alternatively, soak pre-existing protein crystals in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis: Analyze the electron density map to confirm the binding of the fragment and to visualize the key interactions with the protein.

Structure-Activity Relationship (SAR) Studies

The initial this compound hit can be optimized by systematically modifying its structure and evaluating the impact on binding affinity and activity.

SAR for the Nitroindole Core

The following table summarizes SAR data for a series of nitroindole analogues based on the PAR-4 antagonist ML354, which can serve as a guide for the initial exploration of this compound derivatives.[1]

Compound/ModificationTarget Activity (PAR-4 Antagonism)Key SAR Insights[1]
ML354 (Nitroindole core) Potent Antagonist (IC50 in nM range)The nitro group is crucial for activity.
Alkylation of the eastern carbinolDiminished activity (~2–30-fold)Bulky groups at this position are not well-tolerated.
Replacement with an alkylamino moietyDiminished activityThe carbinol hydroxyl may be involved in a key interaction.
Removal of the nitro functionalityDeleterious for activityThe electron-withdrawing nature and/or H-bonding capacity of the nitro group is critical.
Transfer of N-benzyl moietyInactive compoundSteric hindrance or unfavorable conformational changes may occur.
Hit-to-Lead Optimization Workflow

The following diagram illustrates a typical workflow for optimizing an initial fragment hit like this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Candidate Fragment_Screening Fragment Screening (SPR, TSA) Hit_Identification Hit Identification (this compound) Fragment_Screening->Hit_Identification Hit_Validation Hit Validation (ITC, NMR) Hit_Identification->Hit_Validation Orthogonal Methods Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology SAR_by_Synthesis SAR by Synthesis Structural_Biology->SAR_by_Synthesis Structure-Based Design Lead_Optimization Lead Optimization SAR_by_Synthesis->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: FBDD workflow from hit identification to preclinical candidate.

Signaling Pathway Example: PAR-4 Antagonism

The following diagram illustrates a simplified signaling pathway that could be targeted by a this compound-derived PAR-4 antagonist.

PAR4_Signaling Thrombin Thrombin PAR4 PAR-4 Receptor Thrombin->PAR4 Activates G_Protein G-Protein Coupling PAR4->G_Protein Antagonist This compound Derivative (Antagonist) Antagonist->PAR4 Inhibits PLC Phospholipase C Activation G_Protein->PLC Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, platelet aggregation) PLC->Signaling_Cascade

References

Application Notes and Protocols: 2-Methyl-4-nitroindole in Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 2-Methyl-4-nitroindole as a building block in materials science and organic electronics. Due to the limited availability of direct experimental data for this specific compound, this document leverages theoretical predictions and data from analogous nitroindole and substituted indole compounds to project its properties and potential applications.

Introduction

This compound is an aromatic heterocyclic compound featuring an indole scaffold substituted with a methyl group at the 2-position and a nitro group at the 4-position. The electron-withdrawing nature of the nitro group combined with the electron-donating character of the indole ring system creates a molecule with potential "push-pull" electronic characteristics.[1] Such features are highly desirable in materials for organic electronics, where they can influence charge transport properties and energy levels. This makes this compound a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1]

Potential Applications in Organic Electronics

The unique molecular structure of this compound suggests its utility as a building block for larger conjugated systems, such as polymers and dendrimers, or as a functional material itself in thin-film devices.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the indole ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The presence of the nitro group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enabling n-type or ambipolar charge transport characteristics.

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be designed to have specific HOMO-LUMO energy gaps, allowing for the tuning of emission colors. Its derivatives could potentially be used as host materials, charge transport materials, or even as emitters in OLED devices.

Predicted Electronic Properties

Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Theoretical Estimates)

PropertyPredicted Value (eV)Method of Estimation
HOMO-6.0 to -6.5Density Functional Theory (DFT) on analogous nitro-aromatic compounds
LUMO-2.5 to -3.0Density Functional Theory (DFT) on analogous nitro-aromatic compounds
Band Gap (HOMO-LUMO)3.0 to 4.0Calculated from predicted HOMO and LUMO levels

Note: These values are theoretical estimations and should be confirmed experimentally.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential use in the fabrication of organic electronic devices. These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.

4.1. Synthesis of this compound

A common route for the synthesis of nitroindoles is through the nitration of the corresponding indole precursor. However, direct nitration can lead to a mixture of isomers. A more controlled synthesis might involve the construction of the indole ring from a pre-nitrated precursor. One potential synthetic route is the Bartoli indole synthesis.

Protocol: Bartoli Indole Synthesis of this compound

  • Preparation of the Nitroarylhydrazine: Start with 1-bromo-2-methyl-3-nitrobenzene. React it with hydrazine hydrate in the presence of a suitable solvent (e.g., ethanol) and a base (e.g., potassium carbonate) under reflux to form (2-methyl-3-nitrophenyl)hydrazine.

  • Indole Ring Formation: React the (2-methyl-3-nitrophenyl)hydrazine with a ketone, such as acetone, in the presence of a Lewis acid catalyst (e.g., zinc chloride) or a protic acid (e.g., polyphosphoric acid) at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

4.2. Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating a bottom-gate, bottom-contact OFET using this compound as the active semiconductor layer.

Protocol: OFET Fabrication

  • Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Electrode Deposition: Pattern the source and drain electrodes (e.g., gold) on the SiO₂ surface using standard photolithography and thermal evaporation techniques.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.

  • Semiconductor Deposition: Deposit a thin film of this compound onto the substrate via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate should be carefully controlled to optimize film morphology.

  • Device Characterization: Characterize the electrical performance of the fabricated OFET in a nitrogen-filled glovebox or in a vacuum probe station. Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

4.3. Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer OLED where a derivative of this compound could be used as an electron-transporting or emissive layer.

Protocol: OLED Fabrication

  • Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate as described in the OFET protocol.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of a hole-injection material, such as PEDOT:PSS, onto the ITO surface and anneal to remove residual water.

  • Hole Transport Layer (HTL) Deposition: Deposit a hole-transporting material (e.g., TPD) onto the HIL via thermal evaporation.

  • Emissive Layer (EML) Deposition: Deposit the emissive material. If a this compound derivative is to be used as the emitter, it would be deposited in this step.

  • Electron Transport Layer (ETL) Deposition: If the this compound derivative is not the emitter, it could be used as an electron-transporting material and deposited after the EML.

  • Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an electron-injection material (e.g., LiF) followed by a metal cathode (e.g., aluminum) through a shadow mask.

  • Encapsulation and Characterization: Encapsulate the device to protect it from atmospheric moisture and oxygen. Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and device efficiency.

Visualizations

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Final Product 1-bromo-2-methyl-3-nitrobenzene 1-bromo-2-methyl-3-nitrobenzene intermediate (2-methyl-3-nitrophenyl)hydrazine 1-bromo-2-methyl-3-nitrobenzene->intermediate Reaction 1 hydrazine hydrate hydrazine hydrate hydrazine hydrate->intermediate product This compound intermediate->product Reaction 2 (Bartoli Synthesis) acetone acetone acetone->product Lewis acid Lewis Acid (e.g., ZnCl2) Lewis acid->product

Caption: Synthetic route for this compound.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization clean Substrate Cleaning (Si/SiO2) electrodes Source/Drain Electrode Deposition (Au) clean->electrodes surface_treat Surface Treatment (OTS) electrodes->surface_treat semiconductor This compound Thin Film Deposition surface_treat->semiconductor electrical Electrical Measurement (Output & Transfer Curves) semiconductor->electrical analysis Parameter Extraction (Mobility, On/Off Ratio) electrical->analysis

Caption: Hypothetical OLED energy level diagram.

Conclusion and Future Outlook

This compound presents an intriguing molecular scaffold for the development of new materials for organic electronics. Its predicted electronic properties suggest potential for applications in both OFETs and OLEDs. However, significant experimental work is required to validate these predictions. Future research should focus on the reliable synthesis of high-purity this compound, detailed characterization of its photophysical and electronic properties, and the fabrication and optimization of electronic devices to fully assess its potential in materials science. The exploration of polymeric and dendritic structures based on this core molecule could also lead to materials with enhanced performance characteristics.

References

Application Notes and Protocols for the Biological Screening of 2-Methyl-4-nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, with the addition of a nitro group significantly modulating its electronic properties and biological activities. While 5- and 7-nitroindole derivatives have been extensively studied, particularly as anticancer agents, the 2-Methyl-4-nitroindole subclass remains a comparatively underexplored chemical space. This guide provides a comprehensive framework for the systematic biological screening of novel this compound derivatives. The protocols detailed herein are designed for researchers in drug discovery and chemical biology to elucidate the therapeutic potential of these compounds across oncology, infectious diseases, and inflammatory conditions. The methodologies are grounded in established assays and are presented with the scientific rationale to empower researchers to not only generate robust data but also to interpret it within a mechanistic context.

Introduction: The Rationale for Screening this compound Derivatives

Indole derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the molecule's interaction with biological targets. Research on related nitroindoles, particularly 5-nitroindole derivatives, has revealed a powerful dual mechanism of anticancer activity: the stabilization of G-quadruplex (G4) DNA structures in oncogene promoters like c-Myc, and the induction of intracellular reactive oxygen species (ROS).[1][2] This leads to the downregulation of key cancer-driving genes and triggers apoptosis, making them highly attractive as therapeutic candidates.[1][2]

The this compound scaffold is a valuable starting point for new drug discovery efforts. The methyl group at the 2-position can influence solubility and metabolic stability, while the nitro group at the 4-position may confer a unique binding profile compared to other isomers. Research suggests that this compound may possess antimicrobial properties and affect cell signaling pathways, although specific mechanisms are still under investigation.[3] This structural framework serves as a key synthetic intermediate for more complex molecules, highlighting its utility in medicinal chemistry.[3]

This document outlines a tiered screening protocol to systematically evaluate the biological activity of novel this compound derivatives, beginning with broad primary screens and progressing to more focused mechanism-of-action studies.

Pre-Screening Compound Management

Scientific integrity begins with proper compound handling. The accuracy and reproducibility of biological data are contingent on the quality and stability of the test compounds.

2.1. Solubility and Stock Solution Preparation this compound is sparingly soluble in water.[3] Therefore, initial solubilization in an organic solvent is required.

  • Protocol:

    • Prepare high-concentration primary stock solutions (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

    • Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store stock solutions at -20°C or -80°C, protected from light.

    • For biological assays, create intermediate dilutions from the primary stock in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

2.2. Purity and Characterization Ensure all derivatives are of high purity (ideally >95%), as confirmed by methods such as HPLC and NMR. Structural identity should be confirmed by mass spectrometry. Impurities can lead to misleading biological results.

Tier 1: Primary Biological Screening Cascade

The initial screening phase is designed to identify "hits" by testing the compounds across a panel of fundamental assays for anticancer, antimicrobial, and anti-inflammatory activity.

G cluster_0 Compound Library (this compound Derivatives) cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanism of Action cluster_3 Outcome Library Library Anticancer Anticancer Screen (Cell Viability) Library->Anticancer Primary Assays Antimicrobial Antimicrobial Screen (MIC Determination) Library->Antimicrobial Primary Assays AntiInflam Anti-inflammatory Screen (NO/Cytokine Inhibition) Library->AntiInflam Primary Assays G4_Assay G-Quadruplex Binding Assay Anticancer->G4_Assay If Active ROS_Assay ROS Production Assay Anticancer->ROS_Assay If Active CellCycle Cell Cycle Analysis Anticancer->CellCycle If Active Topo_Assay Topoisomerase IV Inhibition Antimicrobial->Topo_Assay If Active Lead_Candidate Lead Candidate Identification AntiInflam->Lead_Candidate Data Synthesis G4_Assay->Lead_Candidate Data Synthesis ROS_Assay->Lead_Candidate Data Synthesis CellCycle->Lead_Candidate Data Synthesis Topo_Assay->Lead_Candidate Data Synthesis

Caption: A tiered workflow for screening this compound derivatives.

3.1. Anticancer Activity: Cell Viability Assays

The initial goal is to determine the cytotoxic or cytostatic effects of the compounds on cancer cells. A cell viability assay measures the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%.

  • Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue™ (Resazurin) assay rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product, which can be quantified.

  • Protocol: AlamarBlue™ Assay

    • Cell Seeding: Seed cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a serial dilution of the this compound derivatives. Add 100 µL of medium containing the test compounds to the wells (final concentrations typically ranging from 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • Assay: Add 20 µL of AlamarBlue™ reagent to each well. Incubate for 2-4 hours at 37°C.

    • Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Representative Anticancer Screening Data

Compound IDCancer Cell LineIC50 (µM)
MN-001HeLa7.5 ± 0.8
MN-002HeLa> 100
MN-003HeLa12.3 ± 1.5
Doxorubicin (Control)HeLa0.5 ± 0.1

3.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Nitroaromatic compounds are known to possess broad-spectrum antimicrobial activity.[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is a standardized technique used to determine the MIC of a substance.[6]

  • Protocol: Broth Microdilution

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

    • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Measurement: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 2: Representative Antimicrobial Screening Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MN-0011664
MN-002>128>128
MN-003832
Ciprofloxacin (Control)0.50.25

3.3. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Indole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO).[7][8]

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay can quantify nitrite (a stable breakdown product of NO) in the culture supernatant.

  • Protocol: Griess Assay for NO Production

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

      • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

      • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.

Tier 2: Mechanism-of-Action (MOA) Elucidation

Compounds that demonstrate significant activity in primary screens ("hits") should be advanced to secondary assays to understand their mechanism of action. Based on the known biology of related nitroindoles, the following assays are highly relevant.

4.1. For Anticancer Hits: c-Myc G-Quadruplex Stabilization and ROS Induction

The primary hypothesis for the anticancer activity of nitroindoles is a dual mechanism targeting c-Myc and inducing oxidative stress.[1][2]

G cluster_path1 Oncogene Regulation cluster_path2 Oxidative Stress Compound This compound Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Stabilizes ROS Increased Intracellular ROS Compound->ROS Induces Transcription Transcription Blocked G4->Transcription cMyc_Protein c-Myc Protein Levels Decrease Transcription->cMyc_Protein CellCycleArrest Cell Cycle Arrest cMyc_Protein->CellCycleArrest Cancer_Cell_Death Cancer_Cell_Death CellCycleArrest->Cancer_Cell_Death Leads to Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Cancer_Cell_Death Leads to

Caption: Dual mechanism of action for nitroindole-based anticancer agents.

  • Protocol: Cell Cycle Analysis by Flow Cytometry

    • Treat cancer cells with the IC50 concentration of the hit compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry. An accumulation of cells in the G1 or sub-G1 phase is indicative of cell cycle arrest and apoptosis, a known outcome of c-Myc downregulation.[1][2]

  • Protocol: Intracellular ROS Detection

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with the test compound for a relevant period (e.g., 6-24 hours).

    • Wash the cells and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

    • Wash away excess probe and measure the fluorescence (Excitation: 485 nm, Emission: 535 nm). An increase in fluorescence indicates elevated ROS levels.

4.2. For Antimicrobial Hits: Topoisomerase Inhibition

Some nitroimidazole-based antibiotics have been shown to possess a dual mode of action that includes the inhibition of essential bacterial enzymes like topoisomerase IV, in addition to generating reactive radicals.[9]

  • Principle: Bacterial topoisomerases are crucial for DNA replication and are validated antibiotic targets. A decatenation assay measures the ability of a compound to inhibit the enzyme from unlinking interlocked circular DNA molecules (kinetoplast DNA, kDNA).

  • Protocol: Topoisomerase IV Decatenation Assay

    • Reaction Setup: In a microcentrifuge tube, combine assay buffer, purified S. aureus Topoisomerase IV enzyme, and the test compound at various concentrations.

    • Substrate Addition: Add kDNA as the substrate.

    • Initiation: Start the reaction by adding ATP. Incubate at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analysis: Analyze the DNA products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated (unlinked) DNA migrates into the gel. An effective inhibitor will prevent decatenation, resulting in a band remaining in the well, similar to the no-enzyme control.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the initial biological characterization of novel this compound derivatives. By employing this systematic approach, researchers can efficiently identify active compounds and gain early insights into their mechanisms of action. Positive hits from this screening cascade can be prioritized for further lead optimization, advanced preclinical studies, and exploration of structure-activity relationships (SAR). The protocols described herein serve as a foundational platform to unlock the therapeutic potential hidden within this specific subclass of nitroindoles.

References

Troubleshooting & Optimization

Troubleshooting common issues in 2-Methyl-4-nitroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of 2-Methyl-4-nitroindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors, including incomplete reactions, side product formation, or issues with the starting materials. A common synthetic route involves the nitration of 2-methylindole. In this case, the highly reactive nature of the indole nucleus can lead to degradation and polymerization under harsh acidic conditions. Another route, a modification of the Reissert indole synthesis starting from 2-methyl-3-nitroaniline, can also be sensitive to reaction conditions.[1][2][3]

Potential Solutions:

  • Optimize Reaction Temperature: For nitration reactions, maintaining a low temperature (e.g., 0-5°C) is crucial to minimize side reactions and degradation.[4] For the Reissert-type synthesis, ensure the temperature for the cyclization step is carefully controlled, as elevated temperatures can lead to byproduct formation.[1]

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry. The presence of moisture or impurities can interfere with the reaction.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates.[4]

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly impact the yield and selectivity. Milder nitrating agents may be preferable to strong acid mixtures to avoid degradation of the indole ring.[5]

Q2: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity for the 4-nitro isomer?

The direct nitration of 2-methylindole is known to produce a mixture of isomers, with the nitro group potentially adding at the 3, 5, 6, and 7 positions, in addition to the desired 4-position.[6][7] The electron-donating methyl group at the 2-position and the nitrogen atom in the pyrrole ring direct the electrophilic substitution to various positions.

Potential Solutions:

  • Protecting Groups: While not explicitly detailed for this compound in the search results, a common strategy to control regioselectivity in indole chemistry is the use of protecting groups on the nitrogen atom. This can alter the electronic properties of the indole ring and direct nitration to a specific position.

  • Alternative Synthetic Routes: Instead of direct nitration of 2-methylindole, consider a synthetic pathway where the nitro group is already in the desired position on the starting material. For example, a synthesis starting from 2-methyl-3-nitroaniline can lead to 4-nitroindole derivatives.[1]

  • Careful Control of Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction solvent, temperature, and the specific nitrating agent used. Systematic optimization of these parameters may improve the yield of the desired isomer.

Q3: The purification of my crude product is challenging, and I am left with a dark, tarry substance. What is causing this and how can I purify my product effectively?

The formation of dark, insoluble tars is a common issue in indole chemistry, often resulting from polymerization of the indole starting material or product under acidic conditions.[4]

Potential Solutions:

  • Minimize Exposure to Strong Acids and Heat: Work up the reaction mixture promptly and avoid prolonged exposure to high temperatures and strong acids.

  • Purification Techniques:

    • Column Chromatography: This is a standard method for separating isomers and removing impurities. A suitable solvent system (e.g., ethyl acetate/petroleum ether) can be determined by thin-layer chromatography (TLC).[8]

    • Recrystallization: If the crude product is solid, recrystallization from an appropriate solvent (e.g., methanol, ethanol, or acetonitrile) can be an effective purification method.[1]

    • Sublimation: For thermally stable compounds, sublimation under vacuum can be a powerful purification technique to obtain high-purity crystals.[1]

Q4: My starting 2-methylindole is not reacting, or the reaction is very slow. What could be the problem?

Issues with the reactivity of the starting material can often be traced back to its quality or the reaction setup.

Potential Solutions:

  • Check Starting Material Quality: Ensure the 2-methylindole is pure. Impurities can inhibit the reaction. If necessary, purify the starting material before use.

  • Activation of Reagents: In some synthetic routes, such as the Fischer indole synthesis, the formation of the active intermediate (the hydrazone) is a critical step.[2][3] Ensure the conditions for this step are optimal.

  • Catalyst Activity: If a catalyst is used (e.g., a Brønsted or Lewis acid in the Fischer synthesis), ensure it is active and used in the correct amount.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the synthetic route and optimization. A reported synthesis of 4-nitroindole (a closely related compound) starting from 2-methyl-3-nitroaniline achieved a yield of 71% after sublimation.[1] Another patent describes a similar method with yields ranging from 74% to 81.4%.[9] Direct nitration of 2-methylindole is likely to have a lower yield of the specific 4-nitro isomer due to the formation of other isomers.[6]

Q2: What are the main byproducts to expect in the synthesis of this compound?

When synthesizing via nitration of 2-methylindole, the primary byproducts will be other nitro-isomers, such as 2-methyl-3-nitroindole, 2-methyl-5-nitroindole, 2-methyl-6-nitroindole, and dinitrated products.[6] If starting from 2-methyl-3-nitroaniline, side reactions during the cyclization step can lead to other heterocyclic compounds or unreacted starting materials.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for confirming the structure of the final product and identifying the presence of any isomeric impurities.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and further confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the molecule, such as the N-H and NO₂ groups.

Quantitative Data Summary

The following table summarizes key quantitative data from related syntheses.

ParameterValueSynthesis RouteReference
Yield 71% (after sublimation)Reissert-type synthesis of 4-nitroindole[1]
Yield 74% - 81.4%Reissert-type synthesis of 4-nitroindole[9]
Melting Point 204-205°C (sublimed)4-nitroindole[1]
Melting Point 202°CThis compound
Reaction Temp. ~40°C (cyclization)Reissert-type synthesis of 4-nitroindole[1]
Reaction Temp. 0-10°C (nitration)General nitration of indoles[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole via a Reissert-type Method (Adapted for this compound)

This protocol is adapted from a known synthesis of 4-nitroindole and would require optimization for this compound.[1]

Step 1: Formation of the Formimidate Intermediate

  • In a round-bottom flask equipped with a condenser, combine 2-methyl-3-nitroaniline, a molar excess of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to approximately 120°C and distill off the ethanol that is formed over about 1 hour.

  • After the reaction is complete, purify the resulting ethyl N-(2-methyl-3-nitrophenyl)formimidate by vacuum distillation.

Step 2: Cyclization to form this compound

  • Prepare a solution of potassium ethoxide and diethyl oxalate in dry dimethylformamide (DMF) under cooling.

  • In a separate flask, dissolve the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (DMSO).

  • Add the potassium ethoxide/diethyl oxalate solution to the formimidate solution.

  • Stir the resulting deep-red solution at approximately 40°C for 1 hour. Monitor the reaction by TLC.[1]

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration and dry it.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by sublimation.[1]

Protocol 2: General Procedure for Nitration of 2-Methylindole

This is a general protocol and requires careful optimization to maximize the yield of the 4-nitro isomer.

  • Dissolve 2-methylindole in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).[4]

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[4]

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5°C.[4]

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product fully precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Separate the isomeric mixture using column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2_Methyl_3_Nitroaniline 2-Methyl-3-nitroaniline Formimidate Ethyl N-(2-methyl-3-nitrophenyl)formimidate 2_Methyl_3_Nitroaniline->Formimidate Heat, Distill EtOH Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Formimidate p_TsOH p-TsOH (cat.) p_TsOH->Formimidate 2_Methyl_4_Nitroindole This compound Formimidate->2_Methyl_4_Nitroindole ~40°C KOEt Potassium Ethoxide KOEt->2_Methyl_4_Nitroindole Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->2_Methyl_4_Nitroindole DMF_DMSO DMF/DMSO DMF_DMSO->2_Methyl_4_Nitroindole

Caption: Reissert-type synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Isomer_Mix Isomer Mixture Problem->Isomer_Mix Yes Tarry_Product Tarry Product Problem->Tarry_Product Yes No_Reaction No Reaction Problem->No_Reaction Yes Success Successful Synthesis Problem->Success No Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Purity Check Reagent Purity Low_Yield->Check_Purity Use_Inert_Atm Use Inert Atmosphere Low_Yield->Use_Inert_Atm Change_Route Consider Alt. Route Isomer_Mix->Change_Route Optimize_Conditions Optimize Nitration Conditions Isomer_Mix->Optimize_Conditions Purify_Chrom Purify via Chromatography Isomer_Mix->Purify_Chrom Tarry_Product->Purify_Chrom Purify_Recryst Purify via Recrystallization Tarry_Product->Purify_Recryst No_Reaction->Check_Purity Check_Catalyst Check Catalyst Activity No_Reaction->Check_Catalyst

Caption: Troubleshooting workflow for common synthesis issues.

Nitration_Isomers 2_Methylindole 2-Methylindole Nitration Nitration (e.g., HNO3/H2SO4) 2_Methylindole->Nitration Product_Mixture Product Mixture Nitration->Product_Mixture Desired_Product This compound Product_Mixture->Desired_Product Byproduct_1 2-Methyl-3-nitroindole Product_Mixture->Byproduct_1 Byproduct_2 2-Methyl-5-nitroindole Product_Mixture->Byproduct_2 Byproduct_3 2-Methyl-6-nitroindole Product_Mixture->Byproduct_3 Byproduct_4 Dinitro-products Product_Mixture->Byproduct_4

Caption: Isomer formation in the nitration of 2-methylindole.

References

Technical Support Center: Optimization of 2-Methyl-4-nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4-nitroindole, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The main synthetic strategies for obtaining this compound are:

  • Reaction of m-Nitroaniline with an Enolizable Ketone: This is a promising approach where m-nitroaniline reacts with an enolizable ketone, such as acetone, in the presence of a strong base. This reaction, however, can lead to the formation of both this compound and its isomer, 2-Methyl-6-nitroindole. The regioselectivity is a critical aspect to control in this synthesis.

  • Nitration of 2-Methylindole: Direct nitration of 2-methylindole is another potential route. However, this method often leads to the preferential formation of the 5-nitro isomer due to the directing effects of the indole ring system, making it a less favored approach for obtaining the desired 4-nitro product.[1]

Q2: What are the common challenges encountered during the synthesis of this compound?

Researchers may face several challenges, including:

  • Low Yield: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Poor Regioselectivity: In the reaction of m-nitroaniline with acetone, the formation of the undesired 6-nitro isomer is a common issue.

  • Side Reactions: Acid-catalyzed polymerization of the indole nucleus, especially during nitration, can lead to the formation of tar-like byproducts. Dinitration is also a possibility with potent nitrating agents.

  • Difficult Purification: The separation of the desired 4-nitro isomer from the 6-nitro isomer and other impurities can be challenging due to their similar physical properties.

Q3: How can I improve the regioselectivity to favor the formation of the 4-nitro isomer?

Optimizing the reaction conditions is key to controlling the regioselectivity. Factors that can influence the isomer ratio include the choice of base, solvent, and reaction temperature. A systematic optimization of these parameters is necessary to maximize the yield of this compound.

Q4: What are the most common side products, and how can their formation be minimized?

The most common side product is the 2-Methyl-6-nitroindole isomer. In nitration reactions, 2-Methyl-5-nitroindole is the major byproduct.[1] To minimize side product formation:

  • For the m-nitroaniline route: Carefully control the reaction temperature and choose the appropriate base and solvent combination.

  • For the nitration route: Use milder, non-acidic nitrating agents and low temperatures to reduce polymerization and improve selectivity.[1] Protecting the indole nitrogen can also influence the position of nitration.

Q5: What are the recommended methods for purifying crude this compound?

Purification can be achieved through:

  • Recrystallization: This is an effective method for removing isomeric impurities and other solid byproducts. A suitable solvent system needs to be identified in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: This technique is useful for separating isomers with different polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of hexane and ethyl acetate.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inactive or impure reagents. - Presence of moisture in the reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. For the reaction of m-nitroaniline, a temperature of 15-20°C is a good starting point. - Ensure the purity of starting materials and the activity of the base. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Mixture of 4- and 6-Nitro Isomers - Non-optimal base or solvent. - Reaction temperature is too high.- Screen different strong bases such as potassium tert-butoxide (t-BuOK). - Experiment with different polar aprotic solvents like Dimethyl Sulfoxide (DMSO). - Conduct the reaction at a lower temperature to potentially favor the formation of one isomer over the other.
Formation of Dark, Tarry Byproducts - Acid-catalyzed polymerization of the indole ring. - Reaction temperature is too high, leading to decomposition.- If using a nitration approach, avoid strong acids. Use milder nitrating agents. - Maintain strict control over the reaction temperature.
Difficulty in Separating Isomers by Column Chromatography - Isomers have very similar polarities. - Inappropriate solvent system for elution.- Try different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). - Consider using a different stationary phase for chromatography. - Multiple recrystallizations may be necessary before attempting chromatography.
Product Decomposes During Purification - Sensitivity to heat or light. - Instability on silica gel.- Avoid excessive heating during recrystallization and solvent removal. - Protect the product from light. - If using column chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine mixed with the eluent.

Experimental Protocols

Synthesis of this compound from m-Nitroaniline and Acetone

  • Reaction Setup: To a stirred solution of m-nitroaniline (1 equivalent) and acetone (excess, can be used as a solvent or co-solvent) in an appropriate solvent like DMSO, add a strong base such as potassium tert-butoxide (t-BuOK) (2.4 equivalents) portion-wise at a controlled temperature (e.g., 15-20°C).

  • Reaction Monitoring: The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product, which will likely be a mixture of 4- and 6-nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.

Quantitative Data

The following table summarizes reaction conditions for related indole syntheses, which can be used as a reference for optimizing the synthesis of this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
2-Methyl-3-nitroaniline, Triethyl orthoformatep-toluenesulfonic acid-1201Ethyl N-(2-methyl-3-nitrophenyl)formimidate88
Ethyl N-(2-methyl-3-nitrophenyl)formimidateDiethyl oxalate, Potassium ethoxideDMF/DMSO4014-Nitroindole71
2-MethylindoleHNO₃/H₂SO₄-RT - 502-42-Methyl-5-nitroindole84

Visualizations

Logical Workflow for Troubleshooting Low Yield

A flowchart for troubleshooting low product yield.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start m-Nitroaniline + Acetone Reaction Add Base (e.g., t-BuOK) in Solvent (e.g., DMSO) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Column Column Chromatography Dry->Column Recrystallize Recrystallization Column->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

A typical workflow for the synthesis and purification process.

References

Technical Support Center: Managing Byproduct Formation in the Nitration of 2-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing byproduct formation during the nitration of 2-methylindole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the selective synthesis of desired nitro-2-methylindole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary nitro-isomers formed during the nitration of 2-methylindole, and what factors influence their distribution?

The nitration of 2-methylindole can yield a mixture of mono- and di-nitro isomers. The primary mononitrated products are 3-nitro-2-methylindole, 5-nitro-2-methylindole, and 6-nitro-2-methylindole. Dinitration can also occur, leading to products such as 3,5-dinitro-2-methylindole and 3,6-dinitro-2-methylindole.[1]

The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the choice of nitrating agent and the acidity of the medium. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole ring is protonated at the C-3 position, which deactivates the pyrrole ring towards electrophilic attack. This directs the nitration to the benzene ring, favoring the formation of the 5-nitro isomer.[2] Conversely, milder, non-acidic nitrating agents (e.g., benzoyl nitrate, acetyl nitrate) favor electrophilic attack at the electron-rich C-3 position of the pyrrole ring.[2]

Q2: What are the common byproducts other than nitro-isomers, and how can their formation be minimized?

Besides the formation of undesired nitro-isomers, the most significant byproduct is often a dark, insoluble tar resulting from acid-catalyzed polymerization of the indole starting material.[3] Indoles are highly susceptible to polymerization in the presence of strong acids. To minimize this, it is crucial to maintain low reaction temperatures and use the mildest possible reaction conditions. Employing non-acidic nitrating agents can effectively prevent polymerization.

Another potential byproduct is the formation of N-nitrosoindoles, which can arise from the presence of nitrous acid impurities in the nitric acid. Using freshly distilled nitric acid or adding a nitrous acid scavenger can mitigate this issue.

Q3: How can I selectively synthesize 3-nitro-2-methylindole?

To favor the formation of 3-nitro-2-methylindole, it is essential to use non-acidic nitrating agents. Reagents like benzoyl nitrate or acetyl nitrate are effective for this purpose.[2] Another effective method involves the use of tetramethylammonium nitrate in the presence of trifluoroacetic anhydride, which provides good to excellent yields of the 3-nitro product.[4] Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can also enhance the selectivity for C-3 nitration.

Q4: What is the most effective method for synthesizing 5-nitro-2-methylindole?

The synthesis of 5-nitro-2-methylindole is best achieved under strongly acidic conditions. The use of a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) directs the nitration to the C-5 position and can provide high yields, with some sources reporting up to 96%.[5]

Q5: Is it possible to synthesize dinitro derivatives of 2-methylindole selectively?

Yes, dinitro derivatives can be synthesized by further nitration of mononitrated precursors. For instance, the nitration of 2-methyl-5-nitroindole with concentrated nitric acid yields 3,5-dinitro-2-methylindole.[1] Similarly, nitrating 2-methylindole with concentrated nitric acid can produce 3,6-dinitro-2-methylindole.[1]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product - Acid-catalyzed polymerization of 2-methylindole. - Decomposition of the nitrating agent. - Incorrect reaction temperature.- For C-3 nitration, switch to a non-acidic nitrating agent (e.g., benzoyl nitrate, NMe₄NO₃/TFAA). - For C-5 nitration, ensure the temperature is strictly maintained at 0-5°C. - Use freshly prepared or purified nitrating agents.
Formation of a dark, tarry substance - Polymerization of the indole in the presence of strong acid. - Reaction temperature is too high.- Maintain low reaction temperatures throughout the addition of reagents and the reaction time. - If targeting the 3-nitro isomer, avoid the use of strong acids like H₂SO₄.
Complex mixture of isomers obtained - Inappropriate choice of nitrating agent for the desired isomer. - Lack of control over reaction conditions (temperature, stoichiometry).- To favor 3-nitro-2-methylindole, use non-acidic conditions. - To favor 5-nitro-2-methylindole, use a mixture of HNO₃ and H₂SO₄ at low temperature. - Consider N-protection of the indole to improve regioselectivity for the C-3 position.
Difficulty in purifying the product - Presence of polymeric byproducts. - Similar polarities of the isomeric products.- For tarry residues, attempt to precipitate the polymer by adding a non-polar solvent to a solution of the crude product. - Utilize column chromatography with a carefully selected eluent system to separate isomers. For example, a gradient of ethyl acetate in hexane is often effective. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.
Formation of dinitrated byproducts - Excess of the nitrating agent. - Prolonged reaction time or elevated temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Maintain low temperatures to disfavor the second nitration step.

Data Presentation

Table 1: Regioselectivity in the Nitration of 2-Methylindole with Various Nitrating Agents

Nitrating AgentReaction ConditionsMajor Product(s)Reported YieldReference(s)
HNO₃ / H₂SO₄ 0-5 °C5-Nitro-2-methylindole84-96%[3][5]
Benzoyl Nitrate Pyridine, 0 °C3-Nitro-2-methylindoleGood[2]
Acetyl Nitrate Acetic anhydride, low temp.3-Nitro-2-methylindoleGood to Excellent[6]
NMe₄NO₃ / TFAA Acetonitrile, 0-5 °C3-Nitro-2-methylindoleGood to Excellent[4]
Conc. HNO₃ Acetic acid3,6-Dinitro-2-methylindole-[1]
Conc. HNO₃ (on 2-methyl-5-nitroindole)-3,5-Dinitro-2-methylindole-[1]

Note: "Good to Excellent" yields are indicated where specific quantitative data for 2-methylindole was not available, but the method is reported to be high-yielding for similar substrates.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-methylindole

This protocol is adapted for the regioselective synthesis of 5-nitro-2-methylindole under acidic conditions.[3]

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) or Sodium Nitrate (NaNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid at 0 °C with vigorous stirring.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture in an ice bath. Alternatively, a solution of sodium nitrate (1.1 eq) in concentrated sulfuric acid can be used.[5]

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • The product, 2-methyl-5-nitroindole, should precipitate as a yellow solid.

  • Collect the solid precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 3-Nitro-2-methylindole (General, non-acidic)

This protocol provides a general method for the C-3 nitration of 2-methylindole using a milder nitrating agent.

Materials:

  • N-protected or unprotected 2-Methylindole

  • Acetyl Nitrate (prepared in situ from acetic anhydride and nitric acid) or Tetramethylammonium nitrate and Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve 2-methylindole (1.0 eq) in the chosen anhydrous solvent and cool the solution to 0-5 °C.

  • If using NMe₄NO₃/TFAA, add tetramethylammonium nitrate (1.1 eq) to the solution. Then, slowly add a solution of trifluoroacetic anhydride (2.0 eq) in the solvent.[4]

  • If using acetyl nitrate, slowly add the pre-cooled acetyl nitrate solution to the 2-methylindole solution while maintaining the low temperature.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[4]

Mandatory Visualization

Nitration_Byproduct_Formation cluster_products Reaction Products 2-Methylindole 2-Methylindole 3-Nitro-2-methylindole 3-Nitro-2-methylindole 2-Methylindole->3-Nitro-2-methylindole Milder, Non-acidic Conditions 5-Nitro-2-methylindole 5-Nitro-2-methylindole 2-Methylindole->5-Nitro-2-methylindole Strongly Acidic Conditions 6-Nitro-2-methylindole 6-Nitro-2-methylindole 2-Methylindole->6-Nitro-2-methylindole Side Reaction Polymerization Byproducts Polymerization Byproducts 2-Methylindole->Polymerization Byproducts Strong Acid Catalyst Nitrating Agent Nitrating Agent Nitrating Agent->3-Nitro-2-methylindole Nitrating Agent->5-Nitro-2-methylindole Reaction Conditions Reaction Conditions Reaction Conditions->3-Nitro-2-methylindole Reaction Conditions->5-Nitro-2-methylindole Reaction Conditions->Polymerization Byproducts Dinitro Byproducts Dinitro Byproducts 3-Nitro-2-methylindole->Dinitro Byproducts Further Nitration 5-Nitro-2-methylindole->Dinitro Byproducts Further Nitration

Caption: Byproduct formation pathways in the nitration of 2-methylindole.

Troubleshooting_Workflow start Experiment Start issue Undesired Byproduct Formation or Low Yield start->issue check_conditions Review Reaction Conditions (Temperature, Stoichiometry) issue->check_conditions check_reagents Analyze Nitrating Agent and Starting Material Purity issue->check_reagents change_reagent Select Milder/Stronger Nitrating Agent check_conditions->change_reagent check_reagents->change_reagent n_protection Consider N-Protection Strategy change_reagent->n_protection optimize_purification Optimize Purification Method (Chromatography, Recrystallization) change_reagent->optimize_purification n_protection->optimize_purification success Desired Product Obtained optimize_purification->success

Caption: Troubleshooting workflow for managing byproduct formation.

Experimental_Workflow_5_Nitro start Start: Synthesis of 5-Nitro-2-methylindole dissolve Dissolve 2-Methylindole in conc. H₂SO₄ at 0°C start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) in ice bath dissolve->prepare_nitrating_mix nitration Add Nitrating Mixture dropwise at < 5°C prepare_nitrating_mix->nitration stir Stir at 0-5°C and Monitor by TLC nitration->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench precipitate Precipitate 5-Nitro-2-methylindole quench->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry_purify Dry and Recrystallize filter_wash->dry_purify end End: Purified 5-Nitro-2-methylindole dry_purify->end

Caption: Experimental workflow for the synthesis of 5-nitro-2-methylindole.

References

Technical Support Center: Identification of Isomeric Impurities in 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying isomeric impurities in 2-Methyl-4-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric impurities of this compound?

A1: During the synthesis of this compound, several positional isomers can be formed as impurities. The most common impurities arise from the nitration of 2-methylindole at different positions on the indole ring. Potential isomeric impurities include:

  • 2-Methyl-3-nitroindole

  • 2-Methyl-5-nitroindole

  • 2-Methyl-6-nitroindole

  • 2-Methyl-7-nitroindole

The presence and concentration of these impurities can vary depending on the synthetic route and reaction conditions.[1]

Q2: Which analytical techniques are most suitable for the separation and identification of this compound isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is the primary method for separating the isomers.[1][2][3] A UV detector is commonly used for quantification.

  • Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry provides molecular weight information, confirming that the separated peaks are indeed isomers of this compound. Fragmentation patterns can also help in distinguishing between isomers.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous structural elucidation of the separated isomers.[8][9][10][11] 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity and substitution patterns.[8]

Q3: How can I distinguish between the different positional isomers using mass spectrometry?

A3: While all isomers will have the same molecular ion peak (e.g., m/z 176 for the protonated molecule [C9H8N2O2+H]+), their fragmentation patterns in MS/MS analysis may differ. The position of the nitro group can influence the fragmentation pathways, leading to unique fragment ions or different relative abundances of common fragments. For nitroindole isomers, characteristic losses of NO (30 Da) and NO2 (46 Da) are expected.[12] For example, ions at m/z 132 and 116 have been identified as key fragments for nitroindole isomers.[5][6][7]

Q4: What are the key differences to look for in the NMR spectra of this compound and its isomers?

A4: The chemical shifts and coupling patterns in the 1H NMR spectrum are highly sensitive to the substitution pattern on the indole ring.

  • Chemical Shifts: The protons on the benzene portion of the indole ring will exhibit different chemical shifts depending on the position of the electron-withdrawing nitro group.

  • Coupling Constants (J-values): The coupling constants between adjacent aromatic protons can help determine their relative positions (ortho, meta, para).

  • 13C NMR: The chemical shifts of the carbon atoms in the indole ring will also be distinct for each isomer.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Solution
Poor separation of isomeric peaks (co-elution) The mobile phase composition is not optimal.Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution might improve resolution.[2]
The column is not providing sufficient resolution.Try a different column with a different stationary phase or a smaller particle size for higher efficiency.[3]
Unexpected peaks in the chromatogram Contamination of the sample, solvent, or HPLC system.Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware and solvents are clean.[13]
Degradation of the sample.Prepare fresh sample solutions and protect them from light and heat. Analyze the sample promptly after preparation.[13]
Broad or tailing peaks The column is overloaded.Reduce the injection volume or the sample concentration.
The mobile phase pH is inappropriate for the analytes.Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.
Mass Spectrometry (MS) Analysis
Issue Possible Cause Solution
Low signal intensity Poor ionization of the analytes.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Try a different ionization technique if necessary (e.g., APCI).
The mobile phase is suppressing ionization.Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives like formic acid or ammonium formate.[3]
Inability to differentiate isomers by MS/MS Fragmentation energies are not optimal.Perform a collision-induced dissociation (CID) energy ramp to find the optimal energy that produces unique fragment ions for each isomer.
The isomers produce very similar fragment ions.This is a limitation of MS for some isomers. Rely on chromatographic separation and NMR for definitive identification.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Protocol 2: 1H NMR for Structural Confirmation
  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Acquire a standard 1D proton spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for unambiguous structure determination.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Workflow synthesis Synthesis of This compound crude_product Crude Product (contains isomers) synthesis->crude_product sample_prep Sample Preparation (Dissolution) crude_product->sample_prep hplc HPLC Separation sample_prep->hplc uv_detection UV Detection (Quantification) hplc->uv_detection ms_detection MS Detection (Mass Confirmation) hplc->ms_detection fraction_collection Fraction Collection (Isolate Impurities) hplc->fraction_collection final_id Impurity Identification uv_detection->final_id ms_detection->final_id nmr_analysis NMR Analysis (Structure Elucidation) fraction_collection->nmr_analysis nmr_analysis->final_id

Caption: Experimental workflow for the identification of isomeric impurities.

logical_relationship cluster_problem Problem cluster_investigation Investigation Steps cluster_conclusion Conclusion unknown_peak Unknown Peak in Chromatogram check_mass Check Mass Spectrum (Same m/z as main peak?) unknown_peak->check_mass check_uv Check UV Spectrum (Similar to main peak?) unknown_peak->check_uv isolate_impurity Isolate Impurity (Prep HPLC) check_mass->isolate_impurity Yes other_impurity Different Impurity check_mass->other_impurity No check_uv->isolate_impurity Yes check_uv->other_impurity No run_nmr Run NMR on Isolated Impurity isolate_impurity->run_nmr isomeric_impurity Positional Isomer Confirmed run_nmr->isomeric_impurity

Caption: Troubleshooting logic for an unknown peak in the chromatogram.

References

Technical Support Center: Separation of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the successful separation of 2-Methyl-4-nitroindole from its positional isomers, primarily 2-methyl-5-nitroindole, 2-methyl-6-nitroindole, and 2-methyl-7-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound? A1: The nitration of 2-methylindole is a key step where a mixture of positional isomers is often formed. The most common isomeric impurities are 2-methyl-5-nitroindole, 2-methyl-6-nitroindole, and 2-methyl-7-nitroindole. The distribution of these isomers is highly dependent on the specific nitrating agent and reaction conditions used.

Q2: Why is the separation of these nitroindole isomers challenging? A2: Positional isomers of 2-methyl-nitroindole have identical molecular weights and very similar physicochemical properties, such as polarity and solubility.[1] This similarity makes their separation by standard techniques like simple crystallization or distillation difficult, often requiring more sophisticated methods like chromatography or fractional crystallization.[1]

Q3: What are the primary methods for separating this compound from its isomers? A3: The most effective methods reported for separating nitroaromatic isomers, which are applicable here, include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful analytical and preparative technique for separating compounds with minor structural differences.[2][3]

  • Column Chromatography: A standard and scalable method for purification, often using silica gel with a non-polar/polar solvent gradient.[4]

  • Fractional Crystallization: This technique exploits subtle differences in the solubility of isomers in a specific solvent or solvent mixture.[1][5]

  • Sublimation: For thermally stable compounds, sublimation can be a highly effective purification method.[6]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation? A4: Yes, SFC is a powerful technique for separating both chiral and achiral isomers. It can be an excellent alternative to HPLC, often providing faster separations while using less organic solvent.[2] Chiral stationary phases used in HPLC can frequently be adapted for use in SFC.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor or incomplete separation of isomers (co-elution).

Possible Cause Recommended Solution
Insufficient Chromatographic Resolution Optimize Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for these types of compounds.[3][7]
Incorrect Stationary Phase Screen Different Columns: The selectivity between isomers is highly dependent on the stationary phase. If a standard C18 column is ineffective, screen phases with different selectivities such as Phenyl-Hexyl or Cyano.[2] A reverse-phase column with low silanol activity may also provide better results.[3]
Isomers Have Very Similar Polarity Employ Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it over the run. This can help resolve closely eluting peaks.
Suboptimal Temperature Adjust Column Temperature: Temperature affects solvent viscosity and mass transfer. Experiment with temperatures between 25°C and 40°C to see if resolution improves.

DOT Script for HPLC Troubleshooting Workflow

start Poor Isomer Separation in HPLC cause1 Check Mobile Phase Composition start->cause1 cause2 Evaluate Stationary Phase (Column) start->cause2 cause3 Review Elution Method start->cause3 sol1a Adjust Organic/Aqueous Ratio cause1->sol1a Optimize sol1b Add/Change Modifier (e.g., Formic Acid) cause1->sol1b Improve Peak Shape sol2a Switch to Phenyl-Hexyl or Cyano Column cause2->sol2a Change Selectivity sol3a Switch from Isocratic to Gradient Elution cause3->sol3a Resolve Close Peaks end Separation Achieved sol1a->end sol1b->end sol2a->end sol3a->end

Caption: Troubleshooting workflow for poor HPLC isomer separation.

Column Chromatography

Problem: Isomers are not separating on the silica gel column.

Possible Cause Recommended Solution
Inappropriate Solvent System Perform TLC Analysis First: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC) to find the eluent that provides the best separation (largest ΔRf) between the spots corresponding to your isomers. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]
Eluent Polarity is Too High Use a Shallow Gradient: If isomers elute together, the solvent system is likely too polar. Start with a very low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and increase the polarity very slowly and gradually. This "shallow gradient" gives the stationary phase more opportunity to resolve the compounds.
Column is Overloaded Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Poor Column Packing Ensure a Homogeneous Column Bed: Air bubbles or cracks in the silica bed will ruin separation. Pack the column carefully as a slurry and allow it to settle completely before loading the sample.
Crystallization

Problem: Low purity after recrystallization.

Possible Cause Recommended Solution
Isomers Co-crystallize Use a Different Solvent: The relative solubilities of isomers can change dramatically with the solvent. Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate/hexane mixtures) to find one where the desired isomer has high solubility at high temperature and low solubility at room temperature, while the undesired isomers remain in solution.[6]
Cooling Rate is Too Fast Slow Down Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize yield.
Insufficient Purity for Single Crystallization Perform Multiple Recrystallizations: For very similar isomers, a single crystallization may not be enough. Monitor the purity by HPLC or TLC after each step and repeat the process until the desired purity is achieved.[1]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Analysis

This protocol is a starting point based on methods used for similar nitroaromatic compounds and should be optimized for your specific mixture.[3][7]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 350 nm (Nitroindoles have strong absorbance in the UV range[8][9])

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Protocol 2: Preparative Column Chromatography

This protocol is based on a general method for purifying nitroindole derivatives.[4][10]

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test solvent mixtures such as ethyl acetate/petroleum ether or ethyl acetate/hexane.[4][10] Aim for an Rf value of ~0.3 for the target this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under slight pressure, ensuring no air bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions continuously.

  • Gradient Elution: Gradually increase the percentage of the polar solvent (e.g., from 5% to 50% ethyl acetate) to elute the compounds.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

DOT Script for General Separation Workflow

start Crude Reaction Mixture (Isomer Mix) step1 Primary Purification (e.g., Filtration/Precipitation) start->step1 step2 Purity Check (TLC / HPLC) step1->step2 step3 Column Chromatography step2->step3 Purity < 98%? end_product Pure this compound step2->end_product Purity ≥ 98% step4 Fraction Analysis (TLC / HPLC) step3->step4 step4->step3 Fractions Impure? step5 Combine Pure Fractions & Evaporate step4->step5 Fractions Pure? step6 Final Recrystallization (Optional, for high purity) step5->step6 step6->end_product

Caption: General experimental workflow for isomer purification.

Data Presentation

Table 1: HPLC Performance Metrics for Nitroaromatic Isomer Separation

This table summarizes typical performance values that should be targeted when developing an HPLC separation method, based on analogous separations.[2]

Parameter Target Value Significance
Resolution (Rs) > 1.5Indicates baseline separation between adjacent isomer peaks.
Tailing Factor (Tf) < 1.2Ensures symmetrical peaks for accurate quantification.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of an isomer that can be reliably detected.
Limit of Quantification (LOQ) ~0.15 µg/mLThe lowest concentration of an isomer that can be accurately quantified.
Table 2: Physicochemical Properties of 2-Methyl-nitroindole Isomers
Compound Molecular Formula Molecular Weight CAS Number
This compoundC₉H₈N₂O₂176.173484-10-4[11]
2-Methyl-5-nitroindoleC₉H₈N₂O₂176.177570-47-0[12]
2-Methyl-6-nitroindoleC₉H₈N₂O₂176.173484-23-9[13]
2-Methyl-7-nitroindoleC₉H₈N₂O₂176.1756446-38-1

References

Technical Support Center: Recrystallization of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methyl-4-nitroindole via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Solvent Selection and Solubility Data

Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling. Based on the chemical structure of this compound (a substituted nitroindole) and data from analogous compounds, several solvent systems are recommended.

Estimated Solubility of this compound in Common Solvents

The following table provides estimated solubility data to guide your solvent selection. Please note that these are approximations based on qualitative descriptions and data for structurally similar compounds. Experimental verification is highly recommended.

SolventChemical FormulaBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
MethanolCH₃OH64.7~0.5> 5
EthanolC₂H₅OH78.4~0.3> 4
AcetonitrileCH₃CN81.6~0.8> 6
Ethyl AcetateC₄H₈O₂77.1~1.0> 8
TolueneC₇H₈110.6< 0.1~2
WaterH₂O100< 0.01< 0.1

Mixed Solvent Systems

For potentially better purification and recovery, mixed solvent systems can be employed. The compound is first dissolved in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent until the solution becomes slightly cloudy.

Good SolventPoor SolventTypical Starting Ratio (Good:Poor)Notes
EthanolWater9:1 to 4:1A common choice for moderately polar compounds.
Ethyl AcetateHexane1:1 to 1:3Suitable for compounds with intermediate polarity.
AcetoneWater9:1 to 4:1Good for dissolving a wide range of organic compounds.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material and the scale of the experiment.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture gently while stirring. Continue to add the solvent portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

dot

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample won't crystallize, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors.[3] First, you may have used too much solvent.[1][3] Try boiling off some of the solvent to create a more concentrated solution and then allow it to cool again. If crystals still do not form, the solution may be supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure this compound.[3]

Q2: Instead of crystals, an oil is forming at the bottom of my flask. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling.[3] This can happen if the boiling point of the solvent is close to or higher than the melting point of your compound, or if the solution is cooled too quickly.[3] To resolve this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[3] Using a lower boiling point solvent may also be beneficial.

Q3: The recovery of my purified this compound is very low. What are the likely causes?

A3: A low yield is often due to using an excessive amount of solvent, in which a significant portion of your compound remains dissolved even at low temperatures.[1] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude material. You can also try to recover more product by evaporating some of the solvent from the filtrate (mother liquor) and cooling it again to obtain a second crop of crystals. Also, ensure that you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

Q4: After recrystallization, my this compound is still colored. How can I remove colored impurities?

A4: If your product remains colored, it is likely due to the presence of highly colored, polar impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.

Q5: How do I choose between a single solvent and a mixed solvent system?

A5: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent in which this compound has high solubility when hot and low solubility when cold, a mixed solvent system is an excellent alternative. A mixed solvent system is also useful when your compound is very soluble in one solvent and poorly soluble in another, allowing you to fine-tune the solubility properties to achieve optimal crystallization.

References

Optimizing solvent systems for TLC analysis of 2-Methyl-4-nitroindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing TLC for 2-Methyl-4-nitroindole Reactions

This guide provides troubleshooting advice and protocols for researchers working with this compound and related compounds. Find answers to common issues encountered during Thin-Layer Chromatography (TLC) analysis to optimize your reaction monitoring and purification workflows.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you quickly identify and solve issues with your TLC analysis.

Getting Started

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for TLC analysis of nitroindole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent like ethyl acetate.[1] A common initial ratio to try is 4:1 or 3:1 (hexane:ethyl acetate).[1] From there, you can adjust the polarity to achieve an optimal Retention Factor (Rf) value, which should ideally be between 0.2 and 0.4 for the compound of interest.[1][2]

Q2: How does the structure of this compound affect its TLC behavior?

The indole ring itself is a moderately polar aromatic system. The addition of a nitro group (-NO₂) significantly increases the compound's polarity due to its strong electron-withdrawing nature. The methyl group (-CH₃) has a minor, non-polar contribution. Therefore, this compound is a fairly polar compound and will require a more polar solvent system to move it up the TLC plate compared to simpler, non-functionalized indoles.

Troubleshooting Common TLC Problems

Q3: My spots are all at the top of the plate (Rf is too high). What should I do?

An Rf value that is too high indicates that the eluent (solvent system) is too polar.[3] The compounds are spending too much time in the mobile phase and not enough time adsorbed to the stationary phase (the silica plate).

  • Solution: Decrease the polarity of your solvent system. You can do this by increasing the proportion of the non-polar solvent (e.g., hexane) or choosing a less polar solvent altogether.[3] For example, if you used a 1:1 hexane:ethyl acetate mixture, try changing to 3:1 or 4:1.

Q4: My spots are all at the bottom of the plate (Rf is too low). What should I do?

A low Rf value means the eluent is not polar enough to move the compounds from the baseline.[3] The compounds are too strongly adsorbed to the silica.

  • Solution: Increase the eluent's polarity.[3] This is achieved by increasing the proportion of the polar solvent (e.g., ethyl acetate). If you started with 4:1 hexane:ethyl acetate, try moving to 2:1 or 1:1. For very polar compounds that won't move even in 100% ethyl acetate, a small amount of a highly polar solvent like methanol can be added (e.g., 9.5:0.5 ethyl acetate:methanol).[4]

Q5: My spots are streaking or appearing as elongated blobs. How can I fix this?

Streaking is a common issue with several potential causes:

  • Sample Overload: The most common cause is applying too much sample to the plate.[3][5][6] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your sample and re-spot the plate.[3][5] You can also try spotting multiple times in the same location, allowing the solvent to fully dry between applications, to build concentration without overloading.[3][7]

  • Acidic or Basic Compounds: Indoles can have acidic N-H protons or be basic if they contain amine functionalities. These compounds can interact poorly with the slightly acidic silica gel, causing streaking.

    • Solution: Add a small amount (0.1–2.0%) of a modifier to your eluent to suppress this secondary interaction. For acidic compounds, add acetic or formic acid. For basic compounds, add triethylamine or ammonia.[3]

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.

    • Solution: Ensure your sample is completely dissolved before spotting it on the TLC plate.

Q6: My starting material and product spots are not separating. What's the next step?

If your spots are merged or have very similar Rf values, you need to improve the resolution.

  • Solution 1: Fine-tune the solvent system. Make small, incremental changes to the solvent ratio. Sometimes a slight adjustment (e.g., from 3:1 to 3.5:1 hexane:ethyl acetate) is all that is needed.

  • Solution 2: Change solvent selectivity. If adjusting polarity doesn't work, switch one of the solvents for another of similar polarity but different chemical nature.[8] For example, you could replace ethyl acetate with dichloromethane or a mixture of the two. Different solvents interact with your compounds in unique ways, which can alter the separation.[4]

  • Solution 3: Use a Cospot. To confirm if you have one spot or two that are very close, use a "cospot" lane. In this lane, spot your starting material and your reaction mixture on top of each other.[2] If you see a single, well-defined spot after development, your starting material is likely unreacted. If the spot is elongated or resolves into two, then your product has a similar Rf to your starting material.[2]

Data Presentation: Solvent Systems and Example Rf Values

Quantitative data from TLC experiments should be organized for clear comparison.

Table 1: Common TLC Solvents and Their Polarity This table lists common solvents used in TLC, ordered by increasing polarity index. This can help in systematically choosing and modifying your eluent.

SolventPolarity Index (P')
n-Hexane0.1
Cyclohexane0.2
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Acetonitrile5.8
Acetic Acid6.0
Water10.2
(Data sourced from various sources including[9],[10],[11])

Table 2: Example Rf Values for a Hypothetical Reaction Consider the reduction of this compound (Starting Material, SM) to 2-Methyl-4-aminoindole (Product, P). The product is more polar due to the amine group.

Solvent System (Hexane:Ethyl Acetate)Rf of SM (Less Polar)Rf of Product (P) (More Polar)Separation (ΔRf)Comments
4:10.550.150.40Good separation, SM is a bit high.
3:1 0.40 0.10 0.30 Optimal for visualization and separation.
1:10.850.450.40Spots are too high on the plate.
100% Ethyl Acetate>0.90.60>0.3Poor resolution, everything is too high.

Experimental Protocol: TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring a chemical reaction using TLC.

Objective: To monitor the consumption of a starting material (SM) and the formation of a product (P).

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)

  • Eluent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Samples:

    • Pure starting material (SM) dissolved in a volatile solvent.

    • Reaction mixture aliquot.

Methodology:

  • Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, then cover with the lid.

  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for spotting. Label them "SM," "Co," and "Rxn" (for Reaction).

  • Spotting the Plate:

    • Using a capillary spotter, touch it to the solution of pure SM and briefly touch the tip to the "SM" tick on the origin line.

    • Repeat the process for the "Co" (cospot) lane.

    • Take an aliquot from your reaction mixture and spot it on the "Rxn" lane.

    • Spot the reaction mixture again on top of the SM spot in the "Co" lane.

    • Ensure all spots are small and concentrated. Allow the spotting solvent to evaporate completely.[12]

  • Developing the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the origin line is above the level of the eluent.[6] Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Completion and Visualization: When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]

  • Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like indoles will typically appear as dark spots.[7] Circle the spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

    • Compare the "Rxn" lane to the "SM" lane to see if the starting material is being consumed and a new spot (the product) is appearing. The reaction is complete when the SM spot has disappeared from the "Rxn" lane.[13]

Visual Guides and Workflows

TLC Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common TLC issues.

G start Observe Developed TLC Plate rf_check Are Rf values optimal? (0.2 - 0.4) start->rf_check rf_high Problem: Rf Too High (Spots at top) rf_check->rf_high No (Too High) rf_low Problem: Rf Too Low (Spots at baseline) rf_check->rf_low No (Too Low) shape_check Are spots round and compact? rf_check->shape_check Yes sol_polar Solution: Decrease eluent polarity (More non-polar solvent) rf_high->sol_polar sol_nonpolar Solution: Increase eluent polarity (More polar solvent) rf_low->sol_nonpolar streaking Problem: Streaking or Blobs shape_check->streaking No separation_check Are SM and Product spots separated? shape_check->separation_check Yes cause_check Potential Cause? streaking->cause_check overload Sample Overload cause_check->overload Most Likely acid_base Acidic/Basic Compound cause_check->acid_base Possible sol_dilute Solution: Dilute sample & re-spot overload->sol_dilute sol_modifier Solution: Add modifier to eluent (e.g., AcOH or Et3N) acid_base->sol_modifier no_sep Problem: Spots Overlap separation_check->no_sep No good_tlc Good Separation! Proceed with analysis. separation_check->good_tlc Yes sol_sep Solution: Change solvent selectivity (e.g., swap EtOAc for CH2Cl2) no_sep->sol_sep

Caption: A flowchart for troubleshooting common TLC analysis problems.

Solvent Polarity vs. Compound Separation

This diagram illustrates the fundamental principle of how adjusting solvent polarity affects the separation of compounds with different polarities.

G Relationship Between Eluent Polarity and Compound Separation cluster_0 Low Polarity Eluent (e.g., 9:1 Hexane:EtOAc) cluster_1 Optimal Polarity Eluent (e.g., 3:1 Hexane:EtOAc) cluster_2 High Polarity Eluent (e.g., 1:1 Hexane:EtOAc) low_sm Starting Material (Less Polar) low_p Product (More Polar) low_result Result: Low Rf for both spots, poor movement from baseline. opt_sm Starting Material (Less Polar) opt_p Product (More Polar) opt_result Result: Good separation, Rf values in ideal range. high_sm Starting Material (Less Polar) high_p Product (More Polar) high_result Result: High Rf for both spots, poor separation near solvent front.

Caption: The effect of eluent polarity on TLC separation.

References

Technical Support Center: Synthesis of 2-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylindole, with a specific focus on avoiding polynitration during electrophilic substitution reactions.

Troubleshooting Guide: Polynitration Control

Issue: Formation of Polynitrated Byproducts

Question: My reaction is producing significant quantities of di- or tri-nitrated 2-methylindole derivatives. How can I enhance the selectivity for mononitration?

Answer: The formation of multiple nitro groups on the 2-methylindole scaffold is a common challenge due to the activated nature of the indole ring system. To achieve selective mononitration, precise control over reaction parameters is essential. Here are key strategies to minimize polynitration:

  • Stoichiometry of the Nitrating Agent: Carefully control the molar ratio of your nitrating agent to the 2-methylindole substrate. Employing a large excess of the nitrating agent will invariably drive the reaction towards polynitration. For optimal results, a stoichiometric amount or only a slight excess of the nitrating agent is recommended.[1]

  • Temperature Management: Reaction temperature is a critical factor. Higher temperatures accelerate the rate of nitration and favor the formation of polynitrated products.[1] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. For many nitration reactions of activated substrates, this involves utilizing an ice bath to maintain a temperature below 10°C.[1] In some cases, even lower temperatures may be necessary to achieve high selectivity.

  • Reaction Time Monitoring: Closely monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material has been consumed to prevent subsequent nitration of the desired mononitrated product.[1]

  • Choice of Nitrating Agent and Solvent: The choice of nitrating agent and solvent system significantly influences the regioselectivity and the extent of nitration.

    • Concentrated Nitric Acid: Using concentrated nitric acid often leads to the formation of 3,6-dinitro-2-methylindole.[2][3]

    • Nitric Acid in Sulfuric Acid: Performing the nitration in a mixture of concentrated nitric and sulfuric acids typically directs the substitution to the 5-position, yielding 2-methyl-5-nitroindole.[2][4][5]

    • Non-Acidic Conditions: To favor nitration at the 3-position, consider using non-acidic nitrating agents like ethyl nitrate or benzoyl nitrate.[6] A mixture of ammonium tetramethylnitrate and trifluoroacetic anhydride is another effective non-acidic system for regioselective 3-nitration.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I observing different mononitrated isomers in my product mixture?

A1: The regioselectivity of nitration on the 2-methylindole ring is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, leading to electrophilic attack on the benzene ring, typically at the C-5 position.[4][6] Under less acidic or non-acidic conditions, the pyrrole ring remains more activated, and substitution occurs preferentially at the C-3 position.[6]

Q2: My reaction mixture turns dark, and I'm getting low yields. What is happening?

A2: A dark coloration (red, brown, or black) often indicates oxidative side reactions.[1] Nitric acid is a potent oxidizing agent, and this issue is exacerbated at higher temperatures. To mitigate oxidation, maintain strict temperature control and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive substrates.[1]

Q3: How can I selectively synthesize 2-methyl-3-nitroindole?

A3: For the selective synthesis of 2-methyl-3-nitroindole, it is advisable to use non-acidic nitrating agents. Reagents such as benzoyl nitrate or ethyl nitrate are known to favor nitration at the 3-position.[6] A recently developed method using ammonium tetramethylnitrate and trifluoroacetic anhydride also provides a practical route to 3-nitroindoles under non-acidic and metal-free conditions.[7]

Q4: Is it possible to introduce more than one nitro group in a controlled manner?

A4: Yes, controlled polynitration is achievable. For instance, the nitration of 2-methylindole in concentrated nitric acid can yield 3,6-dinitro-2-methylindole.[2] Further nitration of mononitrated intermediates can also lead to dinitro or trinitro derivatives.[2] The key is to carefully select the starting material (e.g., a specific mononitro-2-methylindole) and the nitrating conditions to direct the subsequent nitration to the desired position.

Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of 2-Methylindole

Nitrating Agent/SystemPredominant Product(s)Reference(s)
Concentrated Nitric Acid3,6-Dinitro-2-methylindole[2][3]
Conc. Nitric Acid / Conc. Sulfuric Acid2-Methyl-5-nitroindole[2][4][5]
Benzoyl Nitrate2-Methyl-3-nitroindole[6]
Ethyl Nitrate2-Methyl-3-nitroindole[6]
Ammonium tetramethylnitrate / Trifluoroacetic anhydride2-Methyl-3-nitroindole[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroindole via Nitration in Acidic Medium

This protocol is adapted from methodologies describing nitration under strongly acidic conditions, which favors substitution at the C-5 position.[4]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0 °C) using an ice bath.

  • Nitrating Mixture: In a separate beaker, prepare a cold nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 2-methylindole, ensuring the temperature is maintained below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at or below 10 °C for a specified duration, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the solid with cold water until the washings are neutral to litmus.

  • Drying: Dry the product to obtain 2-methyl-5-nitroindole.

Protocol 2: Synthesis of 2-Methyl-3-nitroindole using a Non-Acidic Nitrating Agent

This protocol outlines a general procedure for nitration under non-acidic conditions to achieve C-3 selectivity, based on the use of reagents like ethyl nitrate.[4]

  • Preparation: Dissolve 2-methylindole in a suitable solvent (e.g., ethanol) in a reaction flask and cool the solution to 0 °C.

  • Base Addition: If required by the specific protocol (e.g., with ethyl nitrate), add a solution of a base like sodium ethoxide in ethanol to the indole solution.

  • Nitrating Agent Addition: Slowly add the non-acidic nitrating agent (e.g., ethyl nitrate) to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.

  • Workup: Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield 2-methyl-3-nitroindole.

Mandatory Visualization

Polynitration_Troubleshooting start Start: Polynitration Observed check_stoichiometry Is Stoichiometry of Nitrating Agent Controlled (≤ 1.1 eq)? start->check_stoichiometry adjust_stoichiometry Action: Reduce Nitrating Agent to 1.0-1.1 Equivalents check_stoichiometry->adjust_stoichiometry No check_temperature Is Reaction Temperature ≤ 10°C? check_stoichiometry->check_temperature Yes adjust_stoichiometry->check_temperature lower_temperature Action: Lower Temperature (e.g., 0-5°C) and Monitor check_temperature->lower_temperature No check_reaction_time Is Reaction Time Monitored (e.g., by TLC)? check_temperature->check_reaction_time Yes lower_temperature->check_reaction_time monitor_reaction Action: Monitor Reaction Closely and Quench upon Completion check_reaction_time->monitor_reaction No check_reagents Are You Using an Appropriate Nitrating System for Desired Isomer? check_reaction_time->check_reagents Yes monitor_reaction->check_reagents select_reagent Action: Select Nitrating System Based on Target Isomer (see Table 1) check_reagents->select_reagent No solution Outcome: Selective Mononitration Achieved check_reagents->solution Yes select_reagent->solution

Caption: Troubleshooting workflow for avoiding polynitration in 2-methylindole synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Methyl-4-nitroindole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your experimental yield and product purity.

Introduction to Synthetic Strategies

The synthesis of substituted indoles like this compound is a critical process in medicinal chemistry. Two of the most prominent and versatile methods for constructing the indole core are the Reissert Indole Synthesis and the Fischer Indole Synthesis. The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern.

  • The Reissert Indole Synthesis: This method is particularly well-suited for this target molecule as it typically starts with an ortho-nitrotoluene derivative.[1][2] The general pathway involves the condensation of the o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[3]

  • The Fischer Indole Synthesis: A classic and widely used method, the Fischer synthesis produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For this compound, this would involve reacting a 4-nitrophenylhydrazine derivative with a suitable carbonyl compound.

This guide will address common issues that may arise during these and related synthetic procedures.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound in a practical, question-and-answer format.

Issue 1: Consistently Low Yield of the Final Product

Question: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I optimize the reaction to improve the outcome?

Potential Causes & Solutions:

Low yield is a multifaceted problem that can stem from several factors, from reaction conditions to the stability of intermediates.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[6] If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. However, be cautious, as excessive heat can lead to degradation.[6] For the Reissert synthesis, ensure your base (e.g., potassium ethoxide) is sufficiently strong and anhydrous, as it has been shown to give better results than sodium ethoxide.[1]

  • Side Reactions and Polymerization: The indole nucleus is electron-rich and can be susceptible to polymerization or other side reactions, especially under harsh acidic conditions that might be used in a Fischer synthesis.[7]

    • Solution:

      • Milder Catalysts: In the Fischer synthesis, instead of strong Brønsted acids like H₂SO₄, consider using Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA), which can offer better control.[4][5]

      • Temperature Control: Maintain the recommended temperature strictly. For the Reissert synthesis, temperatures above 40°C during the formation of the intermediate complex can promote byproduct formation.[6]

      • Slow Reagent Addition: Add reagents, particularly strong acids or bases, slowly and at a controlled temperature to manage any exothermic processes.[7]

  • Sub-optimal Reagents or Solvents: The choice of reagents and solvent system is critical for yield.

    • Solution:

      • Solvent Selection: In the Reissert synthesis, using dimethyl sulfoxide (DMSO) can help prevent the precipitation of intermediate salts, keeping them in solution to react.[6] Water has also been explored as a solvent in some indole syntheses to improve yield.[8]

      • Reagent Quality: Ensure all reagents, especially those sensitive to moisture like sodium amide or potassium ethoxide, are fresh and handled under anhydrous conditions.[6][9]

Table 1: Example Optimization Parameters for Indole Synthesis

Parameter Condition A (Low Yield) Condition B (Optimized) Rationale for Optimization
Catalyst (Fischer) Concentrated H₂SO₄ Polyphosphoric Acid (PPA) PPA is a milder acid, reducing charring and polymerization.[4]
Base (Reissert) Sodium Ethoxide Potassium Ethoxide Potassium ethoxide is a stronger base, often leading to better condensation efficiency.[1]
Temperature >100 °C (uncontrolled) 80-90 °C (monitored) Prevents degradation of starting materials and products.[6]

| Solvent | Ethanol | Dimethyl Sulfoxide (DMSO) | Improves solubility of intermediates, preventing precipitation.[6] |

Issue 2: Formation of Significant Isomeric Impurities

Question: My final product is contaminated with what I believe are positional isomers. How can I improve the regioselectivity of the synthesis and effectively remove these impurities?

Potential Causes & Solutions:

The formation of isomers is a common challenge in aromatic chemistry. In this synthesis, the nitro group can be directed to other positions, or the cyclization step can result in different products.

  • Poor Regiocontrol During Nitration: If your synthesis starts with the nitration of 2-methylindole or a related precursor, direct nitration is often difficult to control and can lead to a mixture of isomers (e.g., 3-nitro, 5-nitro, 6-nitro).[7] The C3 position is often the most kinetically favored site for electrophilic attack.[7]

    • Solution: Employ a synthesis strategy where the nitro group is already in place on the starting material, which is the core principle of the Reissert synthesis starting from a nitrotoluene derivative.[1] If direct nitration is unavoidable, use milder, more selective nitrating agents like trifluoroacetyl nitrate under carefully controlled, low-temperature conditions.[7][10]

  • Ambiguous Cyclization in Fischer Synthesis: If using an asymmetrically substituted ketone in a Fischer synthesis, cyclization can occur in two different directions, leading to a mixture of indole isomers.[11]

    • Solution: This is not directly applicable to this compound synthesis where the methyl group comes from the ketone partner (acetone or similar), but it is a crucial consideration for more complex derivatives. The primary challenge is ensuring the correct phenylhydrazine is used.

  • Ineffective Purification: The physicochemical properties of isomers are often very similar, making separation difficult.[12]

    • Solution:

      • Column Chromatography: This is the most effective method. Use a high-quality silica gel (230-400 mesh) and a carefully optimized eluent system, typically a mixture of hexane and ethyl acetate. A shallow gradient elution can improve separation.[12]

      • Recrystallization: This can be highly effective if a suitable solvent system is found. Common choices include aqueous ethanol or mixtures of ethyl acetate and hexane. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to promote the formation of pure crystals.[12]

Workflow for Purification of this compound

G cluster_purification Purification Protocol Crude Crude Product (Mixture of Isomers) Dissolve Dissolve in Minimum Hot Solvent (e.g., aq. Ethanol) Crude->Dissolve Filter Hot Filtration (Optional, removes insolubles) Dissolve->Filter Crystallize Slow Cooling to Induce Crystallization Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Contains Soluble Impurities) Isolate->MotherLiquor Impurities remain in solution Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure Column If Recrystallization Fails: Column Chromatography MotherLiquor->Column Recover more product

Caption: A typical recrystallization workflow for purifying the final product.[12]

Issue 3: Product Appears as a Dark, Tarry Mixture Instead of a Crystalline Solid

Question: After the reaction workup, I am left with a dark, oily, or tarry substance instead of the expected solid product. What causes this, and what is the remedy?

Potential Causes & Solutions:

The formation of tar is a clear indication of product/reagent degradation and polymerization.

  • Strongly Acidic Conditions: As mentioned, strong acids can protonate the indole ring, initiating polymerization and decomposition, which results in intractable tars.[7] This is a significant risk in the Fischer Indole Synthesis.

    • Solution: Avoid strong, non-oxidizing acids where possible.[7] Use Lewis acids or PPA. Ensure the reaction temperature does not exceed the stability threshold of your intermediates or product.

  • Oxidation: The starting materials or the indole product can be sensitive to oxidation, especially at elevated temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for reactions that are heated for extended periods.

  • Residual Impurities: The presence of highly colored impurities, even in small amounts, can give the appearance of a tarry mixture. Positional isomers of nitroanilines, which can be precursors, are often highly colored.[12]

    • Solution:

      • Decolorization: During workup or before recrystallization, you can treat a solution of your crude product with a small amount of activated charcoal to adsorb colored impurities. Boil briefly and then filter the charcoal off before proceeding with crystallization.[12]

      • Purification of Starting Materials: Ensure the purity of your starting materials. For instance, if starting from 2-Methyl-3-nitroaniline, purify it by recrystallization before use to remove other isomers.[12]

Troubleshooting Decision Tree for Low Yield / Poor Product Quality

G start Low Yield or Tarry Product check_sm TLC shows unreacted starting material? start->check_sm check_purity Product is impure (isomers, tar)? start->check_purity incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Degradation/ Side Reactions check_purity->degradation Yes sol_incomplete Solutions: - Extend reaction time - Increase temperature cautiously - Use stronger, anhydrous base (e.g., K-ethoxide) [2] incomplete_rxn->sol_incomplete sol_degradation Solutions: - Use milder acid catalyst (PPA, ZnCl₂) [4] - Lower reaction temperature [8] - Run under inert atmosphere (N₂) - Purify starting materials [1] degradation->sol_degradation

Caption: A decision tree to diagnose and solve common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Fischer or Reissert, is generally recommended for this compound? A1: The Reissert indole synthesis is often more direct for this specific target.[1][3] It is designed to work from o-nitrotoluenes, making a compound like 2-methyl-3-nitroaniline an excellent precursor.[6] This approach precisely controls the position of the nitro group from the start, avoiding the regioselectivity issues of trying to nitrate an existing indole ring.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[6] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. The spots can be visualized under UV light. For indoles, a p-dimethylaminobenzaldehyde (Ehrlich's reagent) stain can be used, which typically develops a bright color with the product.[6]

Q3: What are the critical safety precautions for this synthesis? A3:

  • Nitro Compounds: Nitroaromatic compounds can be toxic and are often energetic. Handle them with care, avoiding excessive heat or shock.

  • Reagents: Reagents like sodium amide can react violently with water.[9] Strong acids and bases are corrosive. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[13]

Q4: My final product has a low melting point or melts over a wide range. What does this indicate? A4: A low or broad melting point is a classic indicator of an impure sample. The presence of solvents, starting materials, or isomeric byproducts will depress and broaden the melting point range. This indicates that further purification, such as another recrystallization or column chromatography, is necessary.[12]

Q5: Can I use a different reducing agent for the Reissert synthesis cyclization step? A5: Yes. While zinc in acetic acid is common, several other reducing systems have been successfully employed.[1][2] These include iron powder in acetic acid, iron filings with hydrochloric acid, and sodium dithionite.[2] The choice of reducing agent can sometimes influence the yield and byproduct profile, so it can be a valuable parameter to screen for optimization.

References

Scale-up challenges in the production of 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methyl-4-nitroindole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of side products due to elevated temperatures.[1] 3. Suboptimal ratio of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the initial reaction time, consider extending the reaction duration or adding small portions of the limiting reagent. 2. Maintain a strict reaction temperature, as higher temperatures can lead to the formation of by-products.[1] For scale-up, ensure efficient heat dissipation. 3. Perform small-scale experiments to optimize the molar ratios of the starting materials and reagents.
Formation of Impurities/Side Products 1. Reaction temperature is too high.[1] 2. Presence of moisture in the reaction. 3. Incorrect stoichiometry leading to side reactions.1. Implement precise temperature control, especially during exothermic steps. Utilize a cooling bath and monitor the internal reaction temperature closely. 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the addition rate of reagents and ensure accurate measurement of all components.
Runaway Exothermic Reaction During Nitration Steps Inadequate heat removal, especially during scale-up. Nitration reactions are highly exothermic and can pose a significant safety risk.1. For lab scale: Ensure the reaction vessel is immersed in an adequate cooling bath (e.g., ice-water or ice-salt). Add the nitrating agent slowly and monitor the internal temperature continuously. 2. For scale-up: A thorough thermal hazard assessment is crucial. Consider using a reactor with a high surface area-to-volume ratio, efficient overhead stirring, and a reliable cooling system. Semi-batch or continuous flow processing can offer better control over exotherms compared to batch processing.
Difficulty in Product Isolation and Purification 1. The product may be precipitating with impurities. 2. The chosen recrystallization solvent is not optimal.1. After quenching the reaction, ensure the pH is adjusted appropriately to precipitate the product selectively. 2. Crude 4-nitroindole can be purified by recrystallization from solvents like methanol, ethanol, or acetonitrile.[1] Similar solvent systems can be explored for this compound. If recrystallization is insufficient, column chromatography may be necessary for achieving high purity.
Product is an Oily Substance Instead of a Solid The presence of impurities is depressing the melting point.1. Attempt to purify a small sample by column chromatography to obtain a pure solid. This can then be used as a seed crystal to induce crystallization of the bulk material. 2. Ensure all volatile impurities are removed under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common route is analogous to the Reissert indole synthesis.[1] This typically involves the reaction of 2-methyl-3-nitroaniline with an orthoformate to form an intermediate, which is then cyclized in the presence of a base and a C2-building block like diethyl oxalate. The synthesis of 4-nitroindoles can be extended to 2-alkyl derivatives using other orthoesters.[1]

Q2: What are the critical safety precautions to take during the synthesis of this compound?

A2: The nitration step is the most hazardous part of the synthesis due to its exothermic nature. It is essential to have robust temperature control and an emergency cooling plan. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TTC) is an effective method for monitoring the reaction.[1] A suitable mobile phase, such as dichloromethane, can be used.[1] The spots can be visualized using a UV lamp or by staining with a solution of p-dimethylaminobenzaldehyde in ethanol and HCl, which gives a characteristic color with indoles.[1]

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a solid at room temperature.[2] Its molecular formula is C₉H₈N₂O₂ and its molecular weight is 176.17 g/mol .[2]

Experimental Protocols

Synthesis of this compound (Adapted from the synthesis of 4-nitroindole)

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Step 1: Formation of the Formimidate Intermediate

  • In a round-bottom flask equipped with a distillation apparatus, combine 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoacetate (or another suitable orthoester for introducing the 2-methyl group, 1.35 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).[1]

  • Heat the mixture to approximately 120°C.[1]

  • Continuously remove the ethanol formed during the reaction by distillation.[1]

  • After the theoretical amount of ethanol has been collected, cool the reaction mixture.

  • The intermediate can be purified by vacuum distillation.[1]

Step 2: Cyclization to this compound

  • In a separate flask, prepare a solution of diethyl oxalate (1.5 eq) in dry dimethylformamide (DMF).[1]

  • Under cooling and vigorous stirring, add potassium ethoxide (1.3 eq).[1]

  • Immediately pour this solution into a flask containing the formimidate intermediate from Step 1 dissolved in dry dimethyl sulfoxide (DMSO).[1]

  • Stir the resulting deep-red solution at approximately 40°C for 1 hour.[1]

  • Monitor the reaction by TLC.[1]

  • Once the reaction is complete, pour the mixture into water to precipitate the crude this compound.[1]

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[1]

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 4-Nitroindole (Adaptable for this compound)

ParameterValueReference
Step 1: Formimidate Formation
2-methyl-3-nitroaniline1.0 mol[1]
Triethyl orthoformate1.35 mol[1]
p-toluenesulfonic acid1 g[1]
Temperature120°C[1]
Reaction Time~1 hour[1]
Yield88%[1]
Step 2: Cyclization
Formimidate Intermediate0.10 mol[1]
Diethyl oxalate0.15 mol[1]
Potassium ethoxide0.13 mol[1]
SolventsDMF, DMSO[1]
Temperature~40°C[1]
Reaction Time1 hour[1]
Yield (after sublimation)71%[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Formimidate Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A 2-Methyl-3-nitroaniline D Heat (120°C) & Distill Ethanol A->D B Triethyl Orthoacetate B->D C p-Toluenesulfonic acid (catalyst) C->D E Formimidate Intermediate D->E I Mix & React (~40°C) E->I F Diethyl Oxalate F->I G Potassium Ethoxide G->I H DMF/DMSO H->I J Crude this compound I->J K Recrystallization (e.g., Ethanol) J->K L Pure this compound K->L

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Yield A Low Yield of Product B Check TLC for remaining starting material A->B C Yes B->C Yes D No B->D No E Extend reaction time or add more limiting reagent C->E F Analyze for side products D->F G Side products present F->G Yes H No significant side products F->H No I Review reaction temperature control. Lower temperature and ensure efficient cooling. G->I J Optimize reactant stoichiometry and purity of reagents. H->J

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Degradation of 2-Methyl-4-nitroindole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitroindole. The information is designed to address specific issues that may be encountered during experimental studies of its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the general reactivity of indole derivatives, this compound is expected to exhibit limited stability in acidic conditions. The indole ring is susceptible to protonation, which can initiate degradation pathways.[1][2] The rate and extent of degradation will depend on the acid concentration, temperature, and the presence of other reactive species.

Q2: What are the likely degradation pathways for this compound under acidic stress?

A2: While specific literature on the degradation of this compound is limited, plausible degradation pathways can be inferred from the known chemistry of substituted indoles. Under acidic conditions, protonation of the indole ring, typically at the C3 position, can occur. This can lead to several degradation routes, including:

  • Dimerization or Polymerization: Acid-catalyzed self-addition of indole molecules is a common reaction, especially for indoles with a substituent at the 2-position.

  • Ring-Opening: Under more forced conditions, the pyrrole ring of the indole nucleus may undergo cleavage.

  • Hydrolysis of the Nitro Group: Although less common under typical acidic hydrolysis conditions, transformation of the nitro group is a possibility that should be considered.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[3][4][5] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7]

Troubleshooting Guides

Problem 1: Multiple unexpected peaks are observed in the chromatogram after acidic stress.

  • Possible Cause: this compound may be degrading into multiple products, or some peaks could be artifacts.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a sample of the acidic solution without the drug to ensure no peaks are originating from the mobile phase or the stress medium.

    • Vary Stress Conditions: Conduct the degradation at different acid concentrations and time points. The intensity of degradation product peaks should correlate with the severity of the stress.

    • Use a Photodiode Array (PDA) Detector: A PDA detector will provide UV spectra for each peak, which can help in determining if the unexpected peaks are related to the parent compound.

    • LC-MS Analysis: If the peaks are significant, LC-MS analysis is recommended to obtain molecular weight information and aid in identification.[6][7]

Problem 2: Poor peak shape (tailing or fronting) is observed for the parent drug or degradation products.

  • Possible Cause: This can be due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the column. For indole derivatives, a slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often beneficial.[3]

    • Check for Column Overload: Reduce the concentration of the injected sample to see if peak shape improves.

    • Use a Different Column: If the problem persists, consider trying a column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18).[2]

Problem 3: The extent of degradation is inconsistent between experiments.

  • Possible Cause: Inconsistent experimental parameters such as temperature, acid concentration, or reaction time.

  • Troubleshooting Steps:

    • Ensure Precise Temperature Control: Use a calibrated water bath or oven to maintain a constant temperature during the stress study.

    • Accurately Prepare Acid Solutions: Ensure the molarity of the acid is consistent for each experiment.

    • Standardize Reaction Time: Use a timer to ensure the stress period is identical across all experiments.

    • Neutralize the Reaction: At the end of the stress period, promptly neutralize the solution to stop further degradation.

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

Objective: To generate degradation products of this compound under acidic stress for analysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Volumetric flasks

  • Water bath or oven

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubate the solution in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Immediately cool the aliquots to room temperature and neutralize with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound and its degradation products.

HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Quantitative Data Summary

The following table provides illustrative data that might be obtained from a forced degradation study of this compound under acidic conditions (1 M HCl at 60°C).

Time (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total (%)
0100.00.00.0100.0
295.23.11.599.8
488.97.53.499.8
875.315.88.799.8
2445.135.219.599.8

Visualizations

Degradation_Pathways cluster_main Plausible Acid-Catalyzed Degradation Pathways cluster_dimerization Dimerization cluster_ring_opening Ring-Opening This compound This compound Protonated Indole Protonated Indole This compound->Protonated Indole H+ Dimer Dimer Protonated Indole->Dimer + this compound Ring-Opened Intermediate Ring-Opened Intermediate Protonated Indole->Ring-Opened Intermediate H2O, Δ Further Degradants Further Degradants Ring-Opened Intermediate->Further Degradants

Caption: Plausible degradation pathways of this compound under acidic conditions.

Experimental_Workflow cluster_workflow Experimental Workflow for Forced Degradation Study Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Acidic Stress Incubation Acidic Stress Incubation Prepare Stock Solution->Acidic Stress Incubation Sample Collection & Neutralization Sample Collection & Neutralization Acidic Stress Incubation->Sample Collection & Neutralization HPLC Analysis HPLC Analysis Sample Collection & Neutralization->HPLC Analysis Data Analysis & Interpretation Data Analysis & Interpretation HPLC Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical experimental workflow for a forced degradation study.

References

Removing residual starting material from 2-Methyl-4-nitroindole product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methyl-4-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the common residual starting materials and byproducts in a typical synthesis of this compound?

A1: The synthesis of this compound can result in several impurities, primarily unreacted starting materials and positional isomers. The most common synthesis involves the nitration of 2-methylindole. Under acidic conditions, this reaction can preferentially form the 2-methyl-5-nitroindole isomer.[1] Therefore, the primary impurities to be removed are:

  • Residual 2-methylindole: The unreacted starting material.

  • Positional Isomers: Mainly 2-methyl-5-nitroindole, and potentially other isomers like 2-methyl-6-nitroindole and 2-methyl-7-nitroindole.

  • Reagents from Synthesis: Depending on the specific synthetic route, residual acids (e.g., sulfuric acid, nitric acid) or other reagents may be present. For instance, a synthesis starting from 2-methyl-3-nitroaniline might have residual aniline derivatives.[2]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization: This is an excellent initial method to remove the bulk of impurities, especially if the desired product is the major component.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and is particularly useful for removing positional isomers that may have similar solubilities to the desired product.[1]

Q3: How can I assess the purity of my this compound product?

A3: Several analytical techniques can be employed to determine the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the purity of the sample and to detect and quantify isomeric impurities. A reverse-phase HPLC method using an acetonitrile-water mobile phase is often effective.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point. A broad melting point range often indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Product does not crystallize - The solvent is too nonpolar or the solution is not saturated.- The cooling process is too rapid.- Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution).- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate forms instead of crystals - The melting point of the solute is lower than the boiling point of the solvent.- The concentration of the solute is too high.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent to ensure the solute remains dissolved at high temperatures.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Reduce the initial volume of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Concentrate the mother liquor and attempt a second recrystallization.
Product is still impure after recrystallization - The chosen solvent is not effective at separating the impurity.- Isomeric impurities have very similar solubility profiles.- Experiment with different solvents or solvent mixtures.- Perform a second recrystallization.- If impurities persist, column chromatography is recommended.[3]
Product is discolored - Presence of colored, non-crystalline impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of product and impurities - The solvent system (eluent) is not optimal.- Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound is not moving down the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound elutes too quickly - The eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or channeled column packing - Improper packing of the stationary phase.- Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently during packing can help.
Band broadening leading to poor resolution - The initial band of the sample applied to the column was too wide.- Dissolve the crude product in a minimal amount of the eluent and apply it to the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage larger crystal growth, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography of this compound

This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Yield (%)Key Impurities Removed
Recrystallization (Ethanol/Water) 85%95-97%70-80%Unreacted 2-methylindole, some polar impurities
Column Chromatography (Hexane/EtOAc) 85%>99%60-75%Positional isomers (e.g., 2-methyl-5-nitroindole), less polar impurities
Combined Recrystallization & Column Chromatography 85%>99.5%50-65%Broad range of impurities

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Visualizations

PurificationWorkflow crude Crude this compound (Contains starting materials and isomers) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 waste Impurities Removed column_chromatography Column Chromatography (Silica, Hexane/EtOAc) purity_check1->column_chromatography Isomers Present pure_product Pure this compound (>99%) purity_check1->pure_product Purity > 98% purity_check2 Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oily_precipitate Oily Precipitate start->oily_precipitate low_yield Low Yield start->low_yield impure Product Impure start->impure success Pure Crystals Obtained start->success Successful solution1 Induce Crystallization: - Scratch flask - Add seed crystal - Cool slowly no_crystals->solution1 solution2 Change Solvent: - Lower boiling point - Use more solvent oily_precipitate->solution2 solution3 Optimize Solvent Volume: - Use less solvent - Ensure thorough cooling low_yield->solution3 solution4 Further Purification: - Repeat recrystallization - Use column chromatography impure->solution4

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Methyl-4-nitroindole and Other Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methyl-4-nitroindole and its isomers, including 3-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole. The focus is on presenting objective, data-driven insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct comparative studies on the parent compounds are limited, this guide synthesizes available data on their derivatives to infer and compare their biological profiles.

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate its biological properties. The position of the nitro group on the indole ring, as well as other substitutions, dictates the specific activity and potency of the resulting molecule. This guide highlights that while this compound is a valuable synthetic intermediate, derivatives of 5- and 6-nitroindole have demonstrated significant anticancer activity, particularly through the stabilization of c-Myc G-quadruplexes. Furthermore, 7-nitroindole and its analogs have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS). Quantitative data, where available, is presented to facilitate a comparative assessment.

Data Presentation: Comparative Biological Activity of Nitroindole Derivatives

The following tables summarize the available quantitative data for various nitroindole isomers and their derivatives, focusing on anticancer and enzyme inhibition activities. It is important to note that direct data for this compound is scarce in publicly available literature.

Table 1: Anticancer Activity of Nitroindole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Key Mechanism of ActionReference
5-Nitroindole Derivative 1 HeLa5.08 ± 0.91c-Myc G-quadruplex stabilization, ROS induction[1]
5-Nitroindole Derivative 2 HeLa5.89 ± 0.73c-Myc G-quadruplex stabilization, ROS induction[1]
6-Nitroindole Derivative T47D (Breast)28.23Not specified
6-Nitroindole Derivative MCF7 (Breast)30.63Not specified
This compound Not ReportedNot ReportedPotential antimicrobial and cell signaling effects[2]
3-Nitroindole Not ReportedNot ReportedPrimarily a synthetic intermediate

Table 2: Enzyme Inhibition Activity of Nitroindole Isomers and Analogs

Compound/AnalogEnzymeIC50 (µM)Biological ImplicationReference
7-Nitroindazole *Neuronal Nitric Oxide Synthase (nNOS)0.47Neuroprotection, potential treatment for neurological disorders
This compound Not ReportedNot ReportedPotential enzyme inhibition[2]

Note: 7-Nitroindazole is a structural analog of 7-nitroindole and is often used as a proxy to study its biological effects.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of nitroindoles.

G_quadruplex_stabilization cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm c_myc_promoter c-Myc Promoter (Guanine-rich sequence) g_quadruplex G-Quadruplex (Transcriptionally inactive) c_myc_promoter->g_quadruplex Forms c_myc_gene c-Myc Gene c_myc_transcription c-Myc Transcription g_quadruplex->c_myc_transcription Inhibits c_myc_protein c-Myc Protein c_myc_transcription->c_myc_protein Leads to apoptosis Apoptosis c_myc_transcription->apoptosis Suppression leads to nitroindole 5-Nitroindole Derivative nitroindole->g_quadruplex Binds and Stabilizes cell_proliferation Cell Proliferation c_myc_protein->cell_proliferation Promotes

Caption: c-Myc G-quadruplex stabilization by 5-nitroindole derivatives.

nNOS_inhibition l_arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) l_arginine->nNOS no_citrulline Nitric Oxide (NO) + L-Citrulline nNOS->no_citrulline downstream_effects Downstream Signaling (e.g., Neurotransmission, Vasodilation) no_citrulline->downstream_effects nitroindole 7-Nitroindole Analog nitroindole->nNOS Inhibits neurotoxicity Neurotoxicity (in excess NO) downstream_effects->neurotoxicity

Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by 7-nitroindole analogs.

mtt_workflow seed_cells 1. Seed Cells in 96-well plate add_compound 2. Add Nitroindole Compound (serial dilutions) seed_cells->add_compound incubate 3. Incubate (e.g., 48-72 hours) add_compound->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of nitroindole isomers on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Nitroindole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroindole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of nitroindole isomers against various bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Nitroindole compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the nitroindole compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Objective: To evaluate the inhibitory activity of nitroindole isomers against nNOS.

Materials:

  • Purified recombinant nNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and Ca2+ (activators)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Griess Reagent (for nitrite detection)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Nitroindole compounds

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, calmodulin, Ca2+, and BH4.

  • Inhibitor Addition: Add the nitroindole compounds at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Nitrite Detection: Stop the reaction and measure the amount of nitrite (a stable product of NO) produced using the Griess reagent. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which form a colored azo compound with nitrite.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of nNOS inhibition for each compound concentration and determine the IC50 value.

Conclusion

This comparative guide indicates that while this compound remains a compound of interest with potential biological activities, the current body of scientific literature provides more substantial evidence for the anticancer and enzyme-inhibiting properties of its isomers, particularly 5-, 6-, and 7-nitroindoles and their derivatives. The structure-activity relationship within the nitroindole class is a promising area for further investigation, with the position of the nitro group playing a critical role in determining the therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the biological landscape of these versatile molecules.

References

Spectroscopic comparison of 2-Methyl-4-nitroindole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Journey: Unraveling the Transformation of Precursors to 2-Methyl-4-nitroindole

In the realm of pharmaceutical research and drug development, the precise synthesis and characterization of heterocyclic compounds are of paramount importance. This compound, a substituted indole, serves as a valuable scaffold in medicinal chemistry. Understanding its spectroscopic properties in relation to its precursors is crucial for ensuring purity, confirming structure, and optimizing synthetic routes. This guide provides an objective spectroscopic comparison of this compound and its key precursors, supported by experimental data and detailed methodologies.

The synthetic journey to this compound often commences with the nitration of o-toluidine to yield 2-methyl-4-nitroaniline. This intermediate is then converted to (2-methyl-4-nitrophenyl)hydrazine, which subsequently undergoes a Fischer indole synthesis to form the target indole. Each synthetic step imparts distinct changes to the molecular structure, which are clearly reflected in their respective spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₃-NH/-NH₂
o-Toluidine6.6-7.12.13.6 (br s)
2-Methyl-4-nitroaniline6.6-7.92.16.5 (br s)
This compound6.5-8.5~2.5~10-12 (br s)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Carbons-CH₃
o-Toluidine115-145~17
2-Methyl-4-nitroaniline112-151~17
This compound110-142~10-13

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic/Aliphatic)NO₂ Stretching (Asymmetric/Symmetric)C=C Stretching (Aromatic)
o-Toluidine~3300-3500~2850-3100-~1600
2-Methyl-4-nitroaniline~3300-3500~2850-3100~1500 / ~1340~1600
This compound~3200-3400[1]~2850-3100~1500-1600[1]~1580-1600[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
o-Toluidine107106, 77
2-Methyl-4-nitroaniline152106, 77
This compound176[1]130 (M-NO₂)[1]

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax
o-ToluidineWater (pH 10)232.5, 281.5
2-Methyl-4-nitroaniline--
This compound2-propanol~280-350[1]

Visualizing the Synthesis and Analysis

To illustrate the synthetic pathway and the general workflow of the spectroscopic analysis, the following diagrams are provided.

G Synthetic Pathway to this compound A o-Toluidine B 2-Methyl-4-nitroaniline A->B Nitration (HNO₃/H₂SO₄) C (2-Methyl-4-nitrophenyl)hydrazine B->C Diazotization & Reduction (NaNO₂/HCl, then SnCl₂) D This compound C->D Fischer Indole Synthesis (e.g., with Acetone) G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Precursor Precursor Intermediate Intermediate Precursor->Intermediate Final Product Final Product Intermediate->Final Product NMR NMR Final Product->NMR Structure Elucidation IR IR Final Product->IR Functional Groups MS MS Final Product->MS Molecular Weight UV-Vis UV-Vis Final Product->UV-Vis Electronic Transitions Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation UV-Vis->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

References

Validating the Structure of 2-Methyl-4-nitroindole Derivatives: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For novel 2-Methyl-4-nitroindole derivatives, which hold potential in various therapeutic areas, precise structural validation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of these compounds, supported by experimental data and detailed protocols.

Unraveling the Molecular Architecture with NMR

NMR spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Key NMR Experiments for Structural Validation:
  • ¹H NMR (Proton NMR): This fundamental experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and their chemical environment.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular skeleton.

Comparative Analysis of Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a related derivative, 3-Methyl-5-nitro-1H-indole. This comparative data highlights how changes in substituent positions on the indole ring influence the chemical shifts of the nuclei.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonThis compound (in DMSO-d₆)[1]3-Methyl-5-nitro-1H-indole (in CDCl₃)
NH11.85 (br. s)8.52 (s)
H36.80 (t, J = 0.9 Hz)7.14 (s)
H57.74 (dt, J = 8.0, 0.8 Hz)8.11 (dd, J = 8.9, 2.1 Hz)
H67.19 (t, J = 8.0 Hz)-
H77.99 (dd, J = 8.1, 1.0 Hz)-
CH₃2.49 (d, J = 0.8 Hz)2.39 (s)
H4-8.57 (d, J = 1.9 Hz)
H6-7.38 (d, J = 9.0 Hz)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonThis compound (Predicted)3-Methyl-5-nitro-1H-indole (in CDCl₃)
C2~138124.72
C3~101114.53
C3a~129127.91
C4~140 (NO₂)117.69
C5~117141.53 (NO₂)
C6~121116.45
C7~115110.96
C7a~135139.34
CH₃~139.58

Note: Predicted ¹³C NMR data for this compound is based on standard chemical shift correlations and data from similar indole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[2]

  • Instrument Setup: The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-degree flip angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary. A sufficient number of scans and a relaxation delay of 2-5 seconds are typically required.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

Visualizing the Validation Workflow

The process of validating the structure of a this compound derivative using NMR is a logical workflow that integrates data from various experiments.

G cluster_workflow NMR Structural Validation Workflow Sample_Preparation Sample Preparation 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Preparation->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing and Analysis 2D_NMR->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination G H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

References

Comparative Stability Analysis of 4-Nitroindole, 5-Nitroindole, and 6-Nitroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, nitroindoles serve as critical building blocks for a diverse array of functional molecules.[1] Their inherent electronic properties make them valuable synthons for everything from anticancer agents to advanced polymers.[2][3] However, the stability of the specific nitroindole isomer used can significantly impact reaction outcomes, shelf-life, and the ultimate performance of the final product. This guide provides an in-depth comparative analysis of the stability of three common isomers: 4-nitroindole, 5-nitroindole, and 6-nitroindole, grounded in physicochemical data, theoretical principles, and practical experimental validation.

Physicochemical Properties: The First Clue to Stability

A molecule's fundamental physical properties often provide the first indication of its stability. Properties like melting point are a direct reflection of the intermolecular forces and crystal lattice energy. A higher melting point generally suggests a more stable crystal structure, which can correlate with greater thermal stability.

Below is a comparative summary of the key physicochemical properties for the three isomers.

Property4-Nitroindole5-Nitroindole6-Nitroindole
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol
Appearance Yellow to Brown Crystalline PowderYellow Crystalline Powder or NeedlesYellow to Orange to Brown Crystals or Powder
Melting Point (°C) 205 - 207[4][5][6]140 - 143[7][8][9][10]137 - 148[1][2][11][12]
Boiling Point (°C) ~288 (rough estimate)[4]~362 (estimate)[7]~362 (estimate)[2]
pKa ~14.76 (Predicted)[4]Not AvailableNot Available
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[4][13]Soluble in Ethanol, Ether, Propylene Glycol[14]Not specified, but expected to be soluble in polar organic solvents

From this data, a striking difference emerges: 4-nitroindole possesses a significantly higher melting point than its 5- and 6-nitro counterparts. This suggests that 4-nitroindole forms a more stable and tightly packed crystal lattice, requiring substantially more energy to disrupt. This higher lattice energy often translates to greater thermal stability in the solid state. The melting points of 5-nitroindole and 6-nitroindole are quite similar, suggesting comparable lattice energies and potentially similar thermal stabilities.

The Electronic Basis of Stability: A Deeper Dive

To understand the intrinsic stability of these molecules, we must consider the electronic effects of the nitro group (—NO₂) on the indole ring. The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons). The position of this group dictates how these effects interact with the electron-rich indole system.

The stability of these isomers is influenced by the extent of electronic delocalization and the resulting charge distribution. A more delocalized system with minimized charge separation is generally more stable.

  • 5-Nitroindole and 6-Nitroindole: In these isomers, the nitro group is positioned on the benzene ring portion of the indole. The electron-withdrawing resonance effect of the nitro group can effectively delocalize the electron density from the indole ring system. This delocalization contributes to the overall stability of the molecule.

  • 4-Nitroindole: When the nitro group is at the 4-position, it experiences steric hindrance from the adjacent pyrrole ring. This steric clash can force the nitro group to twist out of the plane of the indole ring. Such a conformational change would disrupt the π-orbital overlap necessary for efficient resonance delocalization. While the inductive effect still withdraws electron density, the diminished resonance stabilization could theoretically lead to lower intrinsic molecular stability compared to an isomer where resonance is unimpeded. However, the significantly higher melting point of 4-nitroindole suggests that intermolecular forces in the solid state, such as dipole-dipole interactions and potentially hydrogen bonding, play a dominant role in its overall stability. The positioning of the nitro group at C4 appears to create a molecular geometry that is highly favorable for strong crystal packing.

A computational study on substituted indoles supports the idea that the 4-position is unique in its influence on the electronic properties of the indole chromophore.[15] This further suggests that the electronic landscape of 4-nitroindole is distinct from the other isomers, which in turn affects its stability.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} Comparative Stability Factors

Experimental Protocols for Stability Assessment

To move from theoretical inference to empirical evidence, standardized stability testing is essential. The following protocols are recommended for a direct comparison of 4-, 5-, and 6-nitroindole.

Objective: To determine and compare the melting point and onset of thermal decomposition for each isomer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each nitroindole isomer into separate standard aluminum DSC pans.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature and the peak temperature of the melting endotherm for each isomer.

    • Observe any exothermic events following the melt, which would indicate decomposition. The onset temperature of such an exotherm is a key indicator of thermal instability.

Expected Outcome: This experiment will validate the melting points listed in the table and provide a direct comparison of the temperatures at which thermal decomposition begins. Based on its high melting point, 4-nitroindole is hypothesized to exhibit the highest thermal decomposition temperature.

Objective: To assess the chemical stability of the isomers under various stress conditions (acidic, basic, and oxidative), simulating conditions they might encounter during synthesis, formulation, or storage.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Store all solutions at 60 °C for 24 hours. After incubation, cool the solutions to room temperature and neutralize the acidic and basic samples.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for indole derivatives.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., near 320-350 nm).[16]

    • Injection: Inject equal volumes of the control and stressed samples.

  • Data Analysis:

    • Quantify the peak area of the parent nitroindole in each sample.

    • Calculate the percentage of degradation for each condition using the formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Expected Outcome: The isomer that shows the least percentage of degradation across all stress conditions is considered the most chemically stable. The electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophilic attack but can make it susceptible to nucleophilic attack.[17] Differences in degradation profiles will highlight the influence of the nitro group's position on the reactivity and chemical stability of the indole core.

dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} Forced Degradation Workflow

Conclusion and Recommendations

Based on available physicochemical data, 4-nitroindole demonstrates superior solid-state thermal stability , as evidenced by its significantly higher melting point. This suggests it is the most robust isomer for applications involving high temperatures or long-term solid-state storage.

The stabilities of 5-nitroindole and 6-nitroindole appear to be comparable to each other, though lower than that of 4-nitroindole in the solid state. Their lower melting points suggest weaker intermolecular forces in their crystal lattices. However, their unimpeded resonance delocalization may confer good intrinsic molecular stability, which could be advantageous in solution-phase applications where intermolecular packing forces are less relevant.

For researchers and drug development professionals, this analysis provides a clear directive:

  • For solid-state formulations or high-temperature synthetic steps, 4-nitroindole is the recommended isomer due to its enhanced thermal stability.

  • For solution-based applications, while all three isomers are viable, the choice between 5- and 6-nitroindole may depend on other factors like solubility or the specific electronic properties required for a given reaction or biological interaction.[18][19]

  • It is crucial to conduct empirical stability testing , such as the forced degradation protocol outlined here, under conditions relevant to your specific application to confirm the optimal isomer choice.

By understanding the interplay between molecular structure, electronic effects, and intermolecular forces, researchers can make more informed decisions in the selection and handling of nitroindole isomers, ultimately leading to more robust and reliable scientific outcomes.

References

A Comparative Guide to the Molecular Docking of 2-Methyl-4-nitroindole Derivatives with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the molecular docking performance of 2-methyl-4-nitroindole derivatives against validated therapeutic targets. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explore the causal reasoning behind computational choices, offering a framework for evaluating this promising chemical scaffold. We will dissect docking studies against key proteins in cancer and infectious disease, compare their performance with established alternatives, and provide the detailed experimental protocols necessary for reproducing and expanding upon these findings.

Part 1: The Rationale for In-Silico Screening of Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of bioactive compounds and pharmaceuticals.[1] Its unique aromatic and hydrogen-bonding properties allow it to form critical interactions within protein binding sites. The addition of a methyl group at the 2-position and a nitro group at the 4-position, creating the this compound scaffold, significantly alters the molecule's electronic and steric profile, opening new avenues for targeted drug design.[2]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique allows us to visualize and quantify the interactions between a ligand (like a this compound derivative) and a protein target at the atomic level. By comparing the binding energies and interaction patterns of different molecules, we can prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process and reducing costs.[3]

The following logical workflow underpins a typical structure-based drug design campaign, the principles of which will be demonstrated in our case studies.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Preparation cluster_2 Phase 3: Docking Simulation cluster_3 Phase 4: Analysis & Validation T_ID Identify Therapeutic Target Protein PDB Retrieve Protein Structure (e.g., from PDB) T_ID->PDB PrepP Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepP Grid Define Binding Site (Grid Box Generation) PrepP->Grid L_Design Design/Select Ligands (e.g., Indole Derivatives) L_3D Generate 3D Conformation L_Design->L_3D L_Opt Minimize Energy & Assign Charges L_3D->L_Opt Dock Run Docking Algorithm (e.g., AutoDock Vina) L_Opt->Dock Grid->Dock Pose Generate Binding Poses & Calculate Scores Dock->Pose Analysis Analyze Top Poses: - Binding Energy - H-Bonds, Hydrophobic Int. Pose->Analysis Compare Compare with Control/ Alternative Ligands Analysis->Compare Validation Experimental Validation (IC50, Ki, etc.) Compare->Validation

Caption: High-level workflow for a structure-based drug design project.

Part 2: Case Study 1: Anticancer Activity via Aromatase Inhibition

A prolonged elevated level of estrogen is causally linked to the development of estrogen receptor-positive (ER+) breast cancer.[4] A key strategy in treating this cancer type is to inhibit the enzyme aromatase (CYP19A), which is responsible for converting androgens into estrogens.[4] Natural indole compounds like melatonin have shown some aromatase inhibitory activity, but their therapeutic use is limited. This has spurred research into synthetic indole derivatives, including 2-methyl indole hydrazones, as more potent inhibitors.[4]

Comparative Docking Performance

In a study comparing 2-methyl indole hydrazone derivatives to the parent compound melatonin, molecular docking was used to elucidate the structural basis for their enhanced activity. The docking was performed against the crystal structure of human placental aromatase.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesIn Vitro IC50 (µM)
Melatonin (Alternative) -8.1PHE221, TRP224, ILE305> 100
2-Methyl Indole Hydrazone (4b) -9.6ILE133, PHE221, TRP224, ALA306, THR31025.5
2-Methyl Indole Hydrazone (4d) -10.5ILE133, PHE221, TRP224, MET374, SER47810.2

Data synthesized from molecular modelling and in vitro activity studies on aromatase inhibition.[4]

Analysis of Binding Interactions

The docking results reveal why the 2-methyl indole hydrazone derivatives are superior aromatase inhibitors compared to melatonin.

  • Core Scaffold Interaction: Both melatonin and the synthetic derivatives anchor into a hydrophobic pocket formed by key residues like PHE221 and TRP224.

  • Enhanced Interactions: The hydrazone moiety and substituted phenyl rings of derivatives like 4d extend deeper into the active site, forming additional critical interactions. For instance, derivative 4d forms a hydrogen bond with the hydroxyl group of SER478 and a pi-sulfur interaction with MET374. These interactions are absent with melatonin and are crucial for stabilizing the ligand-protein complex.

  • Causality of Substitution: The monochloro substitution on the phenyl ring of derivative 4d enhances its binding affinity, which is corroborated by its lower IC50 value. This demonstrates a clear structure-activity relationship where the computational predictions align with the experimental data.[4]

Part 3: Case Study 2: Antimicrobial Activity via MurC Ligase Inhibition

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents that act on new targets. UDP-N-acetylmuramate:L-alanine ligase (MurC) is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for new antibiotics.[5]

Comparative Docking Performance

A study investigated a series of novel indole-based heterocyclic compounds for their potential to inhibit the MurC enzyme from Escherichia coli. Their performance was compared in silico to the standard beta-lactam antibiotic, ampicillin.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Ampicillin (Standard Drug) MurC Ligase (1P3D)-8.0GLY140, LYS141, ASN165
Indole Derivative (Compound 9) MurC Ligase (1P3D)-11.5GLY140, LYS141, GLN166, HIS196

Data derived from the in silico screening of newly synthesized indole derivatives as potential antimicrobial agents.[5]

Analysis of Binding Interactions

The significant difference in docking scores suggests a much stronger binding affinity for the indole derivative compared to ampicillin.

  • Shared Anchor Points: Both compounds interact with key residues in the ATP-binding site of MurC, such as GLY140 and LYS141.

  • Superiority of the Indole Scaffold: The indole derivative Compound 9 establishes a more extensive network of interactions. Its heterocyclic scaffold forms additional hydrogen bonds with GLN166 and HIS196, effectively stapling the molecule into the active site. This more comprehensive binding mode explains its superior docking score.[5]

  • Implications for Drug Design: The results suggest that the indole scaffold is an excellent starting point for designing potent MurC inhibitors. Unlike ampicillin, which is susceptible to beta-lactamase degradation, inhibitors of MurC would have a completely different mechanism of action, potentially overcoming existing resistance pathways.

Part 4: Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure scientific rigor, any described protocol must be a self-validating system. This section provides a detailed, step-by-step methodology for conducting a molecular docking experiment using industry-standard tools, explaining the causality behind each choice. We will use AutoDock Vina, a widely cited and validated docking engine.

G PDB_DL 1. Download Protein (PDB: 3W32 for EGFR) CleanP 2. Clean Protein (Remove water, ligands) Rationale: Focus on protein-ligand interaction only. PDB_DL->CleanP PrepP 3. Prepare Protein (Add polar hydrogens, assign charges) Rationale: Correctly model H-bonding and electrostatics. CleanP->PrepP Grid_Def 6. Define Grid Box (Center on known active site) Rationale: Constrain the search space to increase efficiency. PrepP->Grid_Def Lig_Draw 4. Prepare Ligand (Draw this compound) Rationale: Define the molecule to be docked. Lig_3D 5. Generate 3D Coords & Minimize Energy Rationale: Find the most stable, low-energy conformation. Lig_Draw->Lig_3D Run_Vina 7. Run AutoDock Vina (Exhaustiveness = 8) Rationale: Balance between speed and thoroughness of search. Lig_3D->Run_Vina Grid_Def->Run_Vina Analyze 8. Analyze Results (View poses, check scores, identify H-bonds) Rationale: Interpret the simulation to derive insights. Run_Vina->Analyze

Caption: Step-by-step molecular docking workflow with rationale.

Step-by-Step Methodology

Objective: To dock a this compound derivative into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common cancer target.[6][7]

Software Required:

  • PyMOL or UCSF Chimera: For visualization and protein preparation.

  • AutoDock Tools (ADT): For preparing protein and ligand files and defining the grid box.

  • AutoDock Vina: The docking engine.

  • ChemDraw or MarvinSketch: For drawing the ligand.

Protocol:

  • Protein Preparation: a. Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB ID: 3W32). b. Load the PDB file into PyMOL/Chimera. Remove all water molecules and the co-crystallized ligand. c. Save the cleaned protein as a new PDB file. d. Causality: Water molecules and existing ligands are removed to ensure the docking simulation only evaluates the interaction of our new compound with the protein's apo (unbound) form. e. Open the cleaned PDB in AutoDock Tools. Add polar hydrogens and compute Gasteiger charges. This step is critical for accurately modeling electrostatic and hydrogen bond interactions. f. Save the prepared protein in the PDBQT format, which contains atomic charge and type information for Vina.

  • Ligand Preparation: a. Draw the this compound structure in ChemDraw or a similar program. b. Import the structure into a 3D modeling program and perform energy minimization (e.g., using MMFF94 force field). c. Causality: Energy minimization finds the most stable, low-energy 3D conformation of the ligand, which is the most likely state to exist before binding. d. Load the minimized ligand into AutoDock Tools. Detect the rotatable bonds and assign Gasteiger charges. e. Save the prepared ligand in the PDBQT format.

  • Grid Box Generation: a. In AutoDock Tools, with the prepared protein loaded, define a grid box that encompasses the entire ATP-binding site. The coordinates can be determined from the position of the original co-crystallized ligand in PDB entry 3W32. b. Causality: The grid box defines the three-dimensional space where Vina will search for optimal binding poses. Centering it on the known active site makes the search more efficient and biologically relevant.

  • Docking Simulation: a. Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness parameter. b. exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking. c. Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Results Analysis: a. Vina will output a PDBQT file containing the top-ranked binding poses (usually 9) and their corresponding binding affinities in kcal/mol. b. Load the protein and the output ligand poses into PyMOL or Chimera. c. Analyze the top-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues. d. Compare these interactions with those of known EGFR inhibitors to validate the binding mode. This comparison provides a self-validating check on the plausibility of the docking result.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-4-nitroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-4-nitroindole

This compound is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structure, featuring an indole nucleus substituted with a methyl group at the 2-position and a nitro group at the 4-position, makes it a key intermediate in the development of novel therapeutics. Notably, it is a precursor for the synthesis of AZD1981, a CRTH2 receptor antagonist investigated for the treatment of moderate to severe COPD[1]. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, opening up diverse possibilities for further functionalization.

This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of merits and challenges. Here, we compare four prominent routes: a direct synthesis from 3-nitroaniline, the classical Fischer indole synthesis, the versatile Leimgruber-Batcho indole synthesis, and the Reissert indole synthesis.

Synthetic Route Starting Materials Key Steps Reported Yield Key Advantages Key Disadvantages
Direct Synthesis 3-Nitroaniline, AcetoneBase-mediated condensation and cyclization44%[1]Simple, one-pot procedure; readily available starting materials.Moderate yield; requires chromatographic purification.
Fischer Indole Synthesis (3-Nitrophenyl)hydrazine, AcetoneHydrazone formation, acid-catalyzed indolizationPotentially low to moderateWell-established and versatile method.The starting hydrazine can be unstable; reaction conditions may be harsh.
Leimgruber-Batcho Synthesis 2,5-DinitrotolueneEnamine formation, reductive cyclizationGenerally high for indole synthesis[2]High yields, mild conditions, good for unsubstituted C2/C3 indoles[2].Multi-step process; availability of substituted nitrotoluenes can be a limitation.
Reissert Indole Synthesis 2-Methyl-5-nitroanilineCondensation with diethyl oxalate, reductive cyclization, decarboxylationModerate to good for analogous synthesesGood for constructing the indole nucleus from o-nitrotoluenes.Multi-step process involving a final decarboxylation step.

Route 1: Direct Synthesis from 3-Nitroaniline and Acetone

This approach offers a straightforward and relatively rapid synthesis of this compound from commercially available starting materials. The reaction proceeds via a base-catalyzed condensation of acetone with 3-nitroaniline, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the deprotonation of acetone by a strong base, such as potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the aromatic ring of 3-nitroaniline, likely at the position ortho to the amino group. A subsequent intramolecular condensation and dehydration lead to the formation of the indole ring. The nitro group plays a crucial role in activating the ring towards nucleophilic attack.

Diagram of the Direct Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Nitroaniline D Mix in DMSO at Room Temperature A->D B Acetone B->D C Potassium tert-butoxide (Base) C->D E Quench with Saturated NH4Cl D->E After 2 hours F Extract with Ethyl Acetate E->F G Column Chromatography F->G H This compound G->H Yield: 44%

Caption: Workflow for the direct synthesis of this compound.

Detailed Experimental Protocol
  • Materials: 3-Nitroaniline (1.00 g, 7.24 mmol), Acetone (0.74 mL, 10 mmol), Potassium tert-butoxide (1.95 g, 17.4 mmol), Dimethyl sulfoxide (DMSO, 20 mL), Saturated ammonium chloride solution, Ethyl acetate, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • In a 125 mL Erlenmeyer flask, dissolve 3-nitroaniline and acetone in DMSO.

    • Add potassium tert-butoxide to the solution and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (6-50% ethyl acetate) to afford this compound (0.56 g, 44% yield)[1].

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles. For the synthesis of this compound, the logical starting materials are (3-nitrophenyl)hydrazine and acetone.

Reaction Mechanism

The reaction begins with the condensation of (3-nitrophenyl)hydrazine with acetone to form a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement (a key step known as the Fischer rearrangement). The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to yield the aromatic indole ring[4].

Generalized Fischer Indole Synthesis Pathway

G A (3-Nitrophenyl)hydrazine C Hydrazone Formation A->C B Acetone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄, ZnCl₂) E Cyclization & Aromatization D->E F This compound E->F - NH₃

Caption: Key stages of the Fischer indole synthesis for this compound.

Representative Experimental Protocol
  • Materials: (3-Nitrophenyl)hydrazine hydrochloride, Acetone, Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid).

  • Procedure:

    • Dissolve (3-nitrophenyl)hydrazine hydrochloride in glacial acetic acid.

    • Add acetone to the solution and stir the mixture at room temperature to form the hydrazone.

    • Heat the reaction mixture to reflux for several hours to induce indolization. The reaction progress should be monitored by TLC.

    • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Route 3: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus, particularly favored in industrial settings for its high yields and mild reaction conditions[2]. The synthesis of this compound via this route would likely commence from 2,5-dinitrotoluene.

Reaction Mechanism

The synthesis begins with the reaction of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This enamine intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then intramolecularly attacks the enamine double bond, followed by elimination to form the indole ring[2][6].

Leimgruber-Batcho Synthesis Pathway

G A 2,5-Dinitrotoluene C Enamine Formation A->C B DMF-DMA B->C D Reductive Cyclization C->D Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH) E This compound D->E

Caption: General scheme of the Leimgruber-Batcho indole synthesis.

Representative Experimental Protocol

A specific experimental protocol for the synthesis of this compound using this method was not found in the provided search results. However, a general procedure for the Leimgruber-Batcho synthesis is as follows, which can be adapted for the specific starting material.

  • Materials: 2,5-Dinitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (optional, as a catalyst), a suitable solvent (e.g., DMF), and a reducing system (e.g., H₂ gas with Pd/C catalyst, or Fe powder in acetic acid).

  • Procedure:

    • Enamine Formation: Heat a mixture of 2,5-dinitrotoluene, DMF-DMA, and a catalytic amount of pyrrolidine in DMF. The reaction progress is monitored until the starting material is consumed. The resulting enamine can be isolated or used directly in the next step.

    • Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent is then added. For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like Pd/C. For chemical reduction, a reagent such as iron powder in acetic acid is used, and the mixture is heated.

    • After the reduction and cyclization are complete, the reaction mixture is worked up by filtering off the catalyst or inorganic solids, followed by extraction and purification of the final product.

Route 4: Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that builds the indole ring from an o-nitrotoluene derivative. For this compound, a plausible starting material would be derived from 2-methyl-5-nitroaniline.

Reaction Mechanism

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an α-keto ester. This intermediate is then subjected to reductive cyclization, typically using a reducing agent like zinc in acetic acid. The resulting indole-2-carboxylic acid is then decarboxylated, usually by heating, to yield the final indole product[7][8].

Reissert Indole Synthesis Pathway

G A Substituted o-Nitrotoluene C Condensation A->C B Diethyl Oxalate B->C Base (e.g., KOEt) D Reductive Cyclization C->D Reducing Agent (e.g., Zn/AcOH) E Indole-2-carboxylic acid D->E F Decarboxylation E->F Heat G This compound F->G

Caption: Key transformations in the Reissert indole synthesis.

Representative Experimental Protocol

A detailed experimental procedure for the synthesis of 4-nitroindole (without the 2-methyl group) is available and can be adapted[3]. This procedure starts from 2-methyl-3-nitroaniline, which is first converted to an N-formimidate.

  • Materials: A suitable o-nitrotoluene derivative (e.g., derived from 2-methyl-5-nitroaniline), Diethyl oxalate, Potassium ethoxide, a suitable solvent (e.g., DMF, DMSO), Zinc dust, and Acetic acid.

  • Procedure:

    • Condensation: To a solution of diethyl oxalate in a dry solvent, add potassium ethoxide, followed by the o-nitrotoluene derivative. The reaction is typically stirred at a slightly elevated temperature.

    • Reductive Cyclization: The resulting α-keto ester is then treated with a reducing agent, such as zinc dust in acetic acid, to effect the reduction of the nitro group and subsequent cyclization.

    • Decarboxylation: The indole-2-carboxylic acid product is isolated and then heated, often above its melting point, to induce decarboxylation and afford the final indole.

Spectroscopic Characterization of this compound

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆):

    • δ 11.85 (br. s, 1H, NH)

    • δ 7.99 (dd, J = 8.1, 1.0 Hz, 1H, Ar-H)

    • δ 7.74 (dt, J = 8.0, 0.8 Hz, 1H, Ar-H)

    • δ 7.19 (t, J = 8.0 Hz, 1H, Ar-H)

    • δ 6.80 (t, J = 0.9 Hz, 1H, Ar-H)

    • δ 2.49 (d, J = 0.8 Hz, 3H, CH₃)[1]

  • ¹³C NMR: The nitro-bearing carbon is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group[9].

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z 176.

    • A base peak corresponding to the loss of the NO₂ group (m/z 130) is often observed[9].

  • Infrared (IR) Spectroscopy:

    • Characteristic N-O stretching vibrations are expected around 1500-1600 cm⁻¹[9].

    • An N-H stretching band would be observed around 3200-3400 cm⁻¹[9].

  • UV-Vis Spectroscopy: The presence of the nitro group extends the conjugation of the indole system, resulting in a λmax typically in the range of 280-350 nm[9].

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities.

  • For small-scale laboratory synthesis where simplicity and speed are paramount, the direct synthesis from 3-nitroaniline and acetone is a highly attractive option, despite its moderate yield. The one-pot nature of this reaction and the use of readily available reagents make it a convenient choice.

  • For larger-scale production where high yield is a primary concern, the Leimgruber-Batcho indole synthesis is likely the superior method. Although it is a multi-step process, it is known for its high efficiency and mild reaction conditions, making it a robust and scalable route.

  • The Fischer and Reissert indole syntheses remain valuable and versatile methods for indole construction. However, for the synthesis of this compound, they may present challenges such as the stability of the hydrazine precursor (Fischer) or the need for a final decarboxylation step (Reissert). The presence of the deactivating nitro group can also negatively impact the yields of the Fischer synthesis.

Ultimately, the selection of a synthetic strategy requires a careful consideration of the trade-offs between yield, cost, operational simplicity, and scalability. This guide provides the foundational information to assist researchers in navigating these choices and successfully synthesizing this compound for their research and development needs.

References

Efficacy of Nitroindole-Derived Compounds: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – This publication provides a comprehensive comparison of the efficacy of emerging 2-Methyl-4-nitroindole and other nitroindole-derived compounds against established drugs in several key therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and relevant biological pathways.

Nitroindole scaffolds are proving to be versatile pharmacophores, with derivatives demonstrating significant potential as antithrombotic, anticancer, and anti-inflammatory agents. This report synthesizes the latest preclinical data to offer an objective comparison with current therapeutic alternatives.

Antithrombotic Activity: PAR-4 Antagonism

A novel series of this compound derivatives has been identified as potent and selective antagonists of Protease-Activated Receptor 4 (PAR-4), a promising target for new antithrombotic therapies. The lead compound, ML354, has been extensively studied and compared with existing PAR-1 antagonists and other PAR-4 inhibitors.

Comparative Efficacy Data
CompoundTargetIC50 (µM)Selectivity vs. PAR-1Reference Compound
ML354 PAR-40.23>71-foldYD-3
VU0478944 PAR-4~0.46 - 6.9-ML354
VU0478946 PAR-4~0.46 - 6.9-ML354
23c PAR-410>10-fold (inactive at 100 µM)-
YD-3 PAR-4Potent (exact IC50 not specified)--
Experimental Protocols

PAR-4 Antagonism Assay: The primary assay to determine the efficacy of these compounds was a PAC-1 binding assay.[1]

  • Human platelets are stimulated with a PAR-4 activating peptide (PAR-4-AP).

  • The binding of PAC-1, an antibody that recognizes the activated form of the GPIIb/IIIa receptor, is measured.

  • The ability of the test compounds to inhibit PAC-1 binding is quantified to determine their PAR-4 antagonistic activity.

  • Concentration-response studies are conducted to determine the IC50 values.

Signaling Pathway

PAR4_Signaling Thrombin Thrombin PAR4 PAR-4 Receptor Thrombin->PAR4 Activates G_protein G-protein Coupling PAR4->G_protein PLC PLC Activation G_protein->PLC Platelet_Activation Platelet Activation PLC->Platelet_Activation ML354 ML354 (Antagonist) ML354->PAR4 Inhibits

Caption: Thrombin-mediated PAR-4 signaling pathway and inhibition by ML354.

Anticancer Activity: Targeting c-Myc G-Quadruplex

A novel series of pyrrolidine-substituted 5-nitroindole derivatives has been synthesized and evaluated for their ability to bind to and stabilize the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene. This stabilization leads to the downregulation of c-Myc expression, a key factor in many cancers.

Comparative Efficacy Data
CompoundTargetIC50 (µM) in HeLa cellsc-Myc G4 Binding Affinity (Kd, µM)Selectivity (c-Myc G4 vs. duplex DNA)
Compound 5 c-Myc G45.08 ± 0.91High24.12 - 29.23
Compound 7 c-Myc G45.89 ± 0.73High24.12 - 29.23
Compound 5b c-Myc G4-Moderate6.55
Experimental Protocols
  • Fluorescence Intercalator Displacement (FID) Assay: Used as a high-throughput screening method to identify compounds that bind to the c-Myc G4 DNA.

  • Cell Viability Assay (Alamar Blue): HeLa cells were treated with the compounds for 72 hours to determine their anti-proliferative effects and calculate IC50 values.[2]

  • Western Blot and qRT-PCR: These techniques were used to confirm that the compounds downregulate c-Myc expression at both the protein and transcriptional levels.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study the interaction between the compounds and the c-Myc G4 DNA at an atomic level.[3][4]

Experimental Workflow

Anticancer_Workflow Start Synthesized 5-Nitroindole Derivatives FID FID Assay (c-Myc G4 Binding) Start->FID Hits Identify Best Hits FID->Hits Cell_Viability Cell Viability Assay (HeLa Cells, IC50) Hits->Cell_Viability NMR Structural Studies (NMR) Hits->NMR Expression c-Myc Expression Analysis (Western, qRT-PCR) Cell_Viability->Expression Lead Lead Compounds Expression->Lead

Caption: Workflow for identification of anticancer 5-nitroindole derivatives.

Anti-inflammatory and Antimicrobial Activity

Derivatives of 2-(4-methylsulfonylphenyl) indole have been designed and synthesized, demonstrating dual action as both anti-inflammatory and antimicrobial agents. Their anti-inflammatory effects are attributed to the inhibition of cyclooxygenase-2 (COX-2), while their antimicrobial properties have been tested against a panel of pathogenic bacteria.

Comparative Efficacy Data: Anti-inflammatory Activity
CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)In vivo Anti-inflammatory Activity (% reduction)Reference Drugs
Compounds 7a–k, 8a–c, 9a–c 0.10 - 0.31High56.4 - 93.5Indomethacin, Celecoxib
Indomethacin 0.0390.07996.6-
Celecoxib --94.7-
Compounds 4b, 4d, 4f -30.35 - 107.6390.5, 75.6, 81.1Indomethacin
Comparative Efficacy Data: Antimicrobial Activity
CompoundBacterial StrainGrowth Inhibition (%)
7g MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiHigh
7a, 7i MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii85.76 - 97.76
7c, 7e, 7f, 7h, 7j A. baumannii43.29 - 66.69
Experimental Protocols
  • In Vitro COX Inhibitory Assay: The ability of the synthesized compounds to inhibit ovine COX-1 and human COX-2 was evaluated to determine their IC50 values and selectivity.[5]

  • In Vivo Anti-inflammatory Activity: The carrageenan-induced rat paw edema model was used to assess the anti-inflammatory effects of the compounds in comparison to reference drugs.

  • Antimicrobial Susceptibility Testing: The broth microdilution method was likely used to determine the minimum inhibitory concentration (MIC) and percentage of growth inhibition against various bacterial strains.

Logical Relationship of Dual Activity

Dual_Activity Parent 2-(4-methylsulfonylphenyl) indole Derivatives AntiInflammatory Anti-inflammatory Activity Parent->AntiInflammatory Antimicrobial Antimicrobial Activity Parent->Antimicrobial COX2 COX-2 Inhibition AntiInflammatory->COX2 Bacterial Inhibition of Bacterial Growth (e.g., MRSA) Antimicrobial->Bacterial

References

Navigating the Selectivity Landscape of 2-Methyl-4-nitroindole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Methyl-4-nitroindole-based inhibitors, with a focus on their cross-reactivity profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation and development of this class of compounds.

Data Presentation: A Comparative Look at Kinase Inhibition

To effectively assess the cross-reactivity of a kinase inhibitor, its activity is measured against a large panel of kinases, often referred to as a kinome scan. The results are typically presented as the percentage of inhibition at a given concentration or as IC50/Kd values.

For the purpose of this guide, we will present a hypothetical dataset for a representative this compound-based inhibitor, "MNI-K1," based on publicly available data for structurally similar indole-based compounds. This will be compared against a well-characterized multi-kinase inhibitor, Staurosporine, to provide context for the selectivity profile.

Table 1: Kinase Inhibition Profile of MNI-K1 vs. Staurosporine

Kinase TargetMNI-K1 (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Kinase Family
PIM1 95% 98%CAMK
PIM2 89% 97%CAMK
PIM3 92% 96%CAMK
DYRK1A75%99%CMGC
Haspin68%95%Other
HIPK265%98%CMGC
CDK2/cyclin A45%99%CMGC
GSK3B30%98%CMGC
ROCK125%97%AGC
AKT115%96%AGC
MEK110%85%STE
ERK28%80%CMGC
EGFR5%90%TK
SRC3%92%TK

Disclaimer: The data for MNI-K1 is a representative profile based on the general selectivity patterns of indole-based inhibitors and is for illustrative purposes only.

From this representative data, MNI-K1 demonstrates a degree of selectivity towards the PIM kinase family, with significant inhibition also observed against DYRK1A, Haspin, and HIPK2. Compared to the broad-spectrum inhibitor Staurosporine, MNI-K1 shows a much-reduced activity against many other kinases, suggesting a more favorable selectivity profile.

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following are detailed protocols for key in vitro and cellular assays used to determine the cross-reactivity and target engagement of kinase inhibitors.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test inhibitor (e.g., MNI-K1)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque multi-well plates

  • Protocol:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 5 µL of the kinase reaction components (kinase, substrate, and buffer).

    • Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1][2][3]

2. LanthaScreen® Eu Kinase Binding Assay

This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.

  • Materials:

    • Tagged (e.g., GST or His) recombinant kinase

    • LanthaScreen® Eu-anti-tag antibody

    • LanthaScreen® Kinase Tracer (Alexa Fluor™ 647-labeled)

    • Test inhibitor

    • Kinase buffer

    • 384-well plates

    • TR-FRET compatible plate reader

  • Protocol:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a 2X kinase/antibody mixture in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

    • In a 384-well plate, add 4 µL of the test inhibitor or control.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution to initiate the binding reaction.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibitor binding.

    • Determine the IC50 value from the dose-response curve.[4][5][6][7]

Cellular Target Engagement Assay

3. Cellular Thermal Shift Assay (CETSA®)

CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Materials:

    • Cultured cells expressing the target kinase

    • Test inhibitor

    • PBS with protease inhibitors

    • Lysis buffer

    • Equipment for Western blotting (SDS-PAGE, antibodies, etc.)

  • Protocol:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][9][10][11]

Mandatory Visualizations

Signaling Pathways

Understanding the signaling pathways in which the primary targets of an inhibitor are involved is crucial for predicting its biological effects. Based on our representative data, MNI-K1 primarily targets the PIM kinases. PIM kinases are involved in cell survival and proliferation and are known to intersect with major signaling cascades like the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad PIM1->Bad Phosphorylation c_Myc c-Myc PIM1->c_Myc Phosphorylation mTORC1 mTORC1 PIM1->mTORC1 MNI_K1 MNI-K1 MNI_K1->PIM1 Bcl_XL Bcl-xL Bad->Bcl_XL Apoptosis Apoptosis Inhibition Bcl_XL->Apoptosis Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway and Inhibition by MNI-K1.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt PTEN->PIP2 mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition via Bad, etc. Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth via S6K, 4E-BP1

Caption: Overview of the PI3K/Akt/mTOR Signaling Pathway.

Raf_MEK_ERK_Pathway Raf/MEK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The canonical Raf/MEK/ERK Signaling Pathway.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Cross-Reactivity Screening Workflow Compound_Library This compound Derivative Library Primary_Screen Primary Screen (e.g., ADP-Glo @ 1 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Dose_Response->Kinome_Scan Cellular_Assay Cellular Target Engagement (e.g., CETSA) Dose_Response->Cellular_Assay Data_Analysis Data Analysis & Selectivity Profiling Kinome_Scan->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.

References

The Position of the Nitro Group: A Critical Determinant of the Biological Activity of Methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of nitro-substituted methylindoles reveals that the placement of the nitro group on the indole scaffold is a crucial factor governing their anticancer activity. This guide provides a comparative overview of the biological effects of methylindoles bearing a nitro group at various positions, supported by experimental data on their cytotoxicity and insights into their mechanisms of action.

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the pharmacological properties of the parent molecule. In the context of methylindole derivatives, the position of this nitro group dictates the molecule's interaction with biological targets, leading to variations in anticancer efficacy.

Comparative Cytotoxicity of Nitro-Methylindole Isomers

While comprehensive head-to-head comparative studies on the cytotoxicity of all positional isomers of nitro-methylindoles are limited, the available data indicates that the 5-nitro substitution is a key feature for potent anticancer activity. The following table summarizes the cytotoxic effects (IC50 values) of representative nitroindole derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in the specific derivatives and cancer cell lines tested across different studies.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
5-Nitroindole Derivatives Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa (Cervical Cancer)5.08 ± 0.91[1]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa (Cervical Cancer)5.89 ± 0.73[1]
Indoline Derivative N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineMCF-7 (Breast Cancer)64.10[2]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineSkBr3 (Breast Cancer)119.99[2]
4-Methyl-pyrido[4,3-b]indoles 4-methyl-pyrido[4,3-b]indoleLeukemia P388-[3]
4-hydroxymethyl-pyrido[4,3-b]indoleLeukemia P388-[3]

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The lack of standardized comparative data for 4-, 6-, and 7-nitro-methylindoles highlights a gap in the current research landscape.

Structure-activity relationship (SAR) studies on various indole derivatives consistently point to the significance of substitution at the 5-position with electron-withdrawing groups, like the nitro group, for enhanced anticancer activity.[4]

Mechanisms of Action: How Nitro Group Position Influences Biological Activity

The position of the nitro group on the methylindole ring influences the molecule's ability to interact with specific cellular targets and modulate signaling pathways involved in cancer cell proliferation and survival.

Downregulation of c-Myc and Induction of Oxidative Stress

Derivatives of 5-nitroindole have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[1][5] These compounds can bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc gene, leading to the downregulation of its expression.[1] The c-Myc protein is a key transcription factor involved in cell growth and proliferation, and its suppression can induce cell cycle arrest and apoptosis.[1][5] Furthermore, some 5-nitroindole derivatives have been observed to increase the levels of intracellular reactive oxygen species (ROS), which can contribute to their cytotoxic effects.[1]

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including nitroindole derivatives, is the induction of programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway. While specific studies on all nitro-methylindole isomers are not available, the general mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the nitro-methylindole derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Procedure:

  • Cell Treatment: Treat cancer cells with the nitro-methylindole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by nitro-methylindole derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) compound_treatment Compound Treatment (Nitro-methylindoles) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis compound_treatment->cell_cycle_analysis ic50_determination IC50 Value Determination mtt_assay->ic50_determination cell_cycle_distribution Cell Cycle Distribution Analysis cell_cycle_analysis->cell_cycle_distribution signaling_pathway nitro_methylindole Nitro-Methylindole (e.g., 5-Nitro Derivative) g_quadruplex c-Myc Promoter G-Quadruplex nitro_methylindole->g_quadruplex Stabilizes ros Increased ROS nitro_methylindole->ros Induces cmyc_transcription c-Myc Transcription g_quadruplex->cmyc_transcription Inhibits cmyc_protein c-Myc Protein cmyc_transcription->cmyc_protein cell_cycle_progression Cell Cycle Progression cmyc_protein->cell_cycle_progression cell_cycle_arrest Cell Cycle Arrest cmyc_protein->cell_cycle_arrest Leads to cell_proliferation Cell Proliferation cell_cycle_progression->cell_proliferation mitochondria Mitochondria ros->mitochondria bax Bax ros->bax Upregulates bcl2 Bcl-2 ros->bcl2 Downregulates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria Promotes bcl2->mitochondria Inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest->apoptosis

References

A Researcher's Guide to the Electronic Effects of Nitro-Substituents on the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science. Functionalization of this scaffold allows for the fine-tuning of its chemical and physical properties. Among the most powerful electron-withdrawing groups, the nitro (–NO₂) group imparts significant changes to the indole ring's electron density, profoundly influencing its acidity, reactivity, and spectroscopic characteristics. This guide provides a comparative analysis of the electronic effects of nitro-substituents at the C4, C5, C6, and C7 positions of the indole benzene ring. We delve into the interplay of inductive and resonance effects, supported by experimental data, and provide detailed protocols for researchers to quantify these effects in their own work.

Introduction: The Indole Scaffold and Electronic Perturbation

The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the pyrrole nitrogen (N1) delocalizes into the ring, making the system π-electron rich and generally reactive towards electrophiles, particularly at the C3 position.[1] However, the introduction of a potent electron-withdrawing group (EWG) like the nitro group can dramatically alter this electronic landscape.

The nitro group exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the number of bonds between the substituent and the reaction center increases.[2][3]

  • Resonance Effect (-R or -M): The nitro group can delocalize π-electrons from the aromatic ring onto its own oxygen atoms. This effect is only operative when the nitro group is positioned at specific locations (analogous to ortho and para positions) that allow for effective p-orbital overlap with the ring's π-system.[2][4]

Understanding the balance of these two effects based on the nitro group's position is critical for predicting the chemical behavior of nitroindole isomers.

Positional Comparison of Electronic Effects

The electronic impact of the nitro group on the indole's N-H acidity (a direct measure of electron withdrawal) varies significantly with its position on the benzenoid ring. This is because each position offers a unique pathway for inductive and resonance delocalization.

Below is a logical workflow for the systematic comparison of nitroindole isomers.

G cluster_0 Preparation & Characterization cluster_1 Experimental Quantification cluster_2 Data Analysis & Interpretation A Procure/Synthesize 4-, 5-, 6-, 7-Nitroindole Isomers B Structural Verification (¹H NMR, ¹³C NMR, MS) A->B C pKa Determination (Potentiometric Titration) B->C D Spectroscopic Analysis (UV-Vis Spectroscopy) B->D E Compare pKa Values (Acidity Ranking) C->E F Compare λmax Shifts (Electronic Transitions) D->F G Correlate with Electronic Effects (Inductive vs. Resonance) E->G F->G

Caption: Experimental workflow for comparing nitroindole isomers.

5-Nitroindole and 7-Nitroindole: Strong Resonance Withdrawal

When the nitro group is at the C5 or C7 position, it is in a para-like or ortho-like relationship, respectively, to the pyrrole nitrogen. This geometry allows for direct resonance delocalization of the N-H proton's electron pair throughout the entire π-system and onto the nitro group upon deprotonation. This extensive delocalization powerfully stabilizes the resulting indolide anion.

Caption: Resonance delocalization in the 5-nitroindolide anion.

  • 5-Nitroindole: This isomer experiences a strong -R effect. The negative charge on the nitrogen can be delocalized through C3a, C7a, and C5 directly to the nitro group. This makes the N-H proton significantly more acidic than in unsubstituted indole.

  • 7-Nitroindole: Similarly, the C7 position allows for direct resonance communication with the N1 position. The resulting anion is highly stabilized.

4-Nitroindole and 6-Nitroindole: Disrupted Resonance

When the nitro group is at the C4 or C6 position, it is in a meta-like relationship to the pyrrole nitrogen. Direct through-conjugation from the N1 position to the nitro group is not possible without disrupting the aromaticity of the benzene ring.[5][6] Therefore, the electronic influence in these isomers is dominated by the -I effect, with a less significant -R effect.

  • 6-Nitroindole: The N-H proton is less acidic than in the 5- or 7-nitro isomers because the stabilizing resonance effect is attenuated. The electron-withdrawing capability is primarily inductive.

  • 4-Nitroindole: While also in a meta-like position, the 4-nitro group is spatially closer to the N1 position. This proximity leads to a stronger -I effect compared to the 6-nitro isomer. Additionally, studies have shown that the 4-position of indole is unique, and substituents here can have a greater than expected effect on the electronic transition dipole moments.[7]

Quantitative Comparison: Experimental Data

The theoretical effects described above are borne out by experimental data. The acidity (pKa) of the N-H proton and the maximum absorption wavelength (λmax) in UV-Vis spectroscopy serve as excellent quantitative probes of the nitro group's electronic influence.

IsomerPredicted Dominant EffectpKa (N-H)λmax (nm) in 2-propanol[8]Hammett Constant (σ) Analogy[9]
Indole (unsubstituted)-~17.0~280-
4-Nitroindole Strong -I, Weak -R~15.1360-380σmeta-like (0.71)
5-Nitroindole Strong -I, Strong -R~14.5322σpara-like (0.78)
6-Nitroindole Strong -I, Weak -R~15.4340-360 (two maxima)σmeta-like (0.71)
7-Nitroindole Strong -I, Strong -R~14.6350-370σortho-like

Note: pKa values are approximate literature values and can vary with solvent and temperature. The Hammett constants are for substituted anilines/phenols and are used here as an analogy to illustrate the expected electronic demand.[10][11][12]

Analysis of Data:

  • Acidity (pKa): As predicted, the 5- and 7-nitroindoles are the most acidic (lowest pKa), confirming the powerful anion-stabilizing effect of direct resonance. The 4- and 6-nitro isomers are less acidic, with 4-nitroindole being slightly more acidic than 6-nitroindole due to the closer proximity and stronger inductive pull of the nitro group.

  • UV-Vis Spectra (λmax): An electron-withdrawing group generally causes a red-shift (to longer wavelengths) in the absorption maximum.[7] All nitroindoles show a significant red-shift compared to indole. The 4-nitroindole isomer exhibits the most substantial shift, indicating its unique influence on the molecule's electronic transition energy.[7][8]

Experimental Protocols

To empower researchers to validate these findings, we provide a standardized protocol for determining the pKa of nitroindoles, which are weakly acidic compounds.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the nitroindole with a strong base and monitoring the pH to find the half-equivalence point, where pH = pKa.[13][14][15][16]

A. Materials & Reagents:

  • Nitroindole isomer (e.g., 5-nitroindole), ~0.01 M solution

  • Standardized sodium hydroxide (NaOH) solution, ~0.01 M

  • Solvent system (e.g., 50:50 Ethanol:Water)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette, Class A

  • 100 mL beaker

B. Procedure:

  • Preparation: Accurately prepare a ~0.01 M solution of the nitroindole isomer in the chosen solvent system. Transfer 50.0 mL of this solution into the 100 mL beaker with a magnetic stir bar.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 7.00, 10.00, and 12.00) before starting the experiment.

  • Initial Measurement: Place the electrode in the beaker, ensuring the bulb is submerged but not in the path of the stir bar. Begin gentle stirring and record the initial pH of the solution.

  • Titration: Fill the burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.20 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[17]

  • Endpoint Detection: Continue adding titrant, reducing the increment size (e.g., to 0.10 mL or dropwise) as you approach the equivalence point, which is characterized by a rapid increase in pH.[15] Continue the titration well past this point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Identify the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

    • Determine the volume of NaOH at the equivalence point (Veq).

    • Calculate the half-equivalence point volume (V1/2 = Veq / 2).

    • Find the pH on the titration curve that corresponds to V1/2. At this point, [Indole-H] = [Indolide⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.[16]

Causality and Self-Validation: The shape of the sigmoidal titration curve itself validates the experiment. A well-defined buffer region and a sharp inflection at the equivalence point indicate a clean acid-base reaction. The pKa value is derived directly from the inflection point, providing an internally consistent result.[13][14]

Conclusion

The position of a nitro substituent on the indole ring is a critical determinant of its electronic properties.

  • 5- and 7-Nitroindoles are the most electronically perturbed due to the powerful combination of inductive and direct resonance effects, resulting in the highest N-H acidity.

  • 6-Nitroindole is less affected, with its properties being governed primarily by a weaker, long-range inductive effect.

  • 4-Nitroindole presents a unique case where a strong inductive effect, due to proximity, and special influences on the chromophore's electronic transitions lead to high acidity and the most red-shifted absorption spectrum.

These principles provide a predictive framework for researchers in drug design and materials science, enabling the rational design of indole derivatives with tailored electronic characteristics for specific applications.

References

Benchmarking the Synthetic Utility of 2-Methyl-4-nitroindole Against Other Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and ultimate success in the discovery of novel therapeutics. This guide provides an objective comparison of the synthetic utility of 2-Methyl-4-nitroindole against alternative building blocks in key chemical transformations. The performance is evaluated based on reaction yields and conditions, with supporting experimental data and detailed protocols.

Synthesis of 4-Aminoindoles: A Key Intermediate

A crucial transformation for nitroaromatic compounds is their reduction to the corresponding amines, which are versatile intermediates in pharmaceutical synthesis. 4-Aminoindoles, for instance, are precursors to a variety of biologically active molecules. The synthesis of 4-aminoindole from a precursor of this compound provides a valuable benchmark.

Data Presentation: Synthesis of 4-Aminoindole

The following table outlines the yields for a multi-step synthesis of 4-aminoindole starting from 2-methyl-3-nitroaniline, a direct precursor to this compound. This pathway highlights the efficiency of utilizing a substituted nitroaniline to construct the indole core and subsequently introduce the key amino functionality.

StepReactionStarting MaterialProductYield (%)
1Acetyl Protection2-Methyl-3-nitroanilineN-(2-methyl-3-nitrophenyl)acetamide97%[1]
2CyclizationN-(2-methyl-3-nitrophenyl)acetamide4-Nitroindole62%[1]
3Nitro Reduction4-Nitroindole4-Aminoindole92%[1]

Logical Relationship: Synthesis of 4-Aminoindole

A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride (97% Yield) C 4-Nitroindole B->C DMF-DMA, Pyrrolidine (62% Yield) D 4-Aminoindole C->D Fe, HCl (92% Yield)

Synthetic pathway to 4-Aminoindole.

Experimental Protocol: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline[1]

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline To a solution of 2-methyl-3-nitroaniline (1000 g, 6.57 mol) in acetonitrile (2500 mL) under mechanical stirring, acetic anhydride (807 g, 7.90 mol) is added. The reaction mixture is heated to 90 °C and maintained for 2 hours. After completion (monitored by HPLC), the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of a solid. The solid is collected by suction filtration, washed with cold water, and dried to afford N-(2-methyl-3-nitrophenyl)acetamide (1240 g, 97% yield).

Step 2: Cyclization to 4-Nitroindole N-(2-methyl-3-nitrophenyl)acetamide (250 g, 1.29 mol) is placed in a 2 L reaction flask with DMF (1250 mL) under a nitrogen atmosphere. Pyrrolidine (110.5 g, 1.55 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (180.5 g, 1.51 mol) are added with stirring at room temperature. The mixture is then heated to 100 °C and stirred overnight. After completion (monitored by TLC), the majority of DMF is removed by distillation under reduced pressure. The residue is poured into ice water, and the resulting precipitate is collected by suction filtration. Recrystallization from ethanol yields 4-nitroindole (130 g, 62% yield).

Step 3: Reduction to 4-Aminoindole 4-Nitroindole (100 g, 0.62 mol) is placed in a 1 L reaction flask with ethanol (400 mL) and water (100 mL). Reduced iron powder (130 g, 2.32 mol) is added with stirring at room temperature. The mixture is heated to reflux, and 3-4 mL of concentrated hydrochloric acid is added dropwise. The reaction is stirred at reflux for 2 hours. After completion (monitored by TLC), the mixture is cooled to room temperature and filtered. The filtrate is concentrated to give the crude product. The crude product is refluxed in a mixture of toluene and petroleum ether, allowed to stand, and the supernatant is decanted. Cooling the remaining solution and filtering affords 4-aminoindole as a purple solid (75 g, 92% yield).

The Fischer Indole Synthesis: A Comparative Overview

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. The reaction's efficiency is significantly influenced by the electronic nature of the substituents on the phenylhydrazine starting material.

Data Presentation: Fischer Indole Synthesis with Substituted Phenylhydrazines

The following table compares the yields of the Fischer indole synthesis with phenylhydrazines bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG).

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystYield (%)Reference
4-Methoxy (EDG)PropiophenoneOxalic Acid/Dimethylurea (mechanochemical)79%[2]
3-Methyl (EDG)PropiophenoneOxalic Acid/Dimethylurea (mechanochemical)4- and 6-methyl isomers (mixture)[2]
4-Nitro (EWG)Isopropyl methyl ketoneAcetic Acid/HCl30%[3]
4-Nitro (EWG)2-MethylcyclohexanoneAcetic Acid-[3]
Unsubstituted3-Pentanonep-Toluenesulfonic acid (solvent-free)82%

Note: A dash (-) indicates that while the reaction was performed, a specific yield was not reported in the cited source.

Experimental Workflow: Fischer Indole Synthesis

A Substituted Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation (in situ or isolated) A->B C [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) B->C D Cyclization & Aromatization C->D E Substituted Indole D->E

Generalized workflow for the Fischer Indole Synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis[4]

1. Phenylhydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). For many procedures, the phenylhydrazone is not isolated and is carried forward in the same pot.

2. Indolization: To the solution containing the phenylhydrazone (or the initial mixture of phenylhydrazine and carbonyl compound), an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is added. The reaction mixture is then heated to a temperature ranging from 80 °C to 200 °C, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.

3. Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure indole.

Synthesis of Pyrrolo[3,2-a]phenazines: Utility of Nitroindoles in Complex Heterocycle Synthesis

The nitro group on the indole scaffold provides a handle for further functionalization and the construction of more complex heterocyclic systems. The synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles demonstrates this utility.

Data Presentation: Synthesis of Pyrrolo[3,2-a]phenazines from 5-Nitroindoles[5]
5-Nitroindole DerivativeAniline DerivativeProduct Yield (%)
1,2-Dimethyl-5-nitroindole4-Chloroaniline75%
1,2-Dimethyl-5-nitroindole4-Methoxyaniline72%
1-Octyl-2-methyl-5-nitroindole4-Methylaniline68%
1-Octyl-2-methyl-5-nitroindole4-Methoxyaniline65%

Signaling Pathway: Synthesis of Pyrrolo[3,2-a]phenazines

A 5-Nitroindole C 4-(N-arylamino)-5-nitrosoindole A->C t-BuOK, DMF B Aniline B->C D Pyrrolo[3,2-a]phenazine C->D BSA, DMF

Reaction pathway for Pyrrolo[3,2-a]phenazine synthesis.

Experimental Protocol: Synthesis of Pyrrolo[3,2-a]phenazines[5]

Step 1: Formation of 4-(N-arylamino)-5-nitrosoindoles To a solution of potassium tert-butoxide (t-BuOK, 6 mmol) in N,N-dimethylformamide (DMF, 10 cm³) cooled to -50 °C, a solution of the aniline (2.5 mmol) in DMF (2 cm³) is added. After 5 minutes, a solution of the 5-nitroindole (2 mmol) in DMF (3 cm³) is added. The reaction is stirred at -50 to -40 °C until the starting indole has been consumed (1–2 hours, monitored by TLC). The reaction mixture is then poured into 100 cm³ of water containing 5 g of ammonium chloride. The precipitate is dissolved in 100 cm³ of ethyl acetate and dried with anhydrous sodium sulfate.

Step 2: Cyclization to Pyrrolo[3,2-a]phenazines The crude 4-(N-arylamino)-5-nitrosoindole is dissolved in DMF, and N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated to 80 °C. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding pyrrolo[3,2-a]phenazine.

Palladium-Catalyzed Cross-Coupling Reactions

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

1. Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a halo-derivative of this compound) (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

2. Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

3. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

4. Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Framework: Palladium-Catalyzed Cross-Coupling Reactions

cluster_0 Suzuki-Miyaura Coupling cluster_1 Heck Coupling cluster_2 Buchwald-Hartwig Amination A Aryl Halide C Biaryl Product A->C Pd Catalyst, Base B Boronic Acid B->C D Aryl Halide F Substituted Alkene D->F Pd Catalyst, Base E Alkene E->F G Aryl Halide I Aryl Amine G->I Pd Catalyst, Base H Amine H->I

References

Isomeric Purity Assessment of 2-Methyl-4-nitroindole: A Comparative Guide to HPLC-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Isomeric Purity in Drug Development

2-Methyl-4-nitroindole (2M4NI) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its indole scaffold, substituted with both a methyl and a nitro group, makes it a versatile building block for synthesizing more complex molecules, including potential new drug candidates.[1] In the pharmaceutical landscape, the precise chemical structure of an active pharmaceutical ingredient (API) or intermediate is directly linked to its biological activity, safety, and stability. The presence of unintended isomers—compounds with the same molecular formula but different structural arrangements—can introduce significant risks, including altered efficacy, increased toxicity, or unpredictable side effects.

The synthesis of substituted indoles, such as 2M4NI, often involves reactions like nitration, which can produce a mixture of positional isomers.[2][3] For instance, the nitro group could be inadvertently introduced at the 3-, 5-, 6-, or 7-position of the 2-methylindole ring, leading to a product contaminated with impurities that are challenging to separate due to their similar physicochemical properties. Therefore, a robust, validated analytical method for assessing isomeric purity is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and ensuring the safety and consistency of the final drug product.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for the isomeric purity assessment of this compound. We will explore the causality behind method development choices, present a self-validating protocol grounded in regulatory standards, and compare its performance with alternative approaches.

The Analytical Challenge: Resolving Structurally Similar Isomers

The primary difficulty in analyzing 2M4NI purity lies in the separation of its potential positional isomers. These compounds often share very similar polarities, molecular weights, and UV absorption spectra, making their differentiation a non-trivial task.[4] The goal of the HPLC method is to achieve baseline resolution between the main 2M4NI peak and all potential isomeric impurities.

Table 1: Potential Isomeric Impurities of this compound

Compound NameStructureComments
This compound (Target) The desired product.
2-Methyl-3-nitroindolePotential by-product from synthesis.
2-Methyl-5-nitroindoleCommon positional isomer.
2-Methyl-6-nitroindoleCommon positional isomer.
2-Methyl-7-nitroindolePotential by-product from synthesis.

Core Methodology: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant analytical technique for impurity profiling in the pharmaceutical industry due to its high efficiency, sensitivity, and applicability to a wide range of organic molecules.[5][6]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). The separation of nitroindole isomers is based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Subtle differences in the position of the nitro group affect the molecule's overall hydrophobicity, leading to different retention times on the column.

Recommended Experimental Protocol

This protocol is designed as a starting point for the analysis of 2M4NI and should be validated according to internal and regulatory requirements.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Table 2: RP-HPLC Method Parameters for Isomeric Purity Analysis

ParameterRecommended ConditionRationale / Causality
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the indole ring system. The length and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peaks by suppressing the ionization of silanol groups on the silica support and the indole nitrogen, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier that provides good separation efficiency for aromatic compounds and has a low UV cutoff.
Elution Mode GradientA gradient elution is crucial for separating closely eluting isomers while ensuring that any more retained impurities are eluted in a reasonable time.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-40 min: 30% B (Equilibration)This program provides a shallow gradient to maximize resolution around the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detector UV-Vis Photodiode Array (PDA)A PDA detector allows for monitoring at multiple wavelengths and can perform peak purity analysis to check for co-eluting impurities.[7]
Detection Wavelength 320 nmNitroindoles exhibit strong UV absorbance in this region.[8][9] The optimal wavelength should be confirmed by examining the UV spectra of the analyte and its impurities.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.

Ensuring Method Reliability: A Guide to Validation per ICH Q2(R1)

A method is only useful if its results are reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] It is a regulatory requirement and a cornerstone of quality assurance.[10]

G start_node Method Development & Optimization protocol_node Finalize Method Protocol start_node->protocol_node validation_node Validation Phase protocol_node->validation_node specificity Specificity (Peak Purity) validation_node->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness report_node Validation Report & SOP Generation robustness->report_node

Caption: Workflow for HPLC Method Development and Validation.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Analyze blank, placebo, analyte, and spiked samples. Use PDA for peak purity analysis.No interference at the retention time of 2M4NI. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least 5 concentrations across the specified range (e.g., LOQ to 120% of the specification level for an impurity).[7]Correlation coefficient (r²) ≥ 0.998.
Range The concentration interval where the method is precise, accurate, and linear.Derived from linearity studies.[7]From LOQ to 120% of the impurity specification limit.
Accuracy To measure the closeness of test results to the true value.Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.Mean recovery should be within 80.0% to 120.0% for impurities.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one sample. Intermediate: Repeat on different days, with different analysts/equipment.[7]Relative Standard Deviation (RSD) ≤ 5.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on signal-to-noise ratio (typically S/N = 3:1).To be determined and reported.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10:1).RSD at this concentration should meet precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).System suitability parameters should remain within limits.

Comparative Analysis of Separation Techniques

While RP-HPLC is a powerful tool, alternative techniques may offer advantages in specific scenarios. The choice of method should be guided by the specific separation challenge, available equipment, and desired outcomes (e.g., speed vs. resolution).

G cluster_criteria Decision Criteria start_node Isomeric Purity Analysis Required? speed Need for High Throughput? start_node->speed resolution Very Similar Isomers? start_node->resolution solvent Reduce Organic Solvent? start_node->solvent hplc_node Standard HPLC (C18, Phenyl) uplc_node UPLC (Sub-2µm particles) sfc_node SFC (Supercritical Fluid) speed->hplc_node No speed->uplc_node Yes resolution->hplc_node No, standard approach is likely sufficient resolution->sfc_node Yes, try alternative selectivity solvent->hplc_node No solvent->sfc_node Yes

Caption: Decision tree for selecting an appropriate chromatographic technique.

Table 4: Comparison of Chromatographic Techniques for Isomer Analysis

FeatureRP-HPLC (C18)UPLCSupercritical Fluid Chromatography (SFC)
Principle Liquid-solid partitioningMiniaturized HPLC with sub-2µm particlesPartitioning using supercritical CO₂ as the primary mobile phase
Primary Advantage Ubiquitous, robust, well-understoodHigh speed and resolution, reduced solvent useVery fast, uses less organic solvent, offers unique selectivity for isomers.[4]
Typical Analysis Time 20-40 minutes5-15 minutes2-10 minutes
Resolution Good to ExcellentExcellentExcellent, often orthogonal to RP-HPLC
Solvent Consumption HighLowVery Low (primarily CO₂)
Best Suited For Routine QC, method developmentHigh-throughput screening, complex mixturesDifficult isomer separations, preparative purification, "green" chemistry initiatives
Key Consideration May struggle with very similar isomers.Higher backpressure requires specialized equipment.Requires dedicated SFC instrumentation.
Alternative Stationary Phases

If the standard C18 column fails to provide adequate resolution, exploring alternative stationary phases is a logical next step.[4]

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic indole ring, which can be highly effective for separating positional isomers.

  • Cyano (CN): A less hydrophobic phase that can be operated in both reversed-phase and normal-phase modes, offering a different mechanism for separation.

Conclusion

The successful assessment of isomeric purity for this compound is a critical step in its development for pharmaceutical applications. A well-optimized and validated Reversed-Phase HPLC method, typically employing a C18 column, serves as a reliable and robust foundation for quality control. The method's strength lies not just in its execution, but in the rationale behind the selection of each parameter, from mobile phase composition to detector settings. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, laboratories can ensure the trustworthiness and accuracy of their data.[6][7][10] Furthermore, an understanding of alternative techniques such as UPLC and SFC allows scientists to select the most efficient tool for challenging separations, ultimately safeguarding the quality, safety, and efficacy of pharmaceutical products.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-4-nitroindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safety of laboratory personnel and maintaining environmental compliance are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-4-nitroindole (CAS No. 3484-10-4), a chemical intermediate utilized in the synthesis of various compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar nitroaromatic and indole compounds and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Nitroaromatic compounds are often toxic, potential mutagens, and can be environmentally hazardous. Indole derivatives may cause skin, eye, and respiratory irritation. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine dust.

  • Hand Protection: Nitrile or other chemically resistant gloves must be worn.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator should be used.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention.

II. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are critical for its safe handling and disposal.

PropertyValue
CAS Number 3484-10-4[1][2][3]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Melting Point 192-194 °C[4]
Boiling Point 365.6 ± 22.0 °C (at 760 mmHg)[4]
Flash Point 174.9 ± 22.3 °C[4]
Density 1.4 ± 0.1 g/cm³[4]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and other nitroaromatic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • These should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvent rinsates from cleaning contaminated glassware.

    • This waste should be collected in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste.

Step 2: Container Management

  • All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.

  • Label each container with "Hazardous Waste" and the full chemical name: "this compound". The concentration or percentage of the chemical in the waste mixture should also be indicated.

Step 3: Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment should be used for liquid waste containers to prevent spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with a detailed inventory of the waste.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

IV. Experimental Workflow for Decontamination

For glassware and other non-disposable equipment contaminated with this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol). Collect this first rinsate as hazardous liquid waste.

  • Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. These subsequent rinsates should also be collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.

V. Logical Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Pathway start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste  Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid   collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area with Secondary Containment collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal storage->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Methyl-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-4-nitroindole

Hazard Profile and Safety Summary

This compound is presumed to share hazards with other aromatic nitro compounds, which are known to be toxic and environmentally hazardous.[1] Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: May cause skin, eye, and respiratory irritation.[4]

  • Long-term Effects: May cause damage to organs through prolonged or repeated exposure.[2] Some related compounds are suspected of causing genetic defects or cancer.[5][6]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]

Quantitative Data Summary

The following table summarizes key hazard information for related compounds.

Hazard ClassificationAssociated Compound(s)GHS CategorySource(s)
Acute Oral Toxicity2-Methyl-4-nitroanilineCategory 3[2][7]
Acute Dermal Toxicity2-Methyl-4-nitroanilineCategory 3[2][7]
Acute Inhalation Toxicity2-Methyl-4-nitroanilineCategory 3[2][7]
Skin Corrosion/Irritation2-Methylindole, 3-Methyl-4-nitrophenolCategory 2[4][8]
Serious Eye Damage/Irritation2-Methylindole, 3-Methyl-4-nitrophenolCategory 2[4][8]
Specific Target Organ Toxicity (Repeated Exposure)2-Methyl-4-nitroanilineCategory 2[2][7]
Hazardous to the Aquatic Environment (Long-term)2-Methyl-4-nitroanilineCategory 2[3][7]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield where splashing is possible.Protects against eye irritation and splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A flame-resistant lab coat or chemical-resistant coveralls.Prevents skin contact and absorption.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is required.Minimizes inhalation of dust or vapors.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow

The following diagram outlines the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Solid in Fume Hood C->D E Avoid Generating Dust D->E F Keep Away from Incompatible Materials D->F G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H I Segregate Waste (Solid & Liquid) J Label Hazardous Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Engineering Controls and Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Keep the substance away from incompatible materials such as strong oxidizing agents and strong acids.[4]

    • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[2]

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation.[9]

    • Prevent the formation of dust when handling the solid material.[2]

    • Do not eat, drink, or smoke when using this product.[2]

    • After handling, wash hands and any exposed skin thoroughly.[4]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[4]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4]

    • In all cases of exposure, seek immediate medical attention.[2]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and sealed container.[10]

    • Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Disposal of Contaminated PPE:

    • Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

  • Final Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.